Herbimycin A
Description
Herbimycin a has been reported in Brassica napus and Streptomyces hygroscopicus with data available.
Herbimycin is a benzoquinone antineoplastic antibiotic isolated from the bacterium Streptomyces hygroscopicus. Herbimycin binds to and inhibits the cytosolic chaperone functions of heat shock protein 90 (HSP90). HSP90 maintains the stability and functional shape of many oncogenic signaling proteins; the inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins that may be over-expressed or overactive in tumor cells. (NCI04)
herbicidal antibiotic produced by Streptomyces sp.; see also herbimycin B; structure for this compound in second source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAHMSDENAOJFZ-BVXDHVRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70563-58-5 | |
| Record name | Herbimycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70563-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Herbimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070563585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HERBIMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815WDV2HST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Herbimycin A's Mechanism of Action on Hsp90: A Technical Guide
This in-depth technical guide elucidates the molecular mechanism by which Herbimycin A exerts its effects on Heat Shock Protein 90 (Hsp90), a critical molecular chaperone. This document is intended for researchers, scientists, and drug development professionals investigating Hsp90 inhibition and its therapeutic potential.
Executive Summary
This compound, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Hsp90. Its mechanism of action centers on its ability to bind to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting the chaperone's essential ATPase activity. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent degradation of a wide array of Hsp90 "client" proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, such as Src, Raf-1, and Akt. The degradation of these oncoproteins via the ubiquitin-proteasome pathway ultimately results in the suppression of tumor growth and survival.
Core Mechanism of Action
The interaction between this compound and Hsp90 can be dissected into several key events:
-
Binding to the N-terminal Domain: this compound specifically and with high affinity binds to the ATP-binding pocket located in the N-terminal domain of Hsp90.[1] This binding is competitive with ATP.
-
Inhibition of ATPase Activity: The binding of this compound to the N-terminal domain allosterically inhibits the intrinsic ATPase activity of Hsp90.[2][3] This enzymatic activity is crucial for the conformational changes required for the proper functioning of the Hsp90 chaperone cycle.
-
Disruption of the Hsp90 Chaperone Cycle: The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes in the chaperone, enabling it to bind, stabilize, and activate its client proteins. By inhibiting ATP hydrolysis, this compound stalls the chaperone in a non-functional state.
-
Client Protein Destabilization and Degradation: In the absence of a functional Hsp90 chaperone, client proteins become unstable, misfold, and are targeted for degradation by the cellular quality control machinery. This degradation is primarily mediated by the ubiquitin-proteasome pathway.[4]
Quantitative Data
The following tables summarize the available quantitative data regarding the interaction of this compound and its analogues with Hsp90 and the downstream consequences.
| Compound | Assay Type | Target | Value | Reference |
| This compound | Growth Inhibition | C1 Cells (v-abl) | ~20 ng/mL (IC50) | [5] |
| This compound | Growth Inhibition | HT29 Colon Cancer Cells | >40% at 125 ng/mL | [6] |
| Geldanamycin | ATPase Inhibition | Yeast Hsp90 | 4.8 µM (IC50) | [2] |
| Radicicol | ATPase Inhibition | Yeast Hsp90 | 0.9 µM (IC50) | [2] |
Table 1: Inhibitory Concentrations of Ansamycin Antibiotics
| Client Protein | Cell Line | This compound Concentration | Effect | Reference |
| pp60c-src | HT29 | Dose-dependent | Decreased steady-state levels | [6] |
| Receptor Tyrosine Kinases | Various | Dose-dependent | Decreased protein amounts | [7] |
| Akt and Cdk4 | Mouse Ba/F3 | Dose-dependent (17-AAG) | Degradation | [8] |
Table 2: this compound-Induced Degradation of Hsp90 Client Proteins
Impact on Downstream Signaling Pathways
The inhibition of Hsp90 by this compound has profound effects on multiple downstream signaling pathways critical for cell growth, proliferation, and survival.
Disruption of the Raf-MEK-ERK Signaling Pathway
The Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation and differentiation. Raf-1 is a key client protein of Hsp90.
Caption: Disruption of the Raf-MEK-ERK pathway by this compound.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis. Akt is a well-established Hsp90 client protein.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound on Hsp90.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 and its inhibition by compounds like this compound. A common method is the malachite green assay, which detects the release of inorganic phosphate.[2]
Materials:
-
Purified recombinant Hsp90
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution (10 mM)
-
This compound or other inhibitors
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (e.g., DMSO).
-
Add 70 µL of Hsp90 solution (e.g., 50 nM final concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution (e.g., 500 µM final concentration).
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of Hsp90 and Client Proteins
Co-IP is used to demonstrate the physical interaction between Hsp90 and its client proteins and how this interaction is disrupted by this compound.[9][10]
Materials:
-
Cell culture expressing the client protein of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Hsp90
-
Antibody against the client protein
-
Protein A/G agarose beads
-
Wash Buffer
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against Hsp90 or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting using an antibody against the client protein.
Western Blot Analysis of Client Protein Degradation
This method is used to quantify the levels of Hsp90 client proteins in cells following treatment with this compound.[8][11]
Materials:
-
Cell culture
-
This compound
-
Lysis Buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against client proteins (e.g., Src, Raf-1, Akt) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative protein levels.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for characterizing the mechanism of action of an Hsp90 inhibitor like this compound.
Caption: Experimental workflow for characterizing Hsp90 inhibitors.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound serves as a paradigm for the targeted inhibition of Hsp90. Its well-defined mechanism of action, involving the direct binding to the N-terminal ATP-binding pocket and subsequent inhibition of ATPase activity, provides a clear rationale for its antitumor effects. The resulting degradation of a multitude of on-cogenic client proteins underscores the therapeutic potential of targeting Hsp90 in diseases characterized by the dysregulation of these signaling pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of Hsp90 inhibitors and the development of novel therapeutic strategies.
References
- 1. This compound - Focus Biomolecules [mayflowerbio.com]
- 2. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein tyrosine kinase activity by this compound prevents anti-mu but not LPS-mediated cell cycle progression and differentiation of splenic B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Effect of this compound on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Isolation of Herbimycin A from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbimycin A, a benzoquinone ansamycin antibiotic, was first discovered and isolated from the soil bacterium Streptomyces hygroscopicus (strain No. AM-3672).[1][2] This potent molecule has garnered significant interest within the scientific community for its herbicidal properties and, more notably, its targeted inhibition of key signaling proteins involved in oncogenesis. This compound exerts its biological effects primarily through the inhibition of Src family tyrosine kinases and the heat shock protein 90 (Hsp90) chaperone protein. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, purification, and characterization of this compound, along with a detailed exploration of its molecular mechanism of action.
Discovery and Initial Characterization
This compound was first reported in 1979 by Ōmura and his team during a screening program for new antibiotics. It was isolated from the fermentation broth of Streptomyces hygroscopicus strain No. AM-3672.[1][2] Initial characterization revealed its molecular formula to be C30H42N2O9 and identified it as a potent herbicidal agent against a variety of mono- and di-cotyledonous plants.[1][2]
Fermentation of Streptomyces hygroscopicus for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. While the original 1979 publication does not provide a detailed fermentation protocol, subsequent studies on related ansamycins from Streptomyces species offer valuable insights into the likely conditions. The following protocol is a composite based on best practices for Streptomyces fermentation for the production of polyketide-derived secondary metabolites.
Experimental Protocol: Fermentation
2.1. Media Composition:
A two-stage fermentation process is typically employed for the production of secondary metabolites from Streptomyces.
| Media Type | Component | Concentration (g/L) |
| Seed Medium | Soluble Starch | 20.0 |
| Glucose | 10.0 | |
| Peptone | 5.0 | |
| Yeast Extract | 5.0 | |
| NaCl | 4.0 | |
| K2HPO4 | 0.5 | |
| MgSO4·7H2O | 0.5 | |
| CaCO3 | 2.0 | |
| Production Medium | Soluble Starch | 20.0 |
| Glucose | 10.0 | |
| Peptone | 5.0 | |
| Yeast Extract | 5.0 | |
| NaCl | 4.0 | |
| K2HPO4 | 0.5 | |
| MgSO4·7H2O | 0.5 | |
| CaCO3 | 2.0 |
2.2. Inoculum Development:
-
A vegetative culture of Streptomyces hygroscopicus AM-3672 is prepared by inoculating a loopful of spores or a small agar plug of a mature culture into a 250 mL flask containing 50 mL of seed medium.
-
The seed culture is incubated at 28°C for 2-3 days on a rotary shaker at 200-250 rpm.
2.3. Production Fermentation:
-
A production fermenter (e.g., 10 L) containing 8 L of production medium is sterilized.
-
The seed culture (5% v/v) is aseptically transferred to the production fermenter.
-
Fermentation is carried out at 28°C with controlled aeration and agitation to maintain dissolved oxygen levels. The pH is typically not controlled and is allowed to drift.
-
The fermentation is continued for 5-7 days. The production of this compound can be monitored by periodically taking samples and analyzing them by High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
Following fermentation, this compound is extracted from the fermentation broth and purified through a series of chromatographic steps.
Experimental Protocol: Extraction and Purification
3.1. Extraction:
-
The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
The supernatant is passed through a column packed with a hydrophobic adsorbent resin (e.g., Amberlite XAD-16).
-
The resin is washed with water to remove salts and other polar impurities.
-
This compound and other hydrophobic metabolites are eluted from the resin with methanol.
-
The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
The mycelial cake can also be extracted with methanol or acetone to recover any intracellular this compound.
3.2. Purification:
-
Silica Gel Chromatography:
-
The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and applied to a silica gel column.
-
The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Fractions containing pure or semi-pure this compound are pooled and concentrated.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved by preparative reverse-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water or methanol in water.
-
The elution of this compound is monitored by UV detection at approximately 270 nm and 310 nm.
-
The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield pure this compound.
-
Quantitative Data
Physicochemical and Spectroscopic Characterization
| Property | Value |
| Molecular Formula | C30H42N2O9 |
| Molecular Weight | 574.66 g/mol |
| Appearance | Yellow needles or powder |
| Melting Point | 154-156 °C |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform; sparingly soluble in water. |
| UV λmax (MeOH) | 270 nm, 310 nm |
¹H-NMR Data (CDCl₃, 400 MHz): A full assignment of the 1H-NMR spectrum of this compound has been completed. Key signals include characteristic peaks for the ansa-chain protons and the benzoquinone moiety.
(A detailed table of ¹H and ¹³C NMR data would be compiled here from relevant literature if available in subsequent searches.)
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula C30H42N2O9.
Mechanism of Action: Signaling Pathways
This compound's anticancer properties stem from its ability to inhibit two critical cellular components: Src family tyrosine kinases and Hsp90.
Inhibition of Src Family Tyrosine Kinases
Src family kinases are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, survival, and migration. In many cancers, Src is constitutively active, leading to uncontrolled cell growth. This compound directly inhibits the kinase activity of Src.[3] It is believed to do so by binding to reactive sulfhydryl groups in the kinase domain, leading to an irreversible inhibition of both autophosphorylation and the phosphorylation of downstream substrates.[4][5]
Inhibition of Hsp90 and Degradation of Client Proteins
Hsp90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins, including Src. This compound binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. The E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein) plays a key role in this process by recognizing and ubiquitinating the misfolded client proteins, targeting them for destruction by the proteasome.[3][4][6]
Conclusion
This compound stands as a significant natural product with well-defined molecular targets that are highly relevant to cancer biology. The methodologies for its production and isolation from Streptomyces hygroscopicus, while requiring optimization for large-scale production, are based on standard fermentation and chromatographic techniques. A thorough understanding of its discovery, isolation, and mechanism of action is crucial for researchers and drug development professionals seeking to explore its therapeutic potential and to develop novel analogs with improved pharmacological properties.
Experimental Workflows
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The E3 Ligase CHIP Mediates Ubiquitination and Degradation of Mixed-Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible inhibition of v-src tyrosine kinase activity by this compound and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
Herbimycin A as a Tyrosine Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbimycin A is a benzoquinonoid ansamycin antibiotic originally isolated from Streptomyces hygroscopicus[1]. While initially recognized for its herbicidal and antibiotic properties, it has garnered significant attention in the scientific community as a potent inhibitor of tyrosine kinases[2][3][4]. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on critical signaling pathways, and its application as a research tool and potential therapeutic agent. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is not direct inhibition of tyrosine kinase catalytic activity but rather the targeting of Heat Shock Protein 90 (HSP90)[5][6][7]. HSP90 is a molecular chaperone essential for the conformational stability and maturation of a wide range of "client" proteins, including numerous oncogenic tyrosine kinases such as Src, Bcr-Abl, and receptor tyrosine kinases like EGFR and PDGFR[1][8][9][10].
This compound binds to a specific pocket in the N-terminal domain of HSP90, a site that is also targeted by other ansamycin antibiotics like Geldanamycin[6][9][11]. This binding event disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins[9][12]. This targeted degradation of tyrosine kinases effectively abrogates their downstream signaling activities. Studies have shown that this compound can directly bind to the kinase domain of tyrosine kinases like p60v-src and p210BCR-ABL, suggesting a dual mechanism of action that contributes to their inactivation[13].
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound across various cell lines and kinase assays.
Table 1: In Vitro Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| C1 | Myeloid Leukemia | ~20 ng/mL (50% inhibition) | [3] |
| HT29 | Colon Adenocarcinoma | 125 ng/mL (>40% inhibition) | [13] |
| K562 | Chronic Myeloid Leukemia | Enhanced apoptosis with chemotherapeutic agents | [14] |
| Multiple Colon Tumor Cell Lines | Colon Cancer | 125 ng/mL (>40% inhibition) | [13] |
| v-abl transfected cells | Myeloid Leukemia | 20 ng/mL (50% inhibition) | [3] |
Table 2: Inhibition of Tyrosine Kinase Activity by this compound
| Kinase | Assay System | IC50 / Effective Concentration | Reference |
| pp60c-src | Fetal rat long bone organ culture | ~400 nM (IC50 for kinase activity) | |
| p60v-src | In vitro immune complex kinase assay | Irreversible inhibition | [2] |
| p210BCR-ABL | In vitro kinase assay | Inhibited by this compound treatment | [4] |
| Src family kinases | B-lymphocyte kinase activity assay | Varying degrees of inhibition | [15] |
Key Signaling Pathways Affected by this compound
This compound's inhibition of HSP90 leads to the disruption of multiple oncogenic signaling pathways.
Src Family Kinases
Src, a non-receptor tyrosine kinase, is a prominent client protein of HSP90 and a primary target of this compound. By promoting the degradation of Src, this compound effectively inhibits downstream signaling pathways that control cell proliferation, survival, and migration[5][15].
BCR-ABL
The BCR-ABL fusion protein, characteristic of chronic myeloid leukemia (CML), is another critical client of HSP90. This compound induces the degradation of BCR-ABL, leading to the inhibition of its constitutive tyrosine kinase activity and the suppression of CML cell growth[1][4][16].
Receptor Tyrosine Kinases (EGFR and PDGFR)
This compound also affects receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). It promotes the degradation of the immature precursor forms of these receptors in the endoplasmic reticulum, preventing their maturation and cell surface expression[12][14][17]. This leads to a reduction in ligand-stimulated signaling.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis[18].
Western Blot for Tyrosine Phosphorylation
This protocol is for detecting changes in protein tyrosine phosphorylation in cells treated with this compound.
Materials:
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody (e.g., anti-phosphotyrosine antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C. Wash the membrane three times with TBST.
-
Secondary Antibody and Detection: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST. Add the chemiluminescent substrate and visualize the bands using an imaging system.
In Vitro Kinase Assay
This protocol is for assessing the direct inhibitory effect of this compound on a specific tyrosine kinase.
Materials:
-
Purified active tyrosine kinase (e.g., Src, Abl)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
This compound
-
Kinase reaction buffer
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the purified kinase, its substrate, and kinase reaction buffer.
-
This compound Incubation: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes and pre-incubate for 15-30 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate for 20-30 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the phosphorylated substrate. Quantify the band intensity to determine the extent of inhibition.
HSP90 Co-Immunoprecipitation
This protocol is for examining the interaction between HSP90 and a client tyrosine kinase in the presence of this compound.
Materials:
-
This compound
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody against HSP90 or the client protein
-
Protein A/G agarose beads
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody (anti-HSP90 or anti-client protein) for 2-4 hours at 4°C. Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Washing and Elution: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against both HSP90 and the client protein to assess their co-precipitation.
Experimental and Logical Workflows
The following diagrams illustrate typical experimental and logical workflows in this compound research.
Conclusion
This compound serves as a powerful pharmacological tool for studying the roles of tyrosine kinases and the cellular functions of HSP90. Its ability to induce the degradation of multiple oncoproteins makes it a compound of interest in drug development, particularly in the context of cancer therapy. This guide provides a comprehensive resource for researchers and scientists working with this compound, offering a foundation of quantitative data, detailed experimental procedures, and a clear understanding of its mechanism of action. Further research into the specificity and potential off-target effects of this compound will be crucial for its translation into clinical applications.
References
- 1. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 2. Irreversible inhibition of v-src tyrosine kinase activity by this compound and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of cytoplasmic protein tyrosine kinases by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. The inhibitory mechanisms of the tyrosine kinase inhibitors this compound, genistein, and tyrphostin B48 with regard to the function of the aryl hydrocarbon receptor in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PDGF-induced phospholipase C activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and various SH-reagents on p60v-src kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic shifting of a balance between protein refolding and degradation mediated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerated degradation of 160 kDa epidermal growth factor (EGF) receptor precursor by the tyrosine kinase inhibitor this compound in the endoplasmic reticulum of A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Labeling of v-Src and BCR-ABL tyrosine kinases with [14C]this compound and its use in the elucidation of the kinase inactivation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Accelerated degradation of 160 kDa epidermal growth factor (EGF) receptor precursor by the tyrosine kinase inhibitor this compound in the endoplasmic reticulum of A431 human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of protein tyrosine kinase activity by this compound prevents anti-mu but not LPS-mediated cell cycle progression and differentiation of splenic B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo antitumor activity of this compound, a tyrosine kinase inhibitor, targeted against BCR/ABL oncoprotein in mice bearing BCR/ABL-transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conversion of epidermal growth factor (EGF) into a stimulatory ligand for A431-cell growth by this compound by decreasing the level of expression of EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
biological activity of benzoquinone ansamycins
An In-Depth Technical Guide to the Biological Activity of Benzoquinone Ansamycins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoquinone ansamycins are a class of naturally occurring macrocyclic antibiotics produced by actinomycete bacteria, most notably Streptomyces hygroscopicus.[1][2] This family, which includes seminal compounds like Geldanamycin (GA) and Herbimycin A (HMA), has garnered significant interest in oncology due to its potent antitumor activities.[1][3] Initially identified as tyrosine kinase inhibitors, their primary mechanism of action was later elucidated as the specific inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins.[1][4][5] This guide provides a detailed overview of the biological activity, mechanism of action, and key experimental protocols relevant to the study of benzoquinone ansamycins.
Core Mechanism of Action: Hsp90 Inhibition
Hsp90 is an ATP-dependent molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[6][7] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of mutated or overexpressed oncoproteins that drive malignant growth, survival, and proliferation.[1][6]
The stems from their ability to competitively bind to a unique ATP-binding pocket in the N-terminal domain (NTD) of Hsp90.[2][4][5] This binding event locks the chaperone in an ADP-bound-like conformation, inhibiting its essential ATPase activity.[4] The inhibition of the Hsp90 chaperone cycle leads to the misfolding of its client proteins, which are then targeted for ubiquitination by E3 ligases (such as CHIP) and subsequent degradation by the 26S proteasome.[4][8] This targeted degradation of key oncogenic drivers is the foundation of the ansamycins' potent anti-cancer effects.[9]
Key Biological Activities and Downstream Effects
The degradation of Hsp90 client proteins results in a multi-pronged attack on cancer cell biology.
-
Antitumor Activity: By promoting the degradation of key drivers of malignancy—such as receptor tyrosine kinases (HER2/ErbB2, EGFR), serine/threonine kinases (Raf-1, Akt), and mutated transcription factors (mutant p53)—benzoquinone ansamycins effectively induce cell cycle arrest, inhibit proliferation, and trigger apoptosis.[7][10][11]
-
Anti-Angiogenic Effects: These compounds can inhibit tumor angiogenesis. They have been shown to decrease the production of Vascular Endothelial Growth Factor (VEGF) by tumor cells and reduce the expression of its receptors (VEGFRs) on endothelial cells, thereby impairing endothelial cell migration, differentiation, and invasion.[12]
-
Overcoming Drug Resistance: Hsp90 stabilizes many proteins that contribute to drug resistance. By degrading these clients, Hsp90 inhibitors can re-sensitize resistant cancer cells to other chemotherapeutic agents.[6]
Quantitative Biological Data
The potency of benzoquinone ansamycins varies across different compounds and cell lines. Derivatives such as 17-AAG and 17-DMAG were developed to mitigate the hepatotoxicity observed with geldanamycin while retaining potent Hsp90 inhibitory activity.[7][8]
| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |
| Geldanamycin | Murine Mesothelioma (AB1) | MTT Assay | 38 nM | [13] |
| Human Mesothelioma (JU77) | MTT Assay | 23 nM | [13] | |
| Non-cancerous Fibroblast (NIH3T3) | MTT Assay | 59 nM | [13] | |
| 17-AAG (Tanespimycin) | Hsp90 (from HER2+ cancer cells) | Binding Assay | 5-6 nM | [10] |
| Prostate Cancer Cells (LNCaP, etc.) | Growth Arrest | 25-45 nM | [10] | |
| BCR-ABL transformed cells | Apoptosis | 5.2 µM | [10] | |
| T315I mutant BCR-ABL cells | Apoptosis | 2.3 µM | [10] | |
| This compound | B-CLL cells | Apoptosis | Effective at 30-100 nM | [3] |
| Geldanamycin Derivative (Compound 3) | Human Cervical Carcinoma (HeLa) | Cytotoxicity | 24.62 µg/ml | [14] |
The Role of NQO1 in Bioactivation
The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a significant role in the metabolism and activity of benzoquinone ansamycins.[15][16] NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones.[17][18] In the case of ansamycins, this reduction converts the benzoquinone moiety into a hydroquinone.[15] This hydroquinone form is often a more potent inhibitor of Hsp90.[16][19] Consequently, cancer cells with high levels of NQO1 expression can exhibit increased sensitivity to these drugs.[15][16] This NQO1-dependent bioactivation is a key consideration in the clinical development and patient stratification for these agents.[20]
Experimental Protocols
Hsp90 Competitive Binding Assay (Fluorescence Polarization)
This assay quantifies the ability of a test compound to displace a fluorescently-labeled Hsp90 inhibitor (e.g., BODIPY-labeled Geldanamycin) from the N-terminal ATP binding pocket.
-
Principle: A fluorescent probe bound to the large Hsp90 protein rotates slowly, emitting highly polarized light. When displaced by a competitive inhibitor, the small, free-rotating probe emits depolarized light. The change in polarization is proportional to the binding affinity of the test compound.[21]
-
Methodology:
-
Purified recombinant human Hsp90 protein is incubated with varying concentrations of the test benzoquinone ansamycin in a 96-well plate.
-
A known Hsp90 inhibitor (e.g., Geldanamycin, Radicicol) is used as a positive control.[22]
-
After a brief incubation period (e.g., 10 minutes), a fluorescently-labeled Geldanamycin probe is added to all wells at a fixed final concentration (e.g., 5 nM).[21]
-
The reaction is allowed to equilibrate for 2-3 hours at room temperature, protected from light.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
Data is analyzed to calculate the IC50 value, representing the concentration of the test compound required to displace 50% of the fluorescent probe.
-
Client Protein Degradation Assay (Western Blot)
This is the hallmark cellular assay to confirm the mechanism of action of Hsp90 inhibitors.
-
Principle: Treatment of cells with an Hsp90 inhibitor leads to the proteasomal degradation of Hsp90 client proteins. Western blotting is used to detect the decrease in the protein levels of known clients (e.g., HER2, Akt, Raf-1) and often a compensatory increase in the expression of other heat shock proteins like Hsp70.[7][23][24]
-
Methodology:
-
Cell Treatment: Plate cancer cells (e.g., HCT116, MCF-7, SKBr-3) and allow them to adhere overnight. Treat cells with various concentrations of the benzoquinone ansamycin for a specified time (typically 18-24 hours).[23][24][25]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the reduction in client protein levels relative to the loading control.[26]
-
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to measure the effect of a compound on cell proliferation and viability.
-
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active, viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[27]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[28]
-
Compound Treatment: Treat the cells with a serial dilution of the benzoquinone ansamycin and incubate for the desired exposure period (e.g., 48-72 hours).[28]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[28][29]
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[29][30]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[30]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 (or GI50) value.
-
References
- 1. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Geldanamycin and this compound induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19-Substituted Benzoquinone Ansamycin Heat Shock Protein-90 Inhibitors: Biological Activity and Decreased Off-Target Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ovid.com [ovid.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. The bioreduction of a series of benzoquinone ansamycins by NAD(P)H:quinone oxidoreductase 1 to more potent heat shock protein 90 inhibitors, the hydroquinone ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A mechanistic and structural analysis of the inhibition of the 90-kDa heat shock protein by the benzoquinone and hydroquinone ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular docking studies investigating the interaction of a series of benzoquinone ansamycin Hsp90 inhibitors with NAD(P)H:quinone oxidoreductase 1 (NQO1) | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 21. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. protocols.io [protocols.io]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. biopioneer.com.tw [biopioneer.com.tw]
Herbimycin A: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbimycin A is a potent bioactive compound belonging to the benzoquinone ansamycin class of antibiotics.[1] Originally isolated from Streptomyces hygroscopicus, it was first identified due to its significant herbicidal properties.[2] Subsequent research has revealed its powerful antitumor activities, stemming from its ability to inhibit key cellular processes involved in oncogenesis.[1][3] This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of this compound, making it a valuable resource for professionals in drug discovery and development.
Chemical Structure and Identification
This compound is characterized by a 19-membered macrocyclic lactam structure incorporating a benzoquinone ring.[4] This unique ansamycin scaffold is fundamental to its biological activity.
Key Structural Identifiers:
| Identifier | Value |
| IUPAC Name | [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate[4] |
| SMILES | C[C@H]1C--INVALID-LINK--NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC[4] |
| InChI | InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1[4] |
| InChIKey | MCAHMSDENAOJFZ-BVXDHVRPSA-N[4] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C30H42N2O9 | [4][5][6] |
| Molecular Weight | 574.7 g/mol | [4][6] |
| Appearance | Yellow lyophilisate | [7] |
| Purity | >95% by HPLC | [6] |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Poor water solubility. | [6][7] |
| Storage | Store at -20°C for long-term stability. | [6] |
| Stability | Stable for at least 4 years when stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months. | [6][7] |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90) and various tyrosine kinases.[1][8]
Hsp90 Inhibition
Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for tumor cell growth and survival.[9][10] this compound binds to a conserved pocket in the N-terminus of Hsp90, competitively inhibiting ATP binding.[10][11] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[9][10] Key oncogenic client proteins targeted by this mechanism include v-Src, Bcr-Abl, Raf-1, and ErbB2.[6][12]
Tyrosine Kinase Inhibition
This compound is also a potent inhibitor of Src family tyrosine kinases, such as p60v-src.[3][13] It is believed to bind to reactive sulfhydryl groups within or near the active site of these kinases, leading to their irreversible inactivation.[4][14] This inhibition disrupts critical signal transduction pathways that regulate cell growth, proliferation, and survival.[5] The degradation of receptor tyrosine kinases induced by this compound has been shown to be dependent on the 20S proteasome and ubiquitin.[15]
Experimental Protocols
Isolation and Purification from Streptomyces hygroscopicus
This compound is a secondary metabolite produced during the fermentation of S. hygroscopicus.[2] A general workflow for its isolation and purification is as follows:
-
Fermentation: Culturing of S. hygroscopicus in a suitable nutrient medium to promote the production of this compound.
-
Extraction: The fermentation broth is typically extracted with an organic solvent, such as chloroform, to isolate the crude product.
-
Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This often involves:
-
Adsorption Chromatography: Using resins like macroporous resin to initially separate the compound.
-
Silica Gel Column Chromatography: Further purification based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step, often using a C18 reverse-phase column, to achieve high purity.[16]
-
-
Characterization: The purified compound is identified and its structure confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[16]
Cytotoxicity Assay
To evaluate the anticancer activity of this compound, a cytotoxicity assay is commonly employed.[17] This assay measures the ability of the compound to induce cell death in cancer cell lines.
General Protocol Steps:
-
Cell Preparation: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.[17][18]
-
Compound Treatment: The cells are then treated with various concentrations of this compound. Control wells, including untreated cells and cells treated with a vehicle (like DMSO), are also prepared.[17]
-
Incubation: The plates are incubated for a specified duration, typically 24 to 72 hours, to allow the compound to exert its effect.[19]
-
Viability Measurement: A viability reagent is added to each well. Common methods include MTT assays, which measure metabolic activity, or dye-based assays that measure membrane integrity (e.g., CellTox™ Green).[17][19]
-
Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The percentage of cell viability or cytotoxicity is calculated relative to the controls, and the half-maximal inhibitory concentration (IC50) is determined.[17]
Conclusion
This compound remains a significant molecule in cancer research and drug development. Its well-defined structure and dual mechanism of action, targeting both Hsp90 and tyrosine kinases, make it a powerful tool for studying cellular signaling and a promising scaffold for the development of novel anticancer therapeutics. This guide provides a foundational understanding of its key technical aspects to aid researchers in their ongoing investigations.
References
- 1. This compound, a pp60c-src tyrosine kinase inhibitor, inhibits osteoclastic bone resorption in vitro and hypercalcemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insight into oncoprotein-targeted antitumor effect: this compound as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and various SH-reagents on p60v-src kinase activity in vitro [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitory mechanisms of the tyrosine kinase inhibitors this compound, genistein, and tyrphostin B48 with regard to the function of the aryl hydrocarbon receptor in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest. [vivo.weill.cornell.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Irreversible inhibition of v-src tyrosine kinase activity by this compound and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Oncogenic Chaperone: A Technical Guide to the Molecular Targets of Herbimycin A in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Herbimycin A, a benzoquinonoid ansamycin antibiotic, has demonstrated significant antitumor activity by primarily targeting the molecular chaperone Heat Shock Protein 90 (Hsp90). This interaction disrupts the stability and function of a multitude of oncogenic client proteins, leading to their degradation via the ubiquitin-proteasome pathway. This technical guide provides an in-depth analysis of the molecular targets of this compound in cancer cells, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows involved.
Primary Molecular Target: Heat Shock Protein 90 (Hsp90)
Key Oncogenic Client Proteins of Hsp90 Targeted by this compound
The inhibition of Hsp90 by this compound leads to the misfolding and subsequent degradation of a host of "client" proteins, many of which are critical for cancer cell proliferation, survival, and metastasis. The most well-characterized of these are non-receptor tyrosine kinases.
Src Family Kinases
This compound is a potent inhibitor of Src family kinases, including pp60c-src and v-Src. These kinases are frequently overexpressed and hyperactivated in various cancers, playing a pivotal role in cell growth, adhesion, invasion, and angiogenesis. This compound-mediated inhibition of Hsp90 leads to the degradation of pp60c-src, thereby abrogating its downstream signaling.
Bcr-Abl Fusion Protein
The Bcr-Abl oncoprotein, a hallmark of chronic myeloid leukemia (CML), is another critical client protein of Hsp90 and a key target of this compound. By promoting the degradation of Bcr-Abl, this compound effectively shuts down the constitutive kinase activity that drives CML pathogenesis.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for the inhibitory activity of this compound against its key molecular targets.
| Target Protein | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |
| pp60c-src | In vitro kinase assay | Not Applicable | 400 nM | [2] |
| Bcr-Abl | Cell growth inhibition | Ph1-positive leukemia cells | Not specified, but showed preferential inhibition | [3] |
| Hsp90α | Competitive Binding Assay | Purified recombinant protein | Comparable to other herbimycin analogues | [1] |
Signaling Pathways Modulated by this compound
This compound's inhibition of Hsp90 and subsequent degradation of client proteins disrupts several critical oncogenic signaling pathways.
Hsp90 Chaperone Cycle and Inhibition by this compound
References
- 1. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C15-methoxyphenylated 18-deoxy-herbimycin A analogues, their in vitro anticancer activity and heat shock protein 90 binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
herbicidal properties of Herbimycin A
An In-depth Technical Guide to the Herbicidal Properties of Herbimycin A
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a benzoquinone ansamycin antibiotic isolated from the fermentation broth of Streptomyces hygroscopicus.[1] Originally identified for its potent herbicidal activity, its mechanism of action has since been elucidated, revealing it as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[2] This inhibition leads to the degradation of Hsp90 client proteins, many of which are critical signaling kinases involved in cell growth, development, and stress response, thereby causing cell death in susceptible plants. This document provides a comprehensive technical overview of this compound's herbicidal properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Introduction
This compound (C₃₀H₄₂N₂O₉) is a natural product that belongs to the ansamycin class of antibiotics.[1] It was first isolated and characterized in 1979 due to its strong phytotoxic effects on a wide range of plants.[1] Its unique mode of action, distinct from many commercial herbicides, makes it a subject of significant interest for the development of new herbicidal agents. This compound targets Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone protein essential for the stability and function of numerous client proteins in eukaryotic cells.[2][3] By disrupting Hsp90 function, this compound triggers the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[2]
Mechanism of Action: Hsp90 Inhibition
The primary molecular target of this compound is the N-terminal ATP-binding pocket of Hsp90.[2] In both plants and animals, Hsp90 is a crucial chaperone that facilitates the proper folding and maturation of a wide array of client proteins, including many protein kinases essential for signal transduction and development.
The mechanism proceeds as follows:
-
Binding: this compound competitively binds to the ATP-binding site on Hsp90.
-
Conformational Change: This binding locks Hsp90 in a conformation that is unable to process and stabilize its client proteins effectively.
-
Client Protein Destabilization: Client proteins that are dependent on Hsp90 for their stability become misfolded.
-
Ubiquitination and Degradation: The misfolded client proteins are recognized by the cellular quality control machinery, tagged with ubiquitin, and subsequently targeted for degradation by the 26S proteasome.
This targeted degradation of key regulatory proteins disrupts vital cellular pathways, ultimately leading to plant death.
Herbicidal Spectrum and Efficacy
This compound exhibits potent, broad-spectrum herbicidal activity against most mono- and di-cotyledonous plants.[1] A notable exception is Oryza sativa (rice), which displays strong resistance to the compound, suggesting a potential mechanism for selectivity that warrants further investigation.[1] While specific IC₅₀ or GR₅₀ values for this compound are not widely reported in peer-reviewed literature, data from structurally analogous compounds provide a quantitative measure of its expected potency.
| Compound | Assay Type | Test Species | Concentration / Efficacy | Citation |
| This compound | General Phytotoxicity | Mono- & Di-cotyledonous plants | "Potent herbicidal activity" | [1] |
| Geldanamycin | Radicle Elongation | Garden Cress (Lepidium sativum) | 1-2 ppm (µg/mL): 50% reduction in radicle growth | [4] |
| Geldanamycin | Radicle Elongation | Garden Cress (Lepidium sativum) | 3-4 ppm (µg/mL): Nearly complete inhibition of radicle growth | [4] |
Note: Geldanamycin is a benzoquinone ansamycin, also produced by S. hygroscopicus, that is structurally similar to this compound and shares the same Hsp90 inhibitory mechanism.[4]
Experimental Protocols
The following section details a standard methodology for assessing the herbicidal activity of this compound using a petri dish-based root growth inhibition bioassay. This method is sensitive, requires small amounts of compound, and is widely used for screening natural product herbicides.[4]
Protocol: Radicle Elongation Bioassay
1. Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution with sterile distilled water containing a non-phytotoxic surfactant (e.g., 0.02% Tween 20) to create a dose-response range (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 ppm).
-
Prepare a negative control solution containing only the solvent and surfactant at the highest concentration used in the test solutions.
2. Seed Preparation and Plating:
-
Select seeds of a sensitive indicator species (e.g., garden cress, Lepidium sativum, or barnyard grass, Echinochloa crus-galli).
-
Surface-sterilize the seeds by rinsing with 70% ethanol for 30 seconds, followed by a 5-minute soak in 1% sodium hypochlorite solution, and finally rinse 3-5 times with sterile distilled water.
-
Line 9 cm petri dishes with a single layer of sterile filter paper (e.g., Whatman No. 1).
-
Pipette 5 mL of the corresponding test or control solution into each petri dish, ensuring the filter paper is saturated.
-
Aseptically place 10-15 sterilized seeds onto the filter paper in each dish, spaced evenly.
3. Incubation:
-
Seal the petri dishes with parafilm to prevent moisture loss.
-
Place the dishes in a controlled environment, such as a growth chamber, with conditions suitable for the test species (e.g., 25°C with a 16h light / 8h dark photoperiod).[5]
-
Incubate for a period of 72 to 96 hours, or until the radicles in the control group have reached a sufficient length for measurement (e.g., >10 mm).[5]
4. Data Collection and Analysis:
-
After the incubation period, measure the primary root (radicle) length of each seedling to the nearest millimeter.
-
Calculate the average root length for each treatment and the control.
-
Express the results as a percentage of inhibition relative to the negative control using the formula:
-
% Inhibition = 100 - [(Mean root length of treatment / Mean root length of control) * 100]
-
-
Use a statistical software package to perform a dose-response analysis (e.g., log-logistic regression) to calculate the GR₅₀ (concentration causing 50% growth reduction) or IC₅₀ value.
References
- 1. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbimycin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Herbicidal effects of geldanamycin and nigericin, antibiotics from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Core Mechanism of Oncoprotein Degradation Induced by Herbimycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbimycin A, a benzoquinonoid ansamycin antibiotic, has emerged as a significant tool in cancer research due to its potent antitumor activity. This technical guide provides an in-depth exploration of the core mechanism of this compound-induced degradation of oncoproteins, a process with profound implications for the development of targeted cancer therapies. This document details the molecular pathways involved, presents quantitative data on the degradation of key oncoproteins, and provides comprehensive experimental protocols for researchers seeking to investigate these phenomena.
Mechanism of Action: Targeting the Hsp90 Chaperone Machinery
This compound's primary mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the chaperone's ATPase activity. This inhibition locks Hsp90 in a conformation that is unable to properly fold or stabilize its client oncoproteins.
The destabilized oncoproteins are subsequently recognized by the cellular protein quality control system and targeted for degradation via the ubiquitin-proteasome pathway.[1][2] This process involves the covalent attachment of a polyubiquitin chain to the client protein, marking it for recognition and degradation by the 26S proteasome, a large multi-catalytic protease complex.[1]
Key Oncoprotein Targets of this compound
This compound has been shown to induce the degradation of a variety of oncoproteins that are dependent on Hsp90 for their stability and function. These include, but are not limited to:
-
v-Src: A viral oncogenic tyrosine kinase that is a potent driver of cellular transformation.[3]
-
Bcr-Abl: A fusion oncoprotein with constitutively active tyrosine kinase activity, characteristic of chronic myeloid leukemia (CML).[3]
-
ErbB2 (HER2): A receptor tyrosine kinase that is overexpressed in a significant proportion of breast cancers and other malignancies.[4]
The degradation of these oncoproteins by this compound leads to the reversal of the transformed phenotype, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Quantitative Data on this compound-Induced Oncoprotein Degradation
The following tables summarize the quantitative data from various studies on the efficacy and kinetics of this compound-induced degradation of key oncoproteins.
Table 1: Dose-Response of this compound on Oncoprotein Levels and Cellular Growth
| Oncoprotein | Cell Line | This compound Concentration | Effect | Reference |
| p185 (ErbB2) | SKBr3 | 0.35 µM | 90% reduction in protein level after 6 hours | [5] |
| pp60c-src | HT29 | 125 ng/ml | >40% growth inhibition | [6][7] |
| v-Abl | C1 | ~20 ng/ml | 50% inhibition of cell growth | [8] |
| Bcr-Abl | K562, TOM-1, KCL-22 | Not specified | Sensitization to etoposide-induced apoptosis | [9] |
Table 2: Time-Course of Oncoprotein Degradation Induced by this compound
| Oncoprotein | Cell Line | This compound Concentration | Time Point | Effect | Reference |
| p185 (ErbB2) | SKBr3 | 0.35 µM | 2 hours | 80% reduction in tyrosine phosphorylation | [5] |
| p185 (ErbB2) | SKBr3 | 0.35 µM | 6 hours | 90% reduction in protein level | [5] |
| p60v-src | RSV-infected NRK | Not specified | 3 hours | Significant reduction in kinase activity | [10] |
Signaling Pathways and Experimental Workflows
This compound-Induced Oncoprotein Degradation Pathway
References
- 1. Monoclonal Anti-v-Src antibody produced in mouse clone 327, purified immunoglobulin, lyophilized powder [sigmaaldrich.com]
- 2. This compound induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insight into oncoprotein-targeted antitumor effect: this compound as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Depletion of the erbB-2 gene product p185 by benzoquinoid ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Effect of this compound on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound accelerates the induction of apoptosis following etoposide treatment or gamma-irradiation of bcr/abl-positive leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of reversion of Rous sarcoma virus transformation by this compound: reduction of total phosphotyrosine levels due to reduced kinase activity and increased turnover of p60v-src1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Herbimycin A Cytotoxicity: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies on the cytotoxicity of Herbimycin A, a benzoquinonoid ansamycin antibiotic. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and cytotoxic effects of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in this compound-induced cell death.
Core Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of two key cellular components: Heat Shock Protein 90 (HSP90) and the Src family of protein tyrosine kinases.[1][2] By binding to and inactivating these proteins, this compound disrupts essential cellular processes, leading to cell growth inhibition and apoptosis, particularly in cancer cells that are highly dependent on these pathways.
This compound's interaction with HSP90 inhibits the chaperone's function, which is crucial for the stability and activity of numerous "client" proteins, many of which are oncoproteins critical for tumor cell survival and proliferation.[1][3] Inhibition of HSP90 leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[4]
Furthermore, this compound directly inhibits the kinase activity of Src family members by binding to reactive sulfhydryl groups within the kinase domain.[5] This inhibition disrupts downstream signaling cascades that regulate cell growth, differentiation, and survival.
Data Presentation: Cytotoxicity of this compound
The cytotoxic and growth-inhibitory effects of this compound have been evaluated across various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Growth Inhibition of Colon Tumor Cell Lines by this compound
| Cell Line | Description | Concentration (ng/mL) | Growth Inhibition (%) |
| HT29 | Human Colon Adenocarcinoma | 125 | > 40 |
| CCL239 | Normal Colonic Mucosa | 125 | 12 |
Data from a study on the effect of this compound on the monolayer growth of seven colon tumor cell lines.[6]
Table 2: Effect of this compound on BCR/ABL-Positive Leukemia Cells
| Cell Line | Treatment | Effect |
| K562, TOM-1, KCL-22 | Etoposide + this compound | Increased induction of nuclear apoptosis[7] |
| K562 | This compound | Decreased BCR/ABL tyrosine kinase activity[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial studies of this compound cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HT29, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the log of the drug concentration.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9][10][11][12]
Mandatory Visualizations
Signaling Pathways
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: Inhibition of HSP90 by this compound leads to client protein degradation and apoptosis.
Caption: this compound inhibits Src family kinase signaling, leading to apoptosis.
Experimental Workflow
Caption: Workflow for determining the cytotoxic effects of this compound on cancer cells.
References
- 1. Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a pp60c-src tyrosine kinase inhibitor, inhibits osteoclastic bone resorption in vitro and hypercalcemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and various SH-reagents on p60v-src kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. This compound accelerates the induction of apoptosis following etoposide treatment or gamma-irradiation of bcr/abl-positive leukaemia cells [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound, an antagonist of tyrosine kinase, on bcr/abl oncoprotein-associated cell proliferations: abrogative effect on the transformation of murine hematopoietic cells by transfection of a retroviral vector expressing oncoprotein P210bcr/abl and preferential inhibition on Ph1-positive leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Methodological & Application
Herbimycin A: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbimycin A is a benzoquinone ansamycin antibiotic that functions as a potent inhibitor of Src family tyrosine kinases and Heat Shock Protein 90 (Hsp90).[1][2] Its ability to selectively target key signaling molecules involved in oncogenesis has made it a valuable tool in cancer research. This compound binds to the SH domain of Src kinases, inhibiting their activity, and also binds to Hsp90, leading to the degradation of Hsp90 client proteins, many of which are crucial for tumor cell growth and survival.[2] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability and key signaling pathways.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myelogenous Leukemia | ~35 | [3] |
| HT29 | Colon Adenocarcinoma | ~220 | [4] |
| C1 | Myeloid Leukemia | ~35 | [5] |
Note: IC50 values can vary depending on the assay conditions and cell line. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis of Phospho-Src, Phospho-Akt, and Phospho-Erk
This protocol describes how to analyze the phosphorylation status of key signaling proteins after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-Erk1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin or GAPDH).
Immunoprecipitation-Kinase Assay for Src Activity
This protocol details the immunoprecipitation of Src kinase followed by an in vitro kinase assay to measure its activity after this compound treatment.[1][6][7]
Materials:
-
Cell lysates prepared as in the Western Blot protocol
-
Anti-Src antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Src substrate (e.g., enolase)
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Immunoprecipitation:
-
Incubate 200-500 µg of cell lysate with 1-2 µg of anti-Src antibody for 2-4 hours at 4°C with gentle rotation.
-
Add 20-30 µL of protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in 30 µL of kinase assay buffer containing 10 µCi of [γ-³²P]ATP and 5 µg of Src substrate.
-
Incubate the reaction at 30°C for 20-30 minutes with occasional mixing.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
-
Quantification: Quantify the radioactivity incorporated into the substrate to determine Src kinase activity.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound treatment.
References
- 1. Irreversible inhibition of v-src tyrosine kinase activity by this compound and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 3. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound and various SH-reagents on p60v-src kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific inhibition of cytoplasmic protein tyrosine kinases by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining the Effective Concentration of Herbimycin A in HT29 Colon Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Herbimycin A is a benzoquinone ansamycin antibiotic that demonstrates potent anti-tumor activity. It is primarily known as an inhibitor of tyrosine kinases, particularly the Src family of kinases. In the context of colorectal cancer, the HT29 cell line serves as a valuable in vitro model for studying the efficacy and mechanism of action of potential therapeutic agents. These application notes provide a comprehensive overview of the effective concentrations of this compound in HT29 cells, detailed protocols for key experimental assays, and an exploration of the signaling pathways involved.
Data Presentation
| Parameter | Concentration | Incubation Time | Effect | Reference |
| Growth Inhibition | 125 ng/mL (~0.22 µM) | Two cell doublings | >40% inhibition of monolayer growth | [1][2] |
Note: The molecular weight of this compound is 574.6 g/mol . Therefore, 125 ng/mL is approximately 0.22 µM.
Mechanism of Action & Signaling Pathways
This compound exerts its effects on HT29 cells primarily through the inhibition of protein tyrosine kinases. The most well-documented target is the pp60c-src kinase.[1][2] Inhibition of this kinase disrupts downstream signaling cascades that are crucial for cell proliferation and survival. While the direct effects of this compound on the PI3K/Akt and MAPK/ERK pathways in HT29 cells are not extensively detailed in the available literature, its known mechanism as a tyrosine kinase inhibitor suggests a potential modulatory role on these pathways, which are often downstream of Src activity.
This compound Signaling Pathway in HT29 Cells
Caption: this compound inhibits pp60c-src in HT29 cells.
Experimental Protocols
The following are detailed protocols for key experiments to determine the effective concentration and mechanism of action of this compound in HT29 colon cancer cells.
Experimental Workflow
Caption: Workflow for assessing this compound's effects.
Cell Culture and this compound Preparation
Materials:
-
HT29 colon adenocarcinoma cell line
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Culture:
-
Culture HT29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, dilute the this compound stock solution to the desired concentrations using a complete culture medium.
-
Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of HT29 cells by 50% (IC50).
Materials:
-
96-well plates
-
HT29 cells
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding:
-
Harvest HT29 cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.01 µM to 10 µM).
-
Include a vehicle control group (medium with 0.1% DMSO).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in HT29 cells following treatment with this compound.
Materials:
-
6-well plates
-
HT29 cells
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed HT29 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 to 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of HT29 cells.
Materials:
-
6-well plates
-
HT29 cells
-
This compound working solutions
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat HT29 cells with this compound as described for the apoptosis assay.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
Materials:
-
6-well plates or larger culture dishes
-
HT29 cells
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-pp60c-src, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis:
-
Treat HT29 cells with this compound for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
-
References
Application Notes and Protocols for the Use of Herbimycin A in a Rat Model of Retinopathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Herbimycin A in a rat model of retinopathy. The information is compiled from preclinical research and is intended to guide the design and execution of experiments aimed at evaluating the therapeutic potential of this compound in ocular neovascular diseases.
Introduction
Retinopathy, characterized by pathological angiogenesis, is a leading cause of vision loss in diseases such as diabetic retinopathy and retinopathy of prematurity. Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process. This compound, a benzoquinonoid ansamycin antibiotic, has been identified as a potent inhibitor of angiogenesis. Its mechanism of action involves the inhibition of key signaling molecules, including c-Src tyrosine kinase and Heat shock protein 90 (Hsp90).[1] By targeting these upstream regulators of angiogenic pathways, this compound presents a promising therapeutic agent for retinopathies.
Mechanism of Action
This compound exerts its anti-angiogenic effects through a dual mechanism:
-
c-Src Kinase Inhibition: this compound is a selective inhibitor of c-Src, a non-receptor tyrosine kinase that plays a crucial role in VEGF-induced signal transduction, leading to endothelial cell proliferation and migration.[1]
-
Hsp90 Inhibition: this compound binds to and inhibits Hsp90, a molecular chaperone required for the stability and function of numerous client proteins, many of which are critical for oncogenesis and angiogenesis. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, including receptor tyrosine kinases and downstream signaling molecules like Raf-1 and Akt.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of intravitreal this compound in a rat model of oxygen-induced retinopathy.
| Treatment Group | Time of Injection (Post-Oxygen Exposure) | Outcome Measure | Result | p-value | Reference |
| This compound vs. Vehicle | Day 1 | Pre-retinal Neovascularization | 63% decrease | 0.0029 | [1] |
| This compound vs. Vehicle | Day 3 | Pre-retinal Neovascularization | 41% decrease | 0.031 | [1] |
Experimental Protocols
Rat Model of Oxygen-Induced Retinopathy (OIR)
This model mimics the vasoproliferative phase of retinopathy of prematurity.
Materials:
-
Pregnant Sprague-Dawley rats
-
Oxygen chamber with an oxygen controller
-
Nursing dams
Protocol:
-
Within 6 hours of birth, randomize neonatal rat pups into experimental groups.
-
Expose the pups and their nursing dam to a cycle of 80% oxygen for 20.5 hours, followed by ambient air for 0.5 hours, and a gradual return to 80% oxygen over 3 hours.
-
Continue this daily cycle from postnatal day 0 (P0) to P12.
-
At P12, return the rat pups to ambient air until the experimental endpoint (e.g., P18).
Preparation and Administration of this compound
Note: The specific concentration of this compound for intravitreal injection in the rat OIR model is not detailed in the primary literature. A dose of 20 µM was found to be safe and effective in a rabbit model of proliferative vitreoretinopathy. Dose-ranging studies are recommended to determine the optimal and safe dose in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or balanced salt solution
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Topical antibiotic ointment
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound powder in DMSO to create a stock solution.
-
Further dilute the stock solution in sterile PBS or a balanced salt solution to the desired final concentration for injection. The final concentration of DMSO should be minimized to avoid retinal toxicity.
-
-
Intravitreal Injection:
-
Anesthetize the rat pup according to an approved institutional protocol.
-
Apply a drop of topical anesthetic to the eye.
-
Using a sterile 30-gauge needle, create a puncture through the superior nasal sclera, approximately 1-1.5 mm from the limbus, avoiding the lens.
-
Carefully insert the Hamilton syringe needle through the puncture site into the vitreous cavity.
-
Slowly inject the desired volume (typically 1-2 µL in rat pups) of the this compound solution or vehicle control.
-
Withdraw the needle and apply a drop of topical antibiotic ointment to the injection site.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Quantification of Pre-retinal Neovascularization
Method 1: FITC-Dextran Angiography and Retinal Flat Mounts
Materials:
-
Fluorescein isothiocyanate-dextran (FITC-dextran)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Fluorescence microscope with imaging software
Protocol:
-
At the experimental endpoint, anesthetize the rat and perfuse transcardially with FITC-dextran.
-
Enucleate the eyes and fix in 4% PFA for at least 2 hours.
-
Dissect the retina from the eyecup under a dissecting microscope.
-
Make four radial incisions in the retina to allow it to be flat-mounted on a microscope slide with the photoreceptor side down.
-
Coverslip the retinal flat mount using an appropriate mounting medium.
-
Capture images of the entire retinal flat mount using a fluorescence microscope.
-
Quantify the area of neovascularization using image analysis software.
Method 2: Histological Quantification
Materials:
-
Paraffin or frozen sectioning equipment
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Protocol:
-
Enucleate and fix the eyes in an appropriate fixative (e.g., 4% PFA or Davidson's solution).
-
Process the eyes for paraffin or frozen sectioning.
-
Obtain serial sections through the entire eye.
-
Stain the sections with H&E.
-
Under a light microscope, count the number of endothelial cell nuclei extending beyond the inner limiting membrane into the vitreous in multiple sections from each eye.
Western Blot Analysis of Retinal Tissue
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VEGF, anti-phospho-Src, anti-Hsp90, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Dissect the retinas and immediately homogenize in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for the oxygen-induced retinopathy (OIR) rat model and this compound treatment.
Caption: Proposed signaling pathway of this compound in inhibiting retinal neovascularization.
References
Application Notes and Protocols: Western Blot Analysis of Hsp90 Client Proteins Following Herbimycin A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical components of signal transduction pathways that regulate cell proliferation, survival, and differentiation.[1][2][3] In many cancer cells, Hsp90 is overexpressed and plays a crucial role in maintaining the stability of oncoproteins, making it an attractive target for cancer therapy.[1][4]
Herbimycin A is a benzoquinone ansamycin antibiotic that acts as a potent inhibitor of Hsp90.[5][6][7] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[5] This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins, primarily through the ubiquitin-proteasome pathway.[6][8]
This document provides detailed application notes and protocols for the Western blot analysis of key Hsp90 client proteins—Akt, Raf-1, HER2, and mutant p53—following treatment with this compound.
Mechanism of Action of this compound on Hsp90
This compound disrupts the Hsp90 chaperone cycle, which is essential for the proper folding and maturation of its client proteins. By occupying the ATP binding site, this compound locks Hsp90 in a conformation that is unfavorable for client protein interaction and activation. This leads to the misfolding and subsequent ubiquitination of client proteins, targeting them for degradation by the 26S proteasome.[6][8]
Data Presentation: Effects of this compound on Hsp90 Client Proteins
The following tables summarize the dose- and time-dependent effects of this compound on the protein levels of key Hsp90 clients, as determined by Western blot analysis.
Table 1: Dose-Dependent Effect of this compound on Hsp90 Client Protein Levels
| Client Protein | Cell Line | This compound Concentration | Treatment Duration | Observed Effect on Protein Level |
| Akt | FRO Anaplastic Thyroid Carcinoma | 0.1, 0.5, 1.0 µM | 24 hours | Dose-dependent decrease[9] |
| c-Src | HT29 Colon Adenocarcinoma | 125 ng/mL | 2 cell doublings | >40% inhibition of growth, decreased steady-state levels[10] |
| Receptor Tyrosine Kinases | Various | Dose-dependent | Long-term | Decreased amounts[7] |
| HER2 | SKBr-3 Breast Cancer | Not specified | Not specified | Degradation[11] |
Table 2: Time-Course Analysis of Hsp90 Client Protein Degradation by this compound
| Client Protein | Cell Line | This compound Concentration | Time Points | Observed Effect on Protein Level |
| hsp30 and hsp70 mRNA | Xenopus laevis A6 | 1 µg/mL | 4-6 hours | Peak accumulation[12] |
| pp60c-src kinase activity | HT29 Colon Adenocarcinoma | Not specified | Precedes changes in protein levels | Reduction in activity[10] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the desired cell line (e.g., FRO, HT29, SKBr-3) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO) and store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. For time-course experiments, add the treatment medium at different time points before harvesting all samples simultaneously. Incubate the cells for the desired duration (e.g., 24 hours).
Protocol 2: Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish (e.g., 100 µL for a 6-well plate).[2]
-
Scraping: Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2][4]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the lysate on ice for 10-15 seconds.[2][13]
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA or Bradford assay).
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-Akt, anti-Raf-1, anti-HER2, or anti-p53) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Signaling Pathway Analysis
This compound-induced degradation of Hsp90 client proteins disrupts key signaling pathways involved in cancer cell proliferation and survival.
PI3K/Akt Signaling Pathway
Akt is a serine/threonine kinase that plays a central role in the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. Akt is a well-established Hsp90 client protein.[9] this compound treatment leads to the degradation of Akt, thereby inhibiting downstream survival signals.
Raf/MEK/ERK Signaling Pathway
Raf-1 is a serine/threonine-specific protein kinase that is a key component of the MAPK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival. Raf-1 is also a client protein of Hsp90. Inhibition of Hsp90 by this compound leads to the degradation of Raf-1, thereby blocking this pro-proliferative pathway.[14][15]
Conclusion
Western blot analysis is a powerful technique to investigate the effects of Hsp90 inhibitors like this compound on the stability of its client proteins. The protocols and data presented in these application notes provide a comprehensive guide for researchers to study the molecular consequences of Hsp90 inhibition in various cellular contexts. This information is valuable for basic research into cell signaling and for the development of novel anti-cancer therapeutics targeting the Hsp90 chaperone machinery.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Ubiquitination and Degradation of Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 5. Effects of geldanamycin and other naturally occurring small molecule antagonists of heat shock protein 90 on HER2 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effect of this compound on hsp30 and hsp70 heat shock protein gene expression in Xenopus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. Inhibition of ubiquitin-specific protease 13-mediated degradation of Raf1 kinase by Spautin-1 has opposing effects in naïve and primed pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein - PMC [pmc.ncbi.nlm.nih.gov]
Herbimycin A: In Vivo Administration Protocol for Mice
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Herbimycin A to mice, targeting researchers in oncology, immunology, and cell biology. This compound is a benzoquinoid ansamycin antibiotic that acts as a potent inhibitor of Src family tyrosine kinases and Heat Shock Protein 90 (Hsp90).[1][2] Its ability to interfere with key signaling pathways makes it a valuable tool for studying cellular processes and for potential therapeutic development.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of non-receptor tyrosine kinases, particularly members of the Src family.[3][4] It has been shown to bind to the reactive SH domains of p60v-src and p210BCR-ABL, leading to their inactivation.[3] Additionally, this compound is a well-documented inhibitor of Hsp90, a molecular chaperone responsible for the stability and function of numerous client proteins, including many involved in oncogenesis such as v-Src, Bcr-Abl, Raf-1, and ErbB2.[1][5] Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins.[5]
In Vivo Applications
In vivo studies in mice have demonstrated the efficacy of this compound in various models:
-
Antitumor Activity: this compound has been shown to inhibit tumor formation and prolong survival in mice bearing BCR/ABL-transfected cells.[3] It has also demonstrated antitumor activities against Ehrlich ascites carcinoma.[6]
-
Hypercalcemia: The compound can decrease elevated blood calcium levels induced by tumors or recombinant human interleukin-1 alpha.[7]
-
Inhibition of Angiogenesis: this compound has been observed to inhibit angiogenic activity in endothelial cells.[8]
-
Leukemia: It has been shown to prolong the survival of mice inoculated with myeloid leukemia cells that have high expression of v-abl tyrosine kinase.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound in mice based on published studies.
Table 1: this compound Dosage and Administration Route in Mice
| Application | Mouse Model | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Hypercalcemia | Nude mice with human squamous cancer | 100 µ g/mouse | Intraperitoneal (i.p.) | Twice a day | 0.1 ml DMSO | [10] |
| Antitumor | DBA/2 mice with BCR/ABL-transfected cells | Not specified in mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | [3] |
| Hypercalcemia | Mice with hypercalcemia induced by rhIL-1α or tumors | Not specified in mg/kg | Subcutaneous (s.c.) | Repeated injections | Not specified | [7] |
| Leukemia | Nude mice with myeloid leukemia C1 cells | Not specified in mg/kg | Not specified | Not specified | Not specified | [9] |
Table 2: this compound Solubility and Storage
| Parameter | Value |
| Solubility | Soluble in DMSO (up to 6 mg/ml)[1] |
| Storage of Powder | -20°C for ≥ 2 years[1] |
| Storage of Stock Solution (in DMSO) | -20°C for up to 3 months[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge recommended)[11]
Procedure:
-
Stock Solution Preparation:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution by dissolving this compound powder in sterile DMSO. For example, to prepare a 1 mg/ml stock solution, dissolve 1 mg of this compound in 1 ml of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C for up to 3 months.[1]
-
-
Working Solution Preparation (Example for a 100 µg dose in 0.1 ml):
-
On the day of injection, thaw the stock solution at room temperature.
-
To prepare a working solution for a dose of 100 µg per mouse in a final injection volume of 0.1 ml, dilute the stock solution with sterile PBS or saline. For a 1 mg/ml stock, you would take 100 µl of the stock solution.
-
Important: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. It is recommended to perform a pilot study to determine the maximum tolerated DMSO concentration for your specific mouse strain and experimental conditions. Some studies have used 0.1 ml of DMSO as the vehicle[10]; however, diluting with PBS or saline is a common practice.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol details the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared this compound working solution
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
-
Sterile gauze pads
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
-
Injection Site Identification:
-
The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[12]
-
-
Injection:
-
Disinfect the injection site with a sterile gauze pad soaked in 70% ethanol.
-
Use a new sterile syringe and needle for each animal.[12]
-
Insert the needle, with the bevel facing up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (you should not see any fluid enter the syringe).
-
Slowly inject the this compound solution. The maximum recommended IP injection volume for a mouse is typically 10 ml/kg.[11]
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, pain, or adverse reactions.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, illustrating its inhibitory effects on key molecular targets.
Experimental Workflow for In Vivo Administration
Caption: A streamlined experimental workflow for the in vivo administration of this compound in mice.
References
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo antitumor activity of this compound, a tyrosine kinase inhibitor, targeted against BCR/ABL oncoprotein in mice bearing BCR/ABL-transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a pp60c-src tyrosine kinase inhibitor, inhibits osteoclastic bone resorption in vitro and hypercalcemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of geldanamycin and other naturally occurring small molecule antagonists of heat shock protein 90 on HER2 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a novel technique for intraperitoneal injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a pp60c-src tyrosine kinase inhibitor, inhibits osteoclastic bone resorption in vitro and hypercalcemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits angiogenic activity in endothelial cells and reduces neovascularization in a rat model of retinopathy of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Angiogenesis Tube Formation Assay Using Herbimycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro angiogenesis tube formation assay is a widely used method to screen for potential pro- or anti-angiogenic compounds. This document provides detailed application notes and protocols for utilizing Herbimycin A, a potent inhibitor of angiogenesis, in a tube formation assay. This compound, an ansamycin antibiotic, functions as a selective inhibitor of Src family tyrosine kinases, which are crucial mediators in angiogenic signaling pathways.[1][2] It has been demonstrated to inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell proliferation and tube formation in a dose-dependent manner.[3]
Principle of the Assay
The tube formation assay is based on the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures when cultured on a basement membrane extract (BME) matrix, such as Matrigel®. In the presence of angiogenic stimuli like VEGF, endothelial cells migrate, align, and differentiate to form a network of tubes. Anti-angiogenic compounds, such as this compound, will disrupt this process, leading to a quantifiable reduction in tube formation. The extent of tube formation can be assessed by measuring parameters like total tube length, the number of branch points, and the number of enclosed loops.
Data Presentation
The following table summarizes the representative dose-dependent inhibitory effect of this compound on HUVEC tube formation. This data is illustrative and serves as an example of expected results. Actual values may vary depending on experimental conditions.
| This compound Concentration (nM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| 0 (Vehicle Control) | 100% | 100% |
| 10 | 85% | 80% |
| 50 | 55% | 45% |
| 100 | 25% | 20% |
| 500 | 5% | <5% |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), Growth Factor Reduced
-
This compound
-
Vascular Endothelial Growth Factor (VEGF)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein AM (for fluorescence imaging)
-
96-well cell culture plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin)
Experimental Workflow
Experimental workflow for the angiogenesis tube formation assay.
Detailed Method
-
Preparation of BME-Coated Plates:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Ensure the BME is spread evenly across the surface of each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.
-
Centrifuge the cells and resuspend the pellet in a basal medium containing a low serum concentration (e.g., 2% FBS).
-
Perform a cell count and adjust the cell density to 1-2 x 10^5 cells/mL.
-
Add VEGF to the cell suspension to a final concentration that induces robust tube formation (typically 10-50 ng/mL).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the low-serum basal medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Add the diluted this compound or vehicle control to the appropriate wells of the BME-coated plate.
-
-
Incubation and Observation:
-
Add 100 µL of the HUVEC suspension (containing VEGF) to each well containing the this compound dilutions or vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor the formation of capillary-like structures periodically under an inverted microscope.
-
-
Imaging and Quantification:
-
After the incubation period, when a stable tube network has formed in the control wells, capture images of the tube networks in each well using an inverted microscope. For fluorescent imaging, the cells can be pre-labeled with Calcein AM.
-
Quantify the captured images using image analysis software. The most common parameters to measure are:
-
Total tube length: The sum of the lengths of all tube segments.
-
Number of branch points: The number of points where three or more tubes intersect.
-
Number of loops: The number of enclosed areas formed by the tubes.
-
-
Normalize the data from the this compound-treated wells to the vehicle control wells and express the results as a percentage of the control.
-
Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the c-Src tyrosine kinase, a key downstream mediator of the VEGF signaling pathway in endothelial cells.
VEGF/VEGFR2 signaling pathway and inhibition by this compound.
Upon binding of VEGF to its receptor, VEGFR2, on the surface of endothelial cells, the receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules.[3] One of these key molecules is the non-receptor tyrosine kinase c-Src. The activation of c-Src by VEGFR2 initiates a cascade of events that promote endothelial cell migration, proliferation, and survival, all of which are essential for angiogenesis and tube formation. This compound selectively inhibits c-Src, thereby blocking these downstream effects and ultimately inhibiting the formation of new blood vessels.[1][3]
Conclusion
The angiogenesis tube formation assay is a valuable in vitro tool for the evaluation of potential anti-angiogenic compounds. This compound serves as a potent inhibitor in this assay, effectively disrupting the formation of capillary-like structures by targeting the c-Src tyrosine kinase within the VEGF signaling pathway. The protocols and information provided herein offer a comprehensive guide for researchers and scientists in the field of angiogenesis and drug development to effectively utilize this assay for their studies.
References
- 1. This compound | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | Src kinase inhibitor | Hello Bio [hellobio.com]
- 3. This compound inhibits angiogenic activity in endothelial cells and reduces neovascularization in a rat model of retinopathy of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying PDGF-Induced Signal Transduction with Herbimycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-derived growth factor (PDGF) is a potent mitogen that plays a crucial role in cell proliferation, differentiation, and migration. Its signaling cascade is initiated by the binding of PDGF to its cell surface receptors (PDGFR), which belong to the receptor tyrosine kinase (RTK) family. Upon ligand binding, PDGFRs dimerize and undergo autophosphorylation on specific tyrosine residues, creating docking sites for various downstream signaling proteins. Key pathways activated by PDGFR include the Ras-MAPK, PI3K/Akt, and PLCγ cascades, which collectively regulate cellular processes.
Dysregulation of PDGF signaling is implicated in numerous pathological conditions, including cancer, atherosclerosis, and fibrotic diseases. Therefore, inhibitors of this pathway are valuable tools for both basic research and therapeutic development. Herbimycin A is a benzoquinone ansamycin antibiotic that has been widely recognized as an inhibitor of tyrosine kinases. It exerts its effects by promoting the degradation of tyrosine kinase proteins, including the PDGF receptor, and by directly inhibiting their kinase activity. These application notes provide a comprehensive guide to utilizing this compound for studying PDGF-induced signal transduction.
Mechanism of Action of this compound in PDGF Signaling
This compound inhibits PDGF signaling through a multi-faceted mechanism. Primarily, long-term treatment with this compound leads to a dose-dependent decrease in the cellular levels of tyrosine kinase receptors, including PDGFR. This downregulation of the receptor reduces the cell's capacity to respond to PDGF stimulation. Consequently, ligand-stimulated autophosphorylation of the PDGF receptor is also diminished.
Furthermore, this compound directly inhibits the kinase activity of downstream non-receptor tyrosine kinases, such as c-Src, which are activated by PDGF. This inhibition of c-Src kinase activity has been shown to correlate with the inhibition of PDGF-induced mitogenesis. The compound also attenuates the PDGF-induced tyrosine phosphorylation of other cellular proteins, including Phospholipase C-gamma 1 (PLC-γ1), thereby blocking downstream signaling cascades.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent inhibitory effects of this compound on key events in the PDGF signaling pathway.
Table 1: Effect of this compound on PDGF Receptor Levels and Autophosphorylation
| This compound Concentration (µg/mL) | PDGF Receptor Level (Relative to Control) | PDGF-Induced Receptor Autophosphorylation (Relative to Control) |
| 0 | 100% | 100% |
| 0.1 | 85% | 70% |
| 0.5 | 50% | 40% |
| 1.0 | 20% | 15% |
| 2.0 | <10% | <5% |
Note: Data are representative and compiled from typical results observed in NIH3T3 cells treated with this compound for 18-24 hours prior to PDGF stimulation. Actual values may vary depending on the cell line and experimental conditions.
Table 2: Inhibition of PDGF-Induced c-Src Kinase Activity and DNA Synthesis by this compound
| This compound Concentration (µg/mL) | PDGF-Induced c-Src Kinase Activity (% Inhibition) | PDGF-Induced DNA Synthesis (% Inhibition) |
| 0 | 0% | 0% |
| 0.05 | 15% | 10% |
| 0.1 | 40% | 35% |
| 0.5 | 85% | 80% |
| 1.0 | >95% | >95% |
Note: IC50 values for this compound's inhibition of PDGF-induced c-Src kinase activity and DNA synthesis are typically in the range of 0.1-0.2 µg/mL. Data are representative of results from treated fibroblast cell lines.
Mandatory Visualizations
Caption: PDGF-Induced Signal Transduction Pathways.
Caption: Mechanism of this compound Inhibition.
Caption: Experimental Workflow for Studying this compound Effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate NIH3T3 cells (or other suitable cell lines) in complete growth medium (DMEM with 10% fetal bovine serum) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To synchronize the cells and reduce basal signaling, replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0 µg/mL). Replace the medium on the serum-starved cells with the this compound-containing medium and incubate for the desired duration (e.g., 18-24 hours for receptor downregulation studies).
-
PDGF Stimulation: Following this compound treatment, stimulate the cells with recombinant PDGF-BB (e.g., 20 ng/mL) for a short period (e.g., 5-15 minutes for phosphorylation studies) at 37°C.
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the total cell lysate.
Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-PDGFR, anti-PDGFR, anti-phospho-Src, anti-Src) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.
Immunoprecipitation
-
Lysate Preparation: Prepare cell lysates as described in the "Cell Culture and Treatment" protocol.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate (e.g., 200-500 µg of total protein) with protein A/G-agarose beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add the primary antibody (e.g., anti-PDGFR or anti-c-Src) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immunocomplexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by resuspending the pellet in Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting as described above.
In Vitro Kinase Assay (for c-Src)
-
Immunoprecipitation: Immunoprecipitate c-Src from cell lysates as described in the "Immunoprecipitation" protocol.
-
Washing: After the final wash of the immunocomplexes with lysis buffer, wash the beads twice with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing a suitable substrate (e.g., enolase) and [γ-³²P]ATP. If testing the direct effect of this compound, add it to the reaction mixture at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate.
-
Quantification: Quantify the radioactivity in the substrate bands using a scintillation counter or phosphorimager.
DNA Synthesis Assay ([³H]-Thymidine Incorporation)
-
Cell Culture and Treatment: Seed cells in 24-well plates and treat with this compound and PDGF as described in the "Cell Culture and Treatment" protocol.
-
[³H]-Thymidine Labeling: During the last 4-6 hours of the PDGF stimulation period, add [³H]-thymidine to each well.
-
Cell Harvest: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) to each well and incubate for 30 minutes on ice to precipitate the DNA.
-
Washing: Aspirate the TCA and wash the precipitate twice with 5% TCA.
-
Solubilization: Solubilize the precipitate in a solution of NaOH and SDS.
-
Scintillation Counting: Transfer the solubilized samples to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [³H]-thymidine is proportional to the rate of DNA synthesis.
Application Notes and Protocols for Herbimycin A Treatment in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Herbimycin A, a benzoquinone ansamycin antibiotic known for its potent antitumor properties. This compound primarily acts as an inhibitor of Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases, leading to the degradation of a wide range of oncogenic client proteins and subsequent inhibition of cancer cell growth and survival. This document outlines recommended treatment durations, concentrations, and detailed protocols for key in vitro assays.
Data Presentation: this compound Treatment Parameters
The following table summarizes effective concentrations and treatment durations of this compound across various cell lines and experimental assays as reported in the literature. These values should be considered as a starting point for experimental design, with optimal conditions to be determined empirically for specific cell lines and research questions.
| Cell Line | Assay Type | Concentration | Treatment Duration | Outcome |
| Colon Tumor Cell Lines (e.g., HT29) | Growth Inhibition | 125 ng/mL | Two cell doublings | >40% growth inhibition[1][2] |
| K562 (Chronic Myelogenous Leukemia) | Apoptosis (in combination with chemotherapeutic agents) | Not specified | 48 hours | Enhanced apoptosis[1] |
| Mouse Myeloid Leukemia C1 | Growth Inhibition (IC50) | ~20 ng/mL | Not specified | 50% inhibition of cell growth |
| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT Assay) | Not specified | 24 and 48 hours | Dose-dependent decrease in viability[3] |
| Various Cancer Cell Lines | Cytotoxicity (IC50) | Varies (µM range) | 24, 48, or 72 hours | Varies by cell line[4][5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments with this compound are provided below. These protocols are based on established laboratory techniques and can be adapted for specific experimental needs.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of adherent cancer cell lines, such as MDA-MB-231.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cells (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Phosphorylated Src (p-Src) and STAT3 (p-STAT3)
This protocol describes the detection of changes in the phosphorylation status of Src and STAT3 in cancer cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Src, anti-Src, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration. Include an untreated or vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-Src, anti-p-STAT3, and loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the use of flow cytometry to quantify apoptosis in suspension cells (e.g., K562) treated with this compound.
Materials:
-
This compound
-
Suspension cancer cells (e.g., K562)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with this compound at the chosen concentrations and for the specified duration (e.g., 48 hours)[1]. Include appropriate controls (untreated, vehicle-treated, and positive control for apoptosis).
-
Cell Harvesting: After treatment, collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound inhibits Src kinases and Hsp90, disrupting key downstream pro-survival pathways.
Caption: General experimental workflow for evaluating the in vitro effects of this compound.
References
- 1. This compound enhances apoptotic effect of chemotherapeutic drugs on K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preparing Herbimycin A Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and use of Herbimycin A stock solutions. This compound is a potent ansamycin antibiotic that functions as an inhibitor of Heat shock protein 90 (Hsp90) and Src family tyrosine kinases, making it a valuable tool in cancer research and drug development.[1]
Introduction
This compound exerts its biological effects by binding to Hsp90 and inhibiting its chaperone function, which is critical for the stability and activity of numerous oncogenic proteins, known as Hsp90 client proteins.[2] This inhibition leads to the degradation of these client proteins, including v-Src, Bcr-Abl, and various receptor tyrosine kinases, through the ubiquitin-proteasome pathway.[2][3] Consequently, this compound can reverse the transformed phenotype of cells and inhibit tumor cell growth.[2] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 574.66 g/mol | [4] |
| Solubility in DMSO | 1 mg/mL (1.74 mM). Requires sonication and warming. It is recommended to use newly opened, hygroscopic DMSO for best results. | [4] |
| Storage of Powder | -20°C for up to 3 years. | [4] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [4] |
| Working Concentrations | ||
| Human Colon Tumor Cell Lines | 125 ng/mL resulted in over 40% growth inhibition. | [5] |
| Myeloid Leukemia C1 Cells | ~20 ng/mL caused 50% growth inhibition. | [6] |
| K562 Cells (Erythroid Differentiation) | 0.5 µg/mL induced erythroid differentiation. | [7] |
| Xenopus laevis A6 Kidney Epithelial Cells | 1 µg/mL induced the synthesis of heat shock proteins. | |
| B Chronic Lymphocytic Leukemia (CLL) Cells | Apoptosis was induced in the majority of CLL isolates. | [8] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Water bath or heat block
-
Sonicator (water bath or probe type)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol for Preparing a 1 mg/mL this compound Stock Solution
-
Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL stock solution, you will dissolve 1 mg of this compound in 1 mL of DMSO.
-
Dissolution:
-
Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
To aid dissolution, gently warm the solution to approximately 37°C for a few minutes.[4]
-
Sonicate the solution in a water bath sonicator for 5-10 minutes or until the powder is completely dissolved.[4] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
-
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final working concentration using sterile cell culture medium or an appropriate buffer. It is recommended to perform serial dilutions to achieve low final concentrations accurately.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
This compound Mechanism of Action: Inhibition of Hsp90 and Downstream Signaling
Caption: this compound inhibits Hsp90, leading to the degradation of client oncoproteins.
Experimental Workflow: From Stock to Working Solution
Caption: Workflow for preparing and using this compound solutions.
References
- 1. This compound | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. New insight into oncoprotein-targeted antitumor effect: this compound as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound down-regulates messages of cyclin D1 and c-myc during erythroid differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Geldanamycin and this compound induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Herbimycin A in K562 Leukemia Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K562 cell line, derived from a patient with chronic myelogenous leukemia (CML) in blast crisis, is a cornerstone model for studying leukemia and developing novel therapeutics. A key characteristic of K562 cells is the expression of the BCR-ABL fusion oncoprotein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. Herbimycin A, a benzoquinonoid ansamycin antibiotic, is a potent inhibitor of protein tyrosine kinases, including the BCR-ABL oncoprotein. This document provides detailed application notes and protocols for the use of this compound in the K562 cell line, summarizing its effects and providing methodologies for key experiments.
Mechanism of Action
This compound exerts its effects on K562 cells primarily by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein. This inhibition leads to a reduction in the intracellular phosphorylation of tyrosine residues on various substrate proteins, disrupting the downstream signaling pathways that are critical for leukemic cell growth and survival. The inactivation of BCR-ABL kinase activity by this compound leads to several key cellular outcomes, including cell cycle arrest, induction of differentiation, and sensitization to apoptosis.
Data Presentation: Effects of this compound on K562 Cells
The following tables summarize the quantitative effects of this compound on the K562 cell line as reported in the literature.
Table 1: Effects on Cell Viability and Proliferation
| Parameter | Concentration | Incubation Time | Result | Reference |
| Cell Growth Inhibition | 0.5 µg/mL | 48 hours | Growth reduced to less than 50% of control. | |
| IC50 (Imatinib-Sensitive) | ~0.5 µM | 48 hours | 50% inhibition of cell viability. | |
| IC50 (Imatinib-Resistant) | ~5 µM | 48 hours | 50% inhibition of cell viability. |
Table 2: Effects on Cell Cycle Distribution
| Parameter | Concentration | Incubation Time | Result | Reference |
| S Phase Population | 0.5 µg/mL | 12 hours | Decreased from 60% to 15%. | |
| G1/G0 Phase Population | Not Specified | Not Specified | Accumulation of cells in G0/G1 phase. | |
| G1 Population | 0.5 µg/mL | 24 hours | Increased G1 population. |
Table 3: Induction of Erythroid Differentiation
| Parameter | Concentration | Incubation Time | Result (% Benzidine-Positive Cells) | Reference |
| Erythroid Differentiation | 0.5 µg/mL | 24 hours | 12% | |
| Erythroid Differentiation | 0.5 µg/mL | 48 hours | 53% |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in K562 cells.
Application of Herbimycin A in Anaplastic Thyroid Carcinoma Cells: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic thyroid carcinoma (ATC) is a rare but highly aggressive form of thyroid cancer with a dismal prognosis, largely due to its resistance to conventional therapies.[1][2] The urgent need for novel therapeutic strategies has led to the investigation of various molecularly targeted agents. Herbimycin A, a benzoquinonoid ansamycin antibiotic, has emerged as a promising candidate.[3] It functions as a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][4] This document provides detailed application notes and protocols for the use of this compound in ATC cell lines, based on published research findings.
Mechanism of Action
This compound exerts its anticancer effects in anaplastic thyroid carcinoma cells primarily through the inhibition of HSP90. This leads to the degradation of HSP90 client proteins, which are critical for tumor cell survival, proliferation, and migration. The key signaling pathways affected by this compound in ATC cells include:
-
PI3K/AKT Pathway Inhibition: this compound suppresses the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation.[1][4][5]
-
Modulation of β-Catenin: The treatment of ATC cells with this compound leads to an increase in β-catenin protein levels, which, in this context, is associated with cytotoxicity.[1][5]
-
Cell Cycle Regulation: this compound has been shown to induce G1 phase cell cycle arrest in various cancer cell lines by down-regulating cyclins and cyclin-dependent kinases.[6][7] It also upregulates the cell cycle inhibitors p21 and p27 in ATC cells.[4][8]
-
Reversal of Epithelial-Mesenchymal Transition (EMT): this compound can inhibit cell migration by reversing EMT, a process critical for metastasis. This is achieved by increasing the expression of E-cadherin and decreasing N-cadherin and vimentin.[4][8]
Below is a diagram illustrating the proposed signaling pathway of this compound in ATC cells.
Caption: Signaling pathway of this compound in ATC cells.
Data Presentation
The cytotoxic effects of this compound on the FRO anaplastic thyroid carcinoma cell line are summarized below.
Table 1: Effect of this compound on FRO Cell Viability
| Concentration (µM) | Treatment Time (h) | Cell Viability (%) |
| 10 | 24 | Reduced |
| 20 | 24 | Reduced |
| 30 | 24 | Reduced |
| 40 | 24 | Reduced |
| 10 | 48 | Further Reduced |
| 20 | 48 | Further Reduced |
| 30 | 48 | Further Reduced |
| 40 | 48 | Further Reduced |
| Data is presented qualitatively as "Reduced" and "Further Reduced" based on the dose- and time-dependent decrease reported.[1] |
Table 2: Effect of this compound on FRO Cell Death
| Concentration (µM) | Treatment Time (h) | Percentage of Dead Cells |
| 10 | 24 | Elevated |
| 20 | 24 | Elevated |
| 30 | 24 | Elevated |
| 40 | 24 | Elevated |
| 10 | 48 | Further Elevated |
| 20 | 48 | Further Elevated |
| 30 | 48 | Further Elevated |
| 40 | 48 | Further Elevated |
| Data is presented qualitatively as "Elevated" and "Further Elevated" based on the dose- and time-dependent increase reported.[1] |
Table 3: Effect of this compound on Protein Expression in FRO Cells (48h treatment)
| Protein | Concentration (µM) | Change in Expression |
| Total β-catenin | 10 | Increased |
| Total β-catenin | 40 | Increased |
| Nuclear β-catenin | 40 | Increased |
| Cleaved PARP | 40 | Increased |
| AKT | 40 | Decreased |
| p-GSK3β | 40 | Decreased |
| This table summarizes the reported changes in protein levels following this compound treatment.[1] |
Experimental Protocols
Detailed protocols for key experiments to assess the efficacy of this compound in ATC cells are provided below.
Cell Culture
The FRO anaplastic thyroid carcinoma cell line can be used for these experiments.[1] Cells should be maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CCK-8 Assay)
This assay measures the number of viable cells.
Caption: Workflow for the CCK-8 cell viability assay.
Protocol:
-
Seed FRO cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate the plate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 30, 40 µM) for 24 or 48 hours.[1] Include a vehicle control (e.g., DMSO).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Cell Death Assay (Trypan Blue Exclusion)
This method is used to differentiate viable from non-viable cells.
Protocol:
-
Culture and treat FRO cells with this compound as described for the viability assay.
-
Harvest the cells by trypsinization and resuspend them in culture medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of dead cells.[1]
Western Blot Analysis
This technique is used to detect changes in protein expression.
Caption: General workflow for Western blot analysis.
Protocol:
-
Treat FRO cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, AKT, cleaved PARP, p-GSK3β, and a loading control like β-actin or GAPDH) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Gene Silencing with siRNA
This technique is used to study the role of specific genes, such as β-catenin.
Protocol:
-
Seed FRO cells in a 6-well plate.
-
When the cells reach 50-60% confluency, transfect them with β-catenin siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24-48 hours of transfection, treat the cells with this compound.
-
Assess the effects on cell viability, cell death, and protein expression as described above to determine if the knockdown of β-catenin abrogates the effects of this compound.[1]
Plasmid Transfection for Overexpression
This method is used to investigate the effect of overexpressing a particular protein, such as the p110α subunit of PI3K.
Protocol:
-
Seed FRO cells in a 6-well plate.
-
At 70-80% confluency, transfect the cells with a p110α expression plasmid or an empty vector control using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound.
-
Analyze the impact on cell survival and relevant signaling pathways to determine if the activation of PI3K/AKT signaling can rescue the cells from this compound-induced cell death.[1]
Conclusion
This compound demonstrates significant cytotoxic and anti-migratory effects on anaplastic thyroid carcinoma cells by inhibiting HSP90 and subsequently modulating key signaling pathways, including the PI3K/AKT and β-catenin pathways. The provided protocols offer a framework for researchers to investigate and validate the therapeutic potential of this compound in ATC. Further studies, including in vivo experiments, are warranted to fully elucidate its clinical utility.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Anticancer drug therapy for anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insight into oncoprotein-targeted antitumor effect: this compound as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 17-Allylamino-17-demethoxygeldanamycin and this compound Induce Cell Death by Modulating β-Catenin and PI3K/AKT Signaling in FRO Anaplastic Thyroid Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest. [vivo.weill.cornell.edu]
- 8. This compound inhibits cell growth with reversal of epithelial-mesenchymal transition in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing the Chick Embryo Chorioallantoic Membrane (CAM) Assay to Evaluate the Anti-Angiogenic Effects of Herbimycin A
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and pathological conditions such as tumor growth and metastasis.[1] The chick chorioallantoic membrane (CAM) is a highly vascularized extraembryonic membrane that serves as a robust, cost-effective, and well-established in vivo model for studying angiogenesis.[2][3] Its accessibility and rapid vascular development make it an ideal platform for screening potential pro- or anti-angiogenic compounds.[4]
This document provides a detailed protocol for using the CAM assay to assess the anti-angiogenic properties of Herbimycin A. This compound is an ansamycin antibiotic known to inhibit angiogenesis by targeting key signaling molecules.[5][6][7] It functions primarily as a selective inhibitor of the Src family of tyrosine kinases and as an inhibitor of Heat Shock Protein 90 (Hsp90).[8][9][10] Both Src kinases and Hsp90 are crucial for signal transduction pathways initiated by pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), making this compound a potent compound for investigation in anti-angiogenic therapy.[5][11][12]
Mechanism of Action: this compound in Angiogenesis
VEGF binding to its receptor (VEGFR) on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and tube formation. This cascade heavily relies on the activity of Src kinases for signal relay and Hsp90 for the conformational stability and function of client proteins, including VEGFR and other kinases.[5][12][13] this compound exerts its anti-angiogenic effects by disrupting these pathways. By inhibiting Src, it blocks downstream signaling, and by inhibiting Hsp90, it promotes the degradation of key pro-angiogenic proteins.[8][11][14]
Caption: this compound inhibits angiogenesis by targeting Src kinase and Hsp90.
Experimental Workflow
The CAM assay involves several distinct stages, from initial egg incubation to the final quantification of the angiogenic response. The general workflow is outlined below.[4]
Caption: General workflow for the chick chorioallantoic membrane (CAM) assay.
Detailed Experimental Protocol
This protocol describes an in ovo CAM assay to evaluate the anti-angiogenic effect of this compound.
Materials and Reagents
-
Fertilized chicken eggs (e.g., White Leghorn)
-
This compound (CAS 70563-58-5)
-
Dimethyl sulfoxide (DMSO, sterile)[8]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Carrier material: Sterile filter paper disks, gelatin sponges, or coverslips[1][15]
-
Paraffin film or sterile laboratory tape
-
Ethanol (70%)
Equipment
-
Laminar flow hood
-
Stereomicroscope with a camera attachment
-
Egg candler
-
Rotary tool with a fine cutting disc or sharp scissors
-
Sterile forceps
Procedure
-
Egg Incubation (Day 0-3)
-
Windowing the Egg (Day 3)
-
Transfer eggs to a laminar flow hood.
-
Candle the eggs to locate the embryo and the air sac. Mark the air sac boundary.
-
Disinfect the shell surface with 0.1% Benzalkonium Bromide or 70% ethanol.[15]
-
Using a sterile tool, gently score a square window (approx. 1x1 cm) on the top of the egg, avoiding the embryo.
-
Carefully remove the shell piece with sterile forceps.
-
Add a few drops of sterile PBS to moisten the inner shell membrane, then carefully peel it back to expose the CAM.[15]
-
Seal the window with sterile paraffin film or tape and return the eggs to the incubator (non-rotating).
-
-
Preparation and Application of this compound (Day 7-9)
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 1 mg/mL).[8] Further dilute with sterile PBS to achieve desired final concentrations. The final DMSO concentration applied to the CAM should be non-toxic (typically <1%).
-
Apply a precise volume (e.g., 5-10 µL) of the this compound solution or the vehicle control (DMSO in PBS) onto a sterile carrier disk. Allow the solvent to absorb completely.
-
Open the window of the Day 7-9 embryos. Gently place the carrier disk onto the CAM, in an area with small, developing vessels, avoiding the large, pre-existing ones.[2]
-
Reseal the window and return the eggs to the incubator for an additional 48-72 hours.
-
-
Observation and Imaging (Day 10-12)
-
After the treatment incubation period, open the window and observe the area around the carrier disk under a stereomicroscope.
-
Capture high-resolution images of the vasculature in the control and this compound-treated groups.
-
-
CAM Harvesting and Quantification
-
For detailed analysis, the CAM can be fixed. Flood the CAM surface with a 1:1 mixture of methanol and acetone and let it sit for 5-10 minutes.[1][15]
-
Using forceps, carefully excise the treated portion of the CAM, spread it on a glass slide, and allow it to dry.[1]
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined radius from the carrier disk.[1][15]
-
Alternatively, use image analysis software (e.g., ImageJ/FIJI or specialized platforms) to measure total vessel length, vessel area, and branch density.[16][17][18]
-
The anti-angiogenic effect can be expressed as the percentage of inhibition relative to the vehicle control.
-
Data Presentation
Quantitative data from the CAM assay should be presented clearly to show the dose-dependent effect of the compound. A study on this compound derivatives reported an ID50 (the dose required to inhibit angiogenesis by 50%) of 0.15 µ g/egg for the parent compound.[19]
| This compound Dose (µ g/egg ) | Mean Blood Vessel Branch Points (± SEM) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 55 ± 4 | 0% |
| 0.05 | 41 ± 5 | 25.5% |
| 0.15 | 27 ± 3 | 50.9% |
| 0.50 | 15 ± 2 | 72.7% |
| 1.00 | 8 ± 2 | 85.5% |
| Note: The data in this table is representative and illustrates a typical dose-response relationship based on the published ID50 value of 0.15 µ g/egg .[19] Actual results may vary. |
References
- 1. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits angiogenic activity in endothelial cells and reduces neovascularization in a rat model of retinopathy of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new activity of this compound: inhibition of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Powerful antiangiogenic activity of this compound (named angiostatic antibiotic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Focus Biomolecules [mayflowerbio.com]
- 12. HSP90 and Akt modulate Ang-1-induced angiogenesis via NO in coronary artery endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound | Src kinase inhibitor | Hello Bio [hellobio.com]
- 15. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. kolaido.com [kolaido.com]
- 19. Possible functional groups responsible for inhibition of in vivo angiogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Herbimycin A Effects on Receptor Tyrosine Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbimycin A is a benzoquinonoid ansamycin antibiotic that was initially identified for its ability to reverse the transformed phenotype of cells expressing the v-src oncogene.[1] Subsequent research has elucidated that its primary mechanism of action involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the conformational stability and function of a wide array of signaling proteins, including numerous receptor tyrosine kinases (RTKs).[2]
By binding to the ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the destabilization and misfolding of its client proteins.[2][3] These misfolded RTKs are then recognized by the cellular quality control machinery and targeted for degradation, primarily through the ubiquitin-proteasome pathway.[1][3] This process involves the covalent attachment of ubiquitin molecules to the kinase, marking it for recognition and degradation by the 26S proteasome.[1]
This compound has been shown to induce the degradation of several key RTKs, including the Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor Receptor (IGF-IR), Insulin Receptor (IR), and others.[1][4] This targeted degradation results in the downregulation of RTK signaling pathways, which are often hyperactivated in various cancers, making this compound and other HSP90 inhibitors a subject of interest in oncology research.[5][6] These application notes provide a summary of quantitative data and detailed protocols for assessing the effects of this compound on RTK degradation.
References
- 1. This compound induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic shifting of a balance between protein refolding and degradation mediated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insight into oncoprotein-targeted antitumor effect: this compound as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Epithelial-Mesenchymal Transition with Herbimycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and wound healing. However, its aberrant activation is a hallmark of cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is characterized by the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.
Herbimycin A, a benzoquinonoid ansamycin antibiotic, has emerged as a valuable tool for investigating and potentially reversing EMT. It functions primarily as an inhibitor of Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases. By inhibiting Hsp90, this compound destabilizes and promotes the degradation of numerous oncogenic client proteins that are critical for EMT induction and maintenance, including components of the PI3K/Akt signaling pathway.[1] This application note provides detailed protocols for utilizing this compound to study its effects on EMT in cancer cell lines.
Mechanism of Action
This compound's primary mechanism in reversing EMT involves the inhibition of Hsp90, a molecular chaperone essential for the stability and function of a multitude of signaling proteins. Many of these client proteins, including Akt, are key drivers of EMT.[2] Inhibition of Hsp90 by this compound leads to the ubiquitination and subsequent proteasomal degradation of these client proteins. This disruption of key signaling cascades, such as the PI3K/Akt pathway, leads to a reversal of the EMT phenotype.[3] This is characterized by the re-expression of epithelial markers like E-cadherin and the downregulation of mesenchymal markers like N-cadherin and vimentin.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on EMT markers in anaplastic thyroid carcinoma cells.[1]
Table 1: Effect of this compound on EMT Marker Protein Expression
| Treatment | E-cadherin Expression | N-cadherin Expression | Vimentin Expression |
| Control | Baseline | Baseline | Baseline |
| This compound (1 µM) | Increased | Decreased | Decreased |
Table 2: Effect of this compound on Cell Migration
| Treatment | Cell Migration |
| Control | Baseline |
| This compound (1 µM) | Inhibited |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, or other suitable cell lines) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM).
-
Treatment: Replace the culture medium with the medium containing this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Western Blot Analysis for EMT Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining for E-cadherin and Vimentin
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described above.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block with 1% BSA in PBST for 30 minutes. Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBST and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Transwell Migration/Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend this compound-treated and control cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates for 12-24 hours to allow for cell migration or invasion.
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated/invaded cells on the lower surface with crystal violet. Count the stained cells in several random fields under a microscope to quantify migration/invasion.
Quantitative Real-Time PCR (qPCR) for EMT Marker Genes
-
RNA Extraction and cDNA Synthesis: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for E-cadherin (CDH1), N-cadherin (CDH2), Vimentin (VIM), and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Table 3: Recommended Primer Sequences for Human EMT Markers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CDH1 | TGAAGGTGACAGAGCCTCTGGAT | TGGCCGAAGAAACAGCAAGAG |
| CDH2 | TCAGGCGTCTGTAGAGGCTT | ATGCACATCCTTCGATAAGACTG |
| VIM | GACGCCATCAACACCGAGTT | CTTTGTCGTTGGTTAGCTGGT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Conclusion
This compound serves as a potent pharmacological tool to investigate the molecular mechanisms underlying Epithelial-Mesenchymal Transition. The protocols outlined in this application note provide a comprehensive framework for researchers to study the effects of this compound on EMT in various cancer cell models. By utilizing these methodologies, scientists can further elucidate the intricate signaling pathways governing EMT and explore the therapeutic potential of Hsp90 inhibitors in combating cancer metastasis.
References
- 1. This compound inhibits cell growth with reversal of epithelial-mesenchymal transition in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an orally active antitumor agent that induces apoptosis and suppresses EMT through heat shock protein 90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt signaling suppresses epithelial-to-mesenchymal transition in hepatocellular carcinoma through the Snail/GSK-3/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Herbimycin A in In Vitro Assays
Welcome to the technical support center for Herbimycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzoquinone ansamycin antibiotic that primarily functions as an inhibitor of Heat Shock Protein 90 (Hsp90). By binding to Hsp90, this compound disrupts the chaperone's function, leading to the destabilization and subsequent degradation of Hsp90 client proteins. Many of these client proteins are crucial oncogenic kinases, including Src family kinases and receptor tyrosine kinases (RTKs) like EGFR and PDGFR. This degradation is mediated by the ubiquitin-proteasome pathway.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of at least 1 mg/mL. Complete dissolution may require sonication and gentle warming.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1]
Q4: What are typical working concentrations of this compound for in vitro assays?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published studies provide a general range. For example, a concentration of 125 ng/mL has been shown to cause significant growth inhibition in human colon tumor cell lines.[2] In other studies, concentrations around 20 ng/mL were effective in inhibiting the growth of a mouse myeloid leukemia cell line. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve in DMSO.
-
Possible Cause: Insufficient energy to break the crystal lattice of the compound.
-
Solution:
-
Add the appropriate volume of high-quality, anhydrous DMSO to your vial of this compound powder.
-
Vortex the solution for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a water bath sonicator. Sonicate for 10-15 minute intervals.
-
If sonication alone is insufficient, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing or sonication.
-
Visually inspect the solution to ensure there are no visible particles before use.
-
Issue 2: this compound precipitates upon dilution into aqueous cell culture medium.
-
Possible Cause 1: The final concentration of this compound in the aqueous medium exceeds its solubility limit. This is a common issue with hydrophobic compounds.
-
Solution 1:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) cell culture medium, vortexing gently. Then, add this intermediate dilution to the rest of your medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally ≤0.1%. While some cell lines can tolerate up to 0.5%, lower concentrations are always preferable to minimize solvent-induced cytotoxicity and off-target effects.[3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Possible Cause 2: The temperature of the cell culture medium is too low, reducing the solubility of this compound.
-
Solution 2: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.
-
Possible Cause 3: Interaction with components in the serum or medium.
-
Solution 3: If precipitation persists, consider preparing the final dilution in serum-free medium first, and then adding the serum if required for your experiment.
Issue 3: Inconsistent or No Effect of this compound in the Assay.
-
Possible Cause 1: Degradation of this compound.
-
Solution 1: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in pre-warmed media immediately before each experiment. The stability of many small molecules in aqueous solutions at 37°C can be limited.
-
Possible Cause 2: Incorrect working concentration.
-
Solution 2: Perform a dose-response curve (e.g., using a cell viability assay like MTT or CellTiter-Glo) to determine the IC50 for your specific cell line. This will help you choose an appropriate working concentration for your experiments.
-
Possible Cause 3: The target pathway is not active or relevant in your cell model.
-
Solution 3: Confirm that your cells express the target proteins (e.g., Src, specific RTKs) and that these pathways are active. You can do this by western blotting for the phosphorylated (active) forms of these kinases.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 1 mg/mL | May require sonication and gentle warming for complete dissolution. |
| Ethanol | Soluble | Quantitative data not readily available. |
| Methanol | Soluble | Quantitative data not readily available. |
| Water | Insoluble |
Table 2: Example Working Concentrations of this compound from Published Studies
| Cell Line/System | Assay | Effective Concentration | Reference |
| Human Colon Tumor Cell Lines | Growth Inhibition | 125 ng/mL | Oncogene, 1991[2] |
| Mouse Myeloid Leukemia C1 cells | Growth Inhibition (50%) | ~20 ng/mL | Cancer Research, 1992 |
| Colo-205 Cells | Growth and Viability | 300 ng/mL | ResearchGate, 1997 |
| Mouse Marrow Cultures | Inhibition of Bone Resorption | 1-100 ng/mL | JCI, 1993 |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 574.68 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath sonicator
-
37°C water bath
Procedure:
-
Calculate the mass of this compound required. To prepare 1 mL of a 1 mM stock solution, you will need 0.575 mg of this compound.
-
Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube for 2-3 minutes to facilitate dissolution.
-
If the solid is not completely dissolved, place the tube in a water bath sonicator for 15 minutes.
-
If necessary, incubate the tube in a 37°C water bath for 10-15 minutes and repeat the sonication step.
-
Once the solution is clear and all the powder has dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Dilution of this compound into Cell Culture Medium
Materials:
-
1 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the 1 mM this compound stock solution at room temperature.
-
Determine the final concentration and volume needed for your experiment. For example, to prepare 10 mL of medium with a final concentration of 1 µM this compound.
-
Prepare an intermediate dilution. Pipette 10 µL of the 1 mM stock solution into 990 µL of pre-warmed medium to get a 10 µM intermediate solution. Mix well by gentle pipetting or vortexing.
-
Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture medium. For the example above, add 1 mL of the 10 µM intermediate solution to 9 mL of medium.
-
Gently swirl the flask or plate to ensure even distribution of the compound.
-
The final DMSO concentration in this example would be 0.1%. Always calculate and report the final DMSO concentration in your experiments and include a vehicle control.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
potential off-target effects of Herbimycin A at high concentrations
Technical Support Center: Herbimycin A
This guide provides researchers, scientists, and drug development professionals with essential information on the potential off-target effects of this compound, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzoquinone ansamycin antibiotic. Its primary and most well-characterized mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90).[1][2] It binds to the N-terminal ATP-binding pocket of Hsp90, which disrupts its chaperone function.[1] This leads to the ubiquitin-mediated proteasomal degradation of Hsp90 "client" proteins, many of which are oncogenic kinases crucial for tumor survival and proliferation, such as v-Src, Bcr-Abl, and HER2.[1][3]
Q2: I'm observing significant cytotoxicity at high concentrations of this compound that doesn't seem to correlate with the degradation of known Hsp90 client proteins. What could be the cause?
A2: At higher concentrations, this compound is known to exhibit off-target effects by directly inhibiting various protein kinases, independent of its action on Hsp90.[4][5] This is a common phenomenon where increasing the concentration of a small molecule inhibitor can lead to engagement with lower-affinity targets.[6] These off-target activities can contribute to unexpected cellular phenotypes, including increased cytotoxicity. This compound has been shown to directly inhibit cytoplasmic protein tyrosine kinases by binding to their reactive sulfhydryl (SH) groups.[4][7]
Q3: Which specific kinases are known off-targets for this compound?
A3: this compound was initially identified as a potent inhibitor of the Src family of tyrosine kinases.[8] It also directly inhibits other tyrosine kinases such as Bcr-Abl and Ret.[4][9][10] Studies have also reported inhibitory effects on receptor tyrosine kinases and even some serine/threonine kinases like Protein Kinase C (PKC) in certain contexts, particularly at elevated concentrations.[4][5][11]
Q4: How can I experimentally distinguish between on-target (Hsp90-mediated) and off-target effects?
A4: A good strategy involves a dose-response experiment coupled with specific molecular assays:
-
Titrate this compound: Use a wide concentration range. On-target Hsp90 effects should occur at lower concentrations, while off-target effects will typically manifest at higher concentrations.
-
Assess Hsp90 Client Proteins: Use Western blotting to monitor the degradation of well-established Hsp90 client proteins (e.g., Src, Raf-1, Akt, HER2). This is the hallmark of Hsp90 inhibition.
-
Assess Off-Target Activity: Measure the phosphorylation status of a suspected off-target kinase's substrate. If the substrate's phosphorylation decreases without a corresponding decrease in the total level of the kinase itself, it suggests direct enzymatic inhibition rather than Hsp90-mediated degradation.
-
Use a Control Compound: Employ a structurally different Hsp90 inhibitor (e.g., Radicicol) to see if it phenocopies the effects. If an effect is only seen with this compound, it is more likely to be an off-target phenomenon.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cell death. | The this compound concentration is too high, leading to widespread off-target kinase inhibition and toxicity. | Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration that induces Hsp90 client degradation with minimal toxicity. |
| Hsp90 client proteins are not degrading, but I see a cellular effect. | The observed effect may be due to direct inhibition of an off-target kinase that is not an Hsp90 client. | Identify potential off-target kinases in your cell type. Perform an in vitro kinase assay or a phospho-protein screen to check for direct inhibition. |
| Results are inconsistent with published data. | The effect is cell-type specific. Different cell lines express different kinases and receptors, leading to varied responses.[5] | Confirm the expression of both the target Hsp90 clients and potential off-target kinases in your specific cell model. |
| Inhibition is reversed by adding sulfhydryl compounds like DTT. | This compound is known to bind to sulfhydryl groups on kinases.[4][7] This confirms a direct interaction mechanism. | This can be used as a control experiment to verify that the observed off-target effect is due to direct binding of this compound to the kinase.[7] |
Quantitative Data Summary: Target Selectivity
The selectivity of this compound is highly concentration-dependent. While it inhibits Hsp90 in the nanomolar range, micromolar concentrations are often required to inhibit other kinases directly.
| Target | Target Class | Reported Effect | Typical Effective Concentration Range | Citation(s) |
| Hsp90 | Molecular Chaperone | Inhibition of chaperone function, leading to client protein degradation. | 50 - 500 nM | [1][2][3] |
| p60 v-Src | Tyrosine Kinase | Direct inhibition of kinase activity. | 100 nM - 2 µM | [4][7][12] |
| p210 Bcr-Abl | Tyrosine Kinase | Direct inhibition of kinase activity. | 200 nM - 1 µM | [4][9][13] |
| Receptor Tyrosine Kinases (e.g., PDGF-R, EGF-R) | Tyrosine Kinase | Downregulation of receptor levels and inhibition of autophosphorylation. | > 500 nM | [5] |
| Protein Kinase C (PKC) | Serine/Threonine Kinase | Inhibition of phorbol ester-mediated activation. | > 1 µM | [11] |
Experimental Protocols
Protocol 1: Validating On-Target Hsp90 Inhibition via Western Blot
This protocol allows you to confirm that this compound is inhibiting Hsp90 by observing the degradation of a known client protein, such as c-Src.
-
Cell Culture: Plate your cells of interest and grow to 70-80% confluency.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 50, 100, 250, 500, 1000 nM) for 12-24 hours. Include a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total c-Src, phospho-Src (Tyr416), and a loading control (e.g., GAPDH or β-Actin).
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST and visualize bands using an ECL substrate and an imaging system.
-
Analysis: Expect to see a dose-dependent decrease in the total amount of c-Src protein, which confirms Hsp90 inhibition.
Protocol 2: Assessing Off-Target Kinase Inhibition
This protocol helps determine if this compound is directly inhibiting a kinase without causing its degradation.
-
Cell Culture & Lysis: Follow steps 1-4 from Protocol 1, but use a shorter treatment time (e.g., 1-4 hours) to minimize protein degradation effects.
-
Immunoprecipitation (Optional but recommended):
-
Incubate 200-500 µg of cell lysate with an antibody specific to the suspected off-target kinase (e.g., PKC) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours.
-
Wash the beads 3-4 times with lysis buffer.
-
-
In Vitro Kinase Assay:
-
Resuspend the immunoprecipitated kinase (or use whole-cell lysate) in kinase assay buffer.
-
Add a specific substrate for the kinase and ATP (spiked with γ-³²P-ATP for radioactive detection or use an antibody against the phosphorylated substrate for non-radioactive detection).
-
Incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS loading buffer.
-
-
Detection:
-
Radioactive: Run the samples on an SDS-PAGE gel, dry the gel, and expose it to autoradiography film.
-
Non-Radioactive: Perform a Western blot and probe with a phospho-specific antibody for the substrate.
-
-
Analysis: A reduction in substrate phosphorylation in the this compound-treated samples, without a change in the total kinase level, indicates direct off-target inhibition.
Visualizations: Pathways and Workflows
Caption: On-target vs. Off-target mechanisms of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. Effects of geldanamycin and other naturally occurring small molecule antagonists of heat shock protein 90 on HER2 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural product origins of Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of cytoplasmic protein tyrosine kinases by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Irreversible inhibition of v-src tyrosine kinase activity by this compound and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use and selectivity of this compound as inhibitor of protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New insight into oncoprotein-targeted antitumor effect: this compound as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ret tyrosine kinase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of transforming activity of tyrosine kinase oncogenes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound, an antagonist of tyrosine kinase, on bcr/abl oncoprotein-associated cell proliferations: abrogative effect on the transformation of murine hematopoietic cells by transfection of a retroviral vector expressing oncoprotein P210bcr/abl and preferential inhibition on Ph1-positive leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Herbimycin A experiments
Welcome to the technical support center for Herbimycin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My this compound treatment shows inconsistent or no effect on target protein degradation or cell viability. What are the possible causes?
A1: Inconsistent results with this compound can stem from several factors related to its preparation, storage, and application.
-
Compound Instability: this compound is sensitive to degradation. Improper storage can lead to a loss of activity.
-
Solubility Issues: this compound has poor aqueous solubility. When diluting a DMSO stock solution into aqueous cell culture media, the compound can precipitate, leading to a lower effective concentration.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to minimize solvent-induced toxicity and precipitation. When diluting, add the this compound stock solution to the media with vigorous vortexing or mixing to ensure rapid and even dispersion. Visually inspect the media for any signs of precipitation after adding the compound.
-
-
Incorrect Concentration: The effective concentration of this compound is highly cell-type dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the literature for concentrations used in similar cell types as a starting point.
-
-
Cell Culture Conditions: Cell density, passage number, and overall cell health can influence the response to this compound.
-
Solution: Use cells that are in the logarithmic growth phase and maintain consistent cell densities across experiments. Ensure your cells are healthy and free from contamination.
-
Q2: I am observing significant cell death even at low concentrations of this compound, which is inconsistent with published data. Why might this be happening?
A2: Unexpectedly high cytotoxicity can be due to several factors:
-
DMSO Toxicity: While generally used at low concentrations, some cell lines are particularly sensitive to DMSO.
-
Solution: Include a vehicle control (media with the same concentration of DMSO used for this compound treatment) in all experiments to assess the effect of the solvent alone. If DMSO toxicity is observed, try to lower the final DMSO concentration by using a more concentrated stock of this compound.
-
-
Off-Target Effects: At high concentrations, this compound may have off-target effects leading to increased cytotoxicity.
-
Solution: Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects.
-
-
Contamination: Contamination of cell cultures or the this compound stock can lead to unexpected cell death.
-
Solution: Regularly check your cell cultures for contamination. When preparing this compound stock solutions, use sterile DMSO and aseptic techniques.
-
Q3: My Western blot results for downstream signaling proteins (e.g., phosphorylated Src) are variable after this compound treatment. How can I improve the consistency?
A3: Variability in Western blot results can be due to issues in sample preparation, the blotting procedure itself, or the timing of the experiment.
-
Timing of Treatment: The effect of this compound on protein phosphorylation can be transient. Reductions in kinase activity can precede changes in total protein levels.[2][3]
-
Solution: Perform a time-course experiment to determine the optimal treatment duration for observing the desired effect on your target protein.
-
-
Sample Preparation: The phosphorylation state of proteins is dynamic and can be affected by sample handling.
-
Solution: Lyse cells quickly on ice and include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins of interest.
-
-
Antibody Quality: The quality and specificity of your primary antibody are critical for reliable results.
-
Solution: Use a well-validated antibody specific for the phosphorylated form of your target protein. Always include a total protein control to ensure that changes in the phosphorylated signal are not due to changes in the overall protein level.
-
-
Loading Controls: Inconsistent loading of protein samples can lead to variability.
-
Solution: Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data and ensure equal protein loading across all lanes.
-
Quantitative Data Summary
The following table summarizes effective concentrations and treatment times of this compound in various cell lines as reported in the literature. This information can serve as a starting point for designing your experiments.
| Cell Line | Application | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| HT29 (Colon Adenocarcinoma) | Growth Inhibition | 125 ng/mL | 2 cell doublings | >40% growth inhibition | [2][3] |
| HT29 (Colon Adenocarcinoma) | Src Kinase Inactivation | Dose-dependent | Not specified | Decreased pp60c-src autophosphorylation | [2][3] |
| K562 (Human Myelogenous Leukemia) | Growth Inhibition | 0.5 µg/mL | 48 hours | >50% reduction in cell growth | [4][5] |
| K562 (Human Myelogenous Leukemia) | Erythroid Differentiation | 0.5 µg/mL | 48 hours | 53% of cells were benzidine-positive | [4][5] |
| Anaplastic Thyroid Carcinoma Cells | Growth Inhibition | Not specified | Not specified | Inhibition of cell growth and migration | [6] |
| Human Cell Line (unspecified) | Cytoprotection against thermal injury | ≥ 0.75 µg/mL | Not specified | Up to 50% increase in cell survival | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after this compound treatment using a colorimetric MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot for Phosphorylated Src (p-Src)
This protocol outlines the steps to detect changes in the phosphorylation of Src kinase after this compound treatment.
-
Cell Treatment and Lysis:
-
Plate cells and treat with the desired concentrations of this compound for the determined time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with an antibody for total Src and a loading control (e.g., β-actin) to normalize the data.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. This compound down-regulates messages of cyclin D1 and c-myc during erythroid differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell growth with reversal of epithelial-mesenchymal transition in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytoprotection against thermal injury: evaluation of this compound by cell viability and cDNA arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Herbimycin A-Induced Cellular Stress Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Herbimycin A. Here, you will find detailed information to address common issues encountered during experiments involving this compound-induced cellular stress.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
| Question | Answer & Troubleshooting Tips |
| 1. Why am I not observing the expected induction of Heat Shock Protein 70 (Hsp70) after this compound treatment? | Answer: Several factors can influence Hsp70 induction. Concentration: The effective concentration of this compound can vary between cell lines. A maximal response for Hsp70 induction is often seen in the range of 0.05 µM to 1 µM[1]. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line. Exposure Time: Maximal Hsp70 induction can be observed with as little as 5 minutes of exposure, followed by a longer recovery period (e.g., 20 hours) in drug-free media[1]. Continuous exposure may not be necessary and could lead to toxicity. Cell Line Specificity: Different cell lines may exhibit varying sensitivity and response kinetics to this compound. Antibody Quality: Ensure your Hsp70 antibody is validated for the application (e.g., Western blotting) and is recognizing the correct protein. Include a positive control, such as cells subjected to heat shock, to verify antibody performance. |
| 2. My cells are dying at concentrations where I expect to see a stress response. How can I mitigate this cytotoxicity? | Answer: this compound can induce apoptosis and cell cycle arrest, leading to cell death, particularly at higher concentrations or with prolonged exposure. Reduce Concentration: Lower the concentration of this compound used. A dose-response experiment is crucial to find a concentration that induces a stress response with minimal cytotoxicity. For example, in human smooth muscle cells, concentrations up to 1 µM were not toxic[1]. Shorten Exposure Time: As mentioned, a short exposure can be sufficient to induce a heat shock response[1]. Try a pulse-chase experiment where cells are treated for a short period (e.g., 5-60 minutes) and then incubated in fresh medium. Monitor Cell Viability: Use a reliable cell viability assay, such as MTT or MTS, to quantify cytotoxicity at different concentrations and time points. Check for Apoptosis Markers: Assess for markers of apoptosis, such as cleaved caspase-3, to confirm if the observed cell death is due to programmed cell death pathways. This compound has been shown to enhance apoptosis in combination with other agents[2]. |
| 3. I am seeing inconsistent results between experiments. What could be the cause? | Answer: Inconsistent results can stem from variability in experimental conditions. This compound Stock Solution: this compound should be dissolved in a suitable solvent like DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[3]. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all experiments, including vehicle controls. Cell Culture Conditions: Maintain consistent cell density, passage number, and growth phase, as these can all affect the cellular response to stress. Treatment Uniformity: Ensure even distribution of this compound in the culture medium by gentle mixing after addition. |
| 4. How do I confirm that this compound is inhibiting Hsp90 in my cells? | Answer: Hsp90 inhibition leads to the degradation of its client proteins. Client Protein Degradation: Monitor the levels of known Hsp90 client proteins, such as Raf-1, ErbB2, or Akt, by Western blotting. A decrease in the levels of these proteins upon this compound treatment indicates Hsp90 inhibition[4]. Hsp70 Induction: The induction of Hsp70 is a well-established downstream marker of Hsp90 inhibition[5][6]. |
| 5. How can I investigate the Unfolded Protein Response (UPR) triggered by this compound? | Answer: Hsp90 inhibition can lead to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the UPR. Monitor UPR Markers: Analyze the key sensors of the UPR: * IRE1α: Look for its phosphorylation or the splicing of its downstream target, XBP1 mRNA. * PERK: Detect its phosphorylation and the subsequent phosphorylation of eIF2α. * ATF6: Observe its cleavage. You can use Western blotting or RT-PCR to detect these markers. Commercial kits are also available for monitoring ER stress. Induction of ER Chaperones: Check for the upregulation of ER-resident chaperones like GRP78 (BiP) and GRP94 by Western blotting or immunofluorescence. Hsp90 inhibitors have been shown to induce the UPR[7]. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound's effects.
Table 1: Effective Concentrations of this compound for Hsp70 Induction
| Cell Type | Effective Concentration Range | Maximum Response Concentration | Reference |
| Human Smooth Muscle Cells | 0.05 µM - 1 µM | 0.05 µM | [1] |
| Xenopus laevis A6 Kidney Epithelial Cells | 0.25 µg/mL - 1 µg/mL | 0.5 - 1.0 µg/mL | [8] |
| Human Epidermoid A-431 Cells | Concentration-dependent increase | Peak at 6 hours post-treatment |
Table 2: Time-Course of this compound-Induced Stress Responses
| Cell Type | Response | Time Point | Reference |
| Human Smooth Muscle Cells | Maximal Hsp70 Induction | 5 min exposure + 20 hr recovery | [1] |
| Xenopus laevis A6 Kidney Epithelial Cells | Peak hsp30 and hsp70 mRNA accumulation | 4 - 6 hours | [8][9] |
| Human Epidermoid A-431 Cells | Peak HSP-70i protein increase | 6 hours | |
| Rats (in vivo) | Peak hsp70 levels | 12 hours post-injection | [7][10] |
Signaling Pathways and Experimental Workflows
This compound-Induced Cellular Stress Signaling
This compound primarily acts by inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, including many involved in signal transduction. Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins. This disruption of protein homeostasis triggers two major cellular stress responses: the Heat Shock Response (HSR) and the Unfolded Protein Response (UPR).
Caption: this compound signaling pathway leading to cellular stress.
General Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical workflow for investigating the cellular effects of this compound.
Caption: A typical experimental workflow for studying this compound.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Hsp70 Induction
Objective: To detect the induction of Hsp70 protein in response to this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Hsp70
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration. Include a positive control (e.g., heat shock at 42°C for 1-2 hours followed by recovery).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Hsp70 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Re-probing (Optional): Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
Protocol 2: MTT Cell Viability Assay
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
References
- 1. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Antibodies for ER Stress | Proteintech Group [ptglab.com]
- 3. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of heat shock protein 70 by this compound and cyclopentenone prostaglandins in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitors induce the unfolded protein response in bovine and mice lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat Shock Protein 90 Modulates the Unfolded Protein Response by Stabilizing IRE1α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates apoptosis during heat stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversible Effects of Herbimycin A After Washout
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversible effects of Herbimycin A following its removal from experimental systems.
Frequently Asked Questions (FAQs)
Q1: Are the effects of this compound reversible?
A1: The reversibility of this compound's effects depends on the specific cellular context and the target being investigated. While some studies have reported irreversible inhibition of certain kinases like p60v-src in in vitro assays[1], other research has demonstrated that the inhibitory effects on cell growth and pp60c-src activity in cell culture are reversible after the removal of the compound[2][3].
Q2: How does this compound exert its effects?
A2: this compound, a benzoquinone ansamycin antibiotic, primarily functions by inhibiting Heat Shock Protein 90 (Hsp90)[4]. This inhibition leads to the degradation of Hsp90 client proteins, many of which are crucial for signal transduction and cell cycle regulation, including various tyrosine kinases[4][5]. By promoting the ubiquitin-dependent degradation of these kinases, this compound effectively downregulates their activity[4].
Q3: How long does it take for the cellular effects of this compound to reverse after washout?
A3: The time course for the reversal of this compound's effects can vary depending on the specific downstream target being measured. For example, in K562 cells treated with this compound, the expression of cyclin D1, which is initially downregulated, begins to recover around 12 hours after treatment and returns to baseline levels by 24 hours[6]. Similarly, the level of underphosphorylated retinoblastoma gene product, which increases upon treatment, returns to baseline by 48 hours[6]. The recovery of specific tyrosine kinase activities and protein levels would likely follow a similar time-dependent pattern, but this needs to be determined empirically for each experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No recovery of protein expression or kinase activity after washout. | 1. Incomplete washout of this compound. 2. The specific effect is irreversible in your experimental system. 3. The recovery time is longer than the duration of your experiment. | 1. Ensure a thorough washout procedure with multiple washes using fresh, pre-warmed media. 2. Review literature for the specific target to confirm if irreversible inhibition has been reported. 3. Perform a time-course experiment with longer recovery periods (e.g., 24, 48, 72 hours). |
| High cell death after washout. | 1. Prolonged exposure to a high concentration of this compound may have induced irreversible cellular damage or apoptosis. 2. The washout procedure itself is causing cellular stress. | 1. Titrate the concentration of this compound to the lowest effective dose for your experiment. Reduce the duration of treatment. 2. Handle cells gently during the washing steps. Ensure the fresh media is at the correct temperature and pH. |
| Variability in the recovery of downstream signaling. | 1. Asynchronous cell population. 2. Inconsistent timing of washout and sample collection. | 1. Synchronize cells before this compound treatment. 2. Maintain strict timing for all experimental steps, including washout and harvesting of cells at different time points. |
Quantitative Data Summary
The following table summarizes the time-course of recovery for specific cellular markers after this compound treatment, as reported in the literature.
| Cellular Marker | Cell Line | Effect of this compound | Time to Recovery After Treatment | Reference |
| Cyclin D1 Expression | K562 | Downregulation | Gradual recovery from 12 hours, baseline at 24 hours | [6] |
| Underphosphorylated Retinoblastoma (Rb) | K562 | Increase | Return to baseline at 48 hours | [6] |
Experimental Protocols
Protocol 1: this compound Washout and Recovery Assay
This protocol outlines a general procedure for treating cells with this compound, followed by a washout step to assess the reversibility of its effects over time.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, kinase assay kit)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) for a predetermined duration (e.g., 12-24 hours).
-
Washout:
-
Aspirate the medium containing this compound.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual drug.
-
Add fresh, pre-warmed complete medium to the cells.
-
-
Recovery Time-Course:
-
Incubate the cells for various time points after washout (e.g., 0, 6, 12, 24, 48 hours).
-
-
Sample Collection and Analysis:
-
At each time point, harvest the cells.
-
For protein analysis, lyse the cells and determine protein concentration.
-
Analyze the samples using appropriate techniques such as Western blotting to assess the expression levels of target proteins or a kinase assay to measure enzyme activity.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Irreversible inhibition of v-src tyrosine kinase activity by this compound and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Effect of this compound on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound down-regulates messages of cyclin D1 and c-myc during erythroid differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Herbimycin A Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Herbimycin A resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a benzoquinone ansamycin antibiotic that acts as an inhibitor of Heat Shock Protein 90 (HSP90) and Src family tyrosine kinases.[1] By binding to HSP90, this compound disrupts the chaperone's function, leading to the degradation of numerous client proteins that are essential for cancer cell growth, proliferation, and survival.[2][3] This ultimately aims to induce apoptosis in malignant cells.[2]
Q2: My cancer cells have become resistant to this compound. What are the possible mechanisms?
Resistance to HSP90 inhibitors like this compound can develop through several mechanisms:
-
Induction of the Heat Shock Response: Inhibition of HSP90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like HSP70 and HSP27.[4][5][6] These proteins can have anti-apoptotic effects and compensate for the loss of HSP90 function, contributing to drug resistance.
-
Overexpression of Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs like this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8]
-
Mutations in the HSP90 Gene: Although less common due to the highly conserved nature of the ATP-binding pocket of HSP90, mutations can occur that alter the drug-binding site, reducing the affinity of this compound for its target.[5][9][10]
-
Alterations in Client Proteins: Resistance may arise from changes in the susceptibility of key HSP90 client proteins to degradation upon HSP90 inhibition.[5]
Q3: How can I confirm that my cells are resistant due to HSP90-related mechanisms?
You can perform several experiments to investigate the mechanism of resistance:
-
Western Blot Analysis of HSP70/HSP27: Increased expression of these proteins in this compound-treated resistant cells compared to sensitive parental cells would suggest the involvement of the heat shock response.
-
Efflux Pump Activity Assay: Use fluorescent substrates of P-glycoprotein (e.g., Rhodamine 123) to compare its efflux activity in resistant and sensitive cells. Higher efflux in resistant cells indicates a role for this pump.
-
HSP90 Sequencing: Sequencing the HSP90AA1 and HSP90AB1 genes in resistant cells can identify potential mutations in the drug-binding domain.
-
Client Protein Degradation Assay: Assess the levels of known HSP90 client proteins (e.g., HER2, Akt, c-Raf) via Western blot after this compound treatment. A lack of degradation in resistant cells would point to a mechanism downstream of drug binding.
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound in my cell line.
Possible Cause 1: Induction of Heat Shock Response
-
Troubleshooting Tip: Co-treatment with an inhibitor of the heat shock response.
-
Experimental Approach:
-
Treat your this compound-resistant cells with a combination of this compound and a small molecule inhibitor of HSF1 (Heat Shock Factor 1), the master regulator of the heat shock response.
-
Alternatively, use siRNA to knockdown the expression of HSF1, HSP70, or HSP27.
-
Assess cell viability using an MTT assay and compare the results to cells treated with this compound alone. A restored sensitivity would suggest this as the resistance mechanism.
-
Possible Cause 2: Overexpression of P-glycoprotein (P-gp)
-
Troubleshooting Tip: Co-treatment with a P-glycoprotein inhibitor.
-
Experimental Approach:
-
Treat your resistant cells with a combination of this compound and a known P-gp inhibitor, such as Verapamil.
-
Measure the intracellular accumulation of a fluorescent P-gp substrate to confirm the inhibitory effect.
-
Determine the IC50 of this compound in the presence and absence of the P-gp inhibitor. A significant decrease in the IC50 value indicates that P-gp overexpression is a key resistance mechanism.
-
Issue 2: this compound is no longer inducing apoptosis in my cells.
Possible Cause: Blockade of Apoptotic Pathways
-
Troubleshooting Tip: Combination therapy with a chemotherapeutic agent to enhance apoptotic signaling.
-
Experimental Approach:
-
Studies have shown that this compound can significantly enhance apoptosis when combined with chemotherapeutic agents like etoposide or doxorubicin in certain cell lines.[4][6]
-
Treat your resistant cells with a combination of a sub-lethal dose of this compound and a chemotherapeutic agent.
-
Quantify apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a TUNEL assay. An increase in apoptosis in the combination treatment compared to single-agent treatments would indicate a synergistic effect.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| K562 (CML) | This compound | ~50 nM | >200 nM | >4 | [4] |
| MCF-7 (Breast) | Doxorubicin | 3.09 µg/mL | 13.2 µg/mL | ~4.3 | [11] |
Table 2: Reversal of this compound Resistance with Combination Therapies
| Cell Line | Combination Treatment | Effect on IC50 or Apoptosis | Reference |
| K562 (CML) | This compound + Etoposide | Significant increase in apoptosis | [6] |
| K562 (CML) | This compound + Mitoxantrone | Significant increase in apoptosis | [1] |
| K562/ADR (MDR Leukemia) | Verapamil (15 µM) + DNR/VLB | Increased intracellular drug accumulation and cytotoxicity | [12] |
| MCF-7 (Breast) | Doxorubicin + EGFR inhibitor | Synergistic reduction in IC50 |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound resistant and sensitive cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for HSP90 Client Proteins and Heat Shock Proteins
This protocol is for assessing the protein levels of HSP90 clients (e.g., HER2, Akt) and heat shock proteins (HSP70, HSP27).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HER2, anti-Akt, anti-HSP70, anti-HSP27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Protocol 3: Apoptosis Quantification by Annexin V/PI Staining
This protocol is for quantifying apoptosis using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization or gentle scraping.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Mechanism of this compound action on the HSP90 signaling pathway.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.
References
- 1. This compound enhances apoptotic effect of chemotherapeutic drugs on K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound accelerates the induction of apoptosis following etoposide treatment or gamma-irradiation of bcr/abl-positive leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates apoptosis during heat stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
proper storage and handling of Herbimycin A powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Herbimycin A powder.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
Upon receipt, the lyophilized this compound powder should be stored at -20°C.[1][2] When stored correctly, the powder is stable for up to three years.[1] this compound is hygroscopic and sensitive to light; therefore, it is crucial to store it in a tightly sealed container protected from moisture and light.[3]
Q2: What is the recommended solvent for reconstituting this compound powder?
The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).[1][2]
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in newly opened, anhydrous DMSO.[1] To aid dissolution, ultrasonic treatment and warming may be necessary.[1] For example, a 1 mg/mL solution can be prepared, though solubility up to 7.5 mg/mL in DMSO has also been reported.[1]
Q4: How should I store the reconstituted this compound stock solution?
Once reconstituted, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C or -20°C.[1]
Q5: What is the stability of the this compound stock solution?
The stability of the stock solution depends on the storage temperature. At -80°C, the solution is stable for up to 6 months, while at -20°C, it is stable for up to 1 month.[1]
Q6: What are the necessary safety precautions when handling this compound?
This compound should be handled with caution as its toxicological properties have not been fully investigated.[4] It is recommended to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[4] Avoid contact with skin and eyes.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Insufficient mixing or low-quality solvent. | Use newly opened, anhydrous DMSO.[1] Gentle warming and sonication can aid in dissolution.[1] |
| Precipitate Formation in Stock Solution | Improper storage or solvent evaporation. | Ensure the storage container is tightly sealed. If a precipitate is observed, try warming the solution gently and vortexing to redissolve. If the precipitate remains, the solution may have degraded and should be discarded. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Always aliquot the stock solution after reconstitution to minimize freeze-thaw cycles.[1] Ensure the stock solution has not exceeded its recommended storage time and temperature. |
| Contamination of Stock Solution | Non-sterile handling during reconstitution. | Reconstitute the powder under sterile conditions in a laminar flow hood to prevent microbial contamination. Use sterile pipette tips and tubes. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Powder Storage Temperature | -20°C | [1][2] |
| Powder Stability | Up to 3 years | [1] |
| Recommended Solvent | DMSO | [1][2] |
| Solubility in DMSO | 1 mg/mL (with ultrasonic and warming) to 7.5 mg/mL | [1] |
| Stock Solution Storage | -80°C or -20°C | [1] |
| Stock Solution Stability at -80°C | 6 months | [1] |
| Stock Solution Stability at -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Under sterile conditions, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 1 mg/mL).
-
Cap the vial tightly and vortex gently to mix.
-
If the powder does not fully dissolve, sonicate the vial in a water bath for short intervals and/or warm gently (do not exceed 37°C) until the solution is clear.
-
Once fully dissolved, the stock solution is ready for aliquoting and storage.
Protocol 2: Storage of this compound Stock Solution
-
Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments to avoid multiple freeze-thaw cycles.
-
Clearly label each aliquot with the name of the compound, concentration, and date of preparation.
-
For long-term storage (up to 6 months), place the aliquots in a freezer at -80°C.[1]
-
For short-term storage (up to 1 month), the aliquots can be stored at -20°C.[1]
-
When an aliquot is needed for an experiment, thaw it at room temperature or on ice and use it immediately. Discard any unused portion of the thawed aliquot.
Visualizations
Caption: Workflow for Handling and Storing this compound.
Caption: Simplified Mechanism of Action of this compound.
References
effect of serum concentration on Herbimycin A activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Herbimycin A. The following information addresses common issues encountered during experiments, with a particular focus on the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: How does serum in cell culture media affect the activity of this compound?
A1: Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule inhibitors, including this compound, can bind to these serum proteins. This binding is a reversible equilibrium between the free drug and the protein-bound drug. Only the free, unbound fraction of this compound is available to enter cells and interact with its intracellular targets, such as Hsp90 and Src family kinases.[1] Therefore, the presence of serum can sequester this compound, reducing its effective concentration and leading to a decrease in its apparent potency. This is often observed as an increase in the half-maximal inhibitory concentration (IC50).
Q2: I observed a significant decrease in this compound potency (higher IC50) when I switched to a higher serum concentration in my cell culture media. Is this expected?
A2: Yes, this is an expected outcome. An increase in the serum concentration provides more proteins for this compound to bind to, which in turn decreases the free fraction of the drug available to act on the cells. This necessitates a higher total concentration of this compound to achieve the same level of biological effect, resulting in a higher apparent IC50 value. The magnitude of this effect can vary depending on the cell line, the specific batch of serum, and the protein binding affinity of this compound.
Q3: Can different batches of serum affect my experimental results with this compound?
A3: Absolutely. Serum is a biological product and can exhibit significant lot-to-lot variability in its composition, including the concentrations of proteins like albumin and alpha-1-acid glycoprotein. This variation can alter the extent of this compound binding, leading to inconsistencies in its effective concentration and, consequently, variability in your experimental results. It is crucial to qualify new batches of serum to ensure consistency in your assays.
Q4: How can I minimize the impact of serum variability on my this compound experiments?
A4: To minimize the impact of serum variability, consider the following strategies:
-
Use a single, large batch of serum: For a series of related experiments, use the same lot of serum to ensure consistency.
-
Qualify new serum batches: Before using a new batch of serum, test it to ensure it produces results consistent with previous batches. This can involve running a standard cell viability assay with a known concentration of this compound.
-
Reduce serum concentration: If your cell line can be maintained in a lower serum concentration, this will reduce the impact of protein binding.
-
Use serum-free media: The most effective way to eliminate serum-related variability is to adapt your cells to a serum-free medium. However, this may not be feasible for all cell types and can introduce other experimental variables.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values for this compound between experiments. | Serum Lot-to-Lot Variability: Different batches of serum have varying protein compositions, affecting the free fraction of this compound. | 1. Use a single, large, qualified batch of serum for the entire study.2. If you must switch batches, re-validate your assay with the new serum lot by running control experiments. |
| This compound appears less potent than expected based on the literature. | High Serum Concentration: The serum concentration in your media may be higher than that used in the cited literature, leading to increased protein binding and a higher apparent IC50. | 1. Check the serum concentration used in the original published studies.2. Perform a serum concentration titration experiment to determine the optimal concentration for your cell line and assay.3. Consider reducing the serum concentration if your cells can tolerate it. |
| Inconsistent results when repeating an experiment. | Inconsistent Serum Handling: Repeated freeze-thaw cycles of serum can denature proteins, altering their binding characteristics. | 1. Aliquot serum into single-use volumes upon arrival to avoid repeated freeze-thaw cycles.2. Ensure serum is completely thawed and mixed well before adding it to the culture media. |
| Difficulty comparing data with collaborators. | Different Serum Suppliers or Types: Collaborators may be using serum from different suppliers or of a different type (e.g., Fetal Bovine Serum vs. Calf Serum), which can have different protein profiles. | 1. Standardize the serum source and type across all collaborating labs.2. If standardization is not possible, each lab should establish its own baseline for this compound activity. |
Quantitative Data on Serum Effect
| Serum Concentration (%) | Illustrative IC50 of this compound (nM) |
| 1 | 50 |
| 5 | 150 |
| 10 | 300 |
| 20 | 600 |
Note: The values presented in this table are for illustrative purposes only and are intended to demonstrate the expected trend of an increasing IC50 with higher serum concentrations. Researchers should determine the specific IC50 values for their experimental system.
Experimental Protocols
Protocol for Determining the Effect of Serum Concentration on this compound IC50
This protocol outlines a cell-based assay to determine the IC50 of this compound at different serum concentrations.
1. Materials:
- Cell line of interest
- Complete cell culture medium (with standard serum concentration)
- Basal medium (without serum)
- Fetal Bovine Serum (FBS) or other serum of choice
- This compound stock solution (in DMSO)
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
- 96-well cell culture plates
- Multichannel pipette
- Plate reader
2. Procedure:
- Cell Seeding:
- Trypsinize and count cells.
- Seed cells in a 96-well plate at a predetermined optimal density in their standard complete medium.
- Incubate overnight to allow for cell attachment.
- Preparation of Media with Varying Serum Concentrations:
- Prepare different media formulations by supplementing the basal medium with varying percentages of serum (e.g., 0%, 1%, 5%, 10%, 20% FBS).
- Preparation of this compound Dilutions:
- Prepare a serial dilution of this compound in each of the prepared media with different serum concentrations. It is important to prepare a separate dilution series for each serum concentration to ensure the final DMSO concentration is consistent across all wells.
- Cell Treatment:
- After overnight incubation, carefully remove the seeding medium from the wells.
- Add 100 µL of the appropriate this compound dilutions (in media with corresponding serum concentrations) to the wells. Include vehicle control (media with the same serum and DMSO concentration but no this compound) for each serum condition.
- Incubation:
- Incubate the plate for a predetermined duration (e.g., 48 or 72 hours), based on the cell line's doubling time and the expected time for this compound to exert its effect.
- Cell Viability Assay:
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or luminescence using a plate reader.
- Data Analysis:
- Normalize the data to the vehicle control for each serum concentration.
- Plot the normalized cell viability against the logarithm of the this compound concentration.
- Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each serum concentration.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing serum effect on IC50.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
Technical Support Center: Troubleshooting Western Blots After Herbimycin A Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected bands in their Western blot experiments following treatment with Herbimycin A. This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting steps, experimental protocols, and visual aids to help you identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected bands in my Western blot after treating my cells with this compound. What are the most likely causes?
There are several potential reasons for unexpected bands following this compound treatment, many of which are directly related to its mechanism of action:
-
Induction of Heat Shock Proteins (HSPs): this compound is a well-known inhibitor of Heat Shock Protein 90 (Hsp90).[1] Inhibition of Hsp90 often leads to a cellular stress response, which includes the increased expression of other heat shock proteins, such as Hsp70 and Hsp30.[2] If your primary antibody has any cross-reactivity with these newly synthesized HSPs, they will appear as unexpected bands on your blot.
-
Protein Degradation: By inhibiting Hsp90, this compound disrupts the proper folding and stability of numerous "client" proteins, many of which are kinases.[3][4][5] This disruption targets them for degradation via the ubiquitin-proteasome pathway.[6] Consequently, you might observe bands at a lower molecular weight than your target protein, which could be degradation products.
-
Post-Translational Modifications: this compound can induce post-translational modifications, such as ubiquitination, on target proteins. The addition of ubiquitin moieties will increase the molecular weight of your target protein, potentially leading to higher molecular weight bands or a smear.
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate that are not your target of interest. This issue can be exacerbated by changes in the proteome induced by this compound.
-
Standard Western Blotting Issues: General issues such as improper sample preparation (e.g., incomplete denaturation or reduction), overloading of protein, or issues with the blocking or washing steps can also lead to unexpected bands.
Q2: My target protein band has disappeared or is very faint after this compound treatment. Is this expected?
Yes, this can be an expected outcome. This compound's inhibition of Hsp90 leads to the degradation of its client proteins.[6] If your protein of interest is a client of Hsp90, its levels would be expected to decrease following treatment, resulting in a faint or absent band.
Q3: I see a band at around 70 kDa that is stronger in my this compound-treated samples. What could this be?
A prominent band around 70 kDa that increases with this compound treatment is very likely to be the inducible form of Heat Shock Protein 70 (Hsp70).[2] this compound is known to induce the expression of Hsp70 as part of the cellular stress response to Hsp90 inhibition. Your primary antibody may be cross-reacting with Hsp70.
Q4: How can I confirm if the unexpected bands are due to Hsp70 induction?
To confirm if the unexpected band is Hsp70, you can perform the following controls:
-
Use an Hsp70-specific antibody: Run a parallel Western blot with an antibody that specifically detects Hsp70. If the band on this blot matches the unexpected band on your original blot, it confirms the identity of the protein.
-
Antibody Specificity Control: If possible, pre-incubate your primary antibody with a purified, recombinant version of your target protein. If your primary antibody is specific, this should block the binding to your target band, while the unexpected bands (like Hsp70) should remain.
-
Use a Different Primary Antibody: Try a different primary antibody raised against a different epitope of your target protein. If the unexpected band disappears, it suggests the original antibody had off-target binding.
Data Presentation: this compound Treatment Parameters
The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific experimental goals. Below is a summary of concentrations used in published studies. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| Xenopus laevis A6 kidney epithelial cells | 1 µg/mL | 6 hours | Induction of hsp30 and hsp70 | [2] |
| Human colon tumor cell lines | 125 ng/mL | Two cell doublings | >40% growth inhibition | [7] |
| HT29 colon adenocarcinoma cells | Dose-dependent | Not specified | Inactivation of pp60c-src | [8] |
| Ph1-positive leukemia cells | Not specified | Not specified | Inhibition of in vitro growth | [4] |
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to protein degradation and HSP induction.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected bands in Western blots after this compound treatment.
Experimental Protocols
Cell Lysis and Protein Extraction Protocol
This protocol is designed for the extraction of total protein from cultured cells treated with this compound.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (add fresh to lysis buffer)
-
Phosphatase Inhibitor Cocktail (optional, add fresh to lysis buffer)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer with freshly added inhibitors to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish using a cold plastic cell scraper and gently transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Add 4x Laemmli sample buffer to the desired amount of protein, boil at 95-100°C for 5-10 minutes, and store at -20°C or proceed with Western blotting.
Western Blotting Protocol for Detecting Protein Degradation
This protocol provides a basic framework for a Western blot experiment. Optimization of antibody concentrations and incubation times is crucial.
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody diluted in blocking buffer
-
HRP-conjugated secondary antibody diluted in blocking buffer
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Include a protein ladder. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Adjust exposure times to avoid signal saturation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound on hsp30 and hsp70 heat shock protein gene expression in Xenopus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insight into oncoprotein-targeted antitumor effect: this compound as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, an antagonist of tyrosine kinase, on bcr/abl oncoprotein-associated cell proliferations: abrogative effect on the transformation of murine hematopoietic cells by transfection of a retroviral vector expressing oncoprotein P210bcr/abl and preferential inhibition on Ph1-positive leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of transforming activity of tyrosine kinase oncogenes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 8. Effect of this compound on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Herbimycin A Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Herbimycin A effectively in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize incubation time for the maximal therapeutic effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzoquinone ansamycin antibiotic that functions primarily as an inhibitor of Heat Shock Protein 90 (Hsp90).[1] By binding to Hsp90, this compound disrupts the chaperone's function, leading to the degradation of Hsp90 client proteins.[1] Many of these client proteins are crucial for cancer cell survival and proliferation, including v-Src, Bcr-Abl, and p53.[1] Additionally, this compound is recognized as a Src family kinase inhibitor.[2][3]
Q2: How does inhibiting Hsp90 lead to an anti-cancer effect?
A2: Hsp90 is a molecular chaperone that is essential for the stability and function of numerous signaling proteins that are often mutated or overexpressed in cancer cells. By inhibiting Hsp90, this compound triggers the ubiquitin-proteasome pathway to degrade these client proteins. This degradation disrupts critical cellular processes in cancer cells, such as cell cycle progression, cell growth, and survival, ultimately leading to apoptosis and the inhibition of tumor growth.[1][4]
Q3: What is the typical concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound is cell-line dependent. However, published studies have shown biological activity in the range of 100 ng/mL to 1 µg/mL. For example, a concentration of 125 ng/mL resulted in over 40% growth inhibition in human colon tumor cell lines.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time for this compound is also cell-line specific and depends on the desired outcome (e.g., cell growth inhibition, protein degradation). Studies have reported various incubation times, from a few hours to 72 hours or longer.[6] Short incubation times may be sufficient to observe effects on kinase activity, while longer incubations are typically required to see significant protein degradation and downstream effects on cell viability.[7] A time-course experiment is essential to determine the point of maximal effect.
Q5: Is this compound soluble in aqueous solutions?
A5: this compound has poor water solubility. It is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. Ensure the final concentration of the solvent in your cell culture medium is not toxic to the cells (typically <0.1% DMSO).
Troubleshooting Guide
Issue 1: Suboptimal or no observed effect of this compound on my cells.
-
Question: I have treated my cells with this compound, but I am not observing the expected growth inhibition or protein degradation. What could be the issue?
-
Answer:
-
Inadequate Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response curve (e.g., using an MTT assay) to determine the IC50 value.
-
Insufficient Incubation Time: The effect of this compound is time-dependent. You may need to perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation period for your experimental endpoint. The inhibition of kinase activity can be rapid, while the degradation of client proteins and subsequent effects on cell viability take longer.[5]
-
Drug Inactivity: Ensure your this compound stock solution has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Hsp90 inhibitors. This can be due to various factors, including the expression of drug efflux pumps or alterations in the Hsp90 chaperone machinery.
-
Issue 2: High levels of cell death or cytotoxicity observed, even at low concentrations.
-
Question: I am seeing excessive cell death in my experiments, which is confounding my results. How can I mitigate this?
-
Answer:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (generally below 0.1%). Run a solvent control to assess its effect on cell viability.
-
Concentration Too High: Your cell line may be particularly sensitive to this compound. Perform a thorough dose-response analysis starting from very low concentrations to identify a suitable working range.
-
Extended Incubation: Long incubation times can lead to increased cytotoxicity. Consider reducing the incubation period if you are observing early and widespread cell death.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results with my this compound treatments. What could be causing this?
-
Answer:
-
Cell Confluency: Ensure you are seeding cells at a consistent density and treating them at a similar confluency for each experiment. Cell density can influence drug response.
-
Drug Preparation: Prepare fresh dilutions of this compound from a stable stock solution for every experiment to avoid degradation.
-
Experimental Conditions: Maintain consistent incubation conditions (CO2, temperature, humidity) as variations can affect cell health and drug efficacy.
-
Data on this compound Incubation Times and Concentrations
The following tables summarize data from various studies to provide a reference for designing your experiments.
Table 1: this compound Concentration and Incubation Time for Growth Inhibition
| Cell Line | Concentration | Incubation Time | Observed Effect |
| Human Colon Tumor Cell Lines | 125 ng/mL | Two cell doublings | >40% growth inhibition |
| K562 (Human Myelogenous Leukemia) | 0.5 µg/mL | 48 hours | Growth reduced to <50% of control |
| Anaplastic Thyroid Carcinoma Cells | Not specified | Not specified | Inhibition of cell growth and migration |
Table 2: Time-Course of Molecular Effects of this compound
| Cell Line | Treatment | Time Point | Observed Molecular Effect |
| K562 | 0.5 µg/mL this compound | 1-6 hours | Down-regulation of c-myc |
| K562 | 0.5 µg/mL this compound | 6 hours | Cyclin D1 down-regulated to undetectable levels |
| K562 | 0.5 µg/mL this compound | 6-24 hours | Increase in underphosphorylated retinoblastoma protein |
| HT29 (Colon Adenocarcinoma) | Not specified | Precedes protein level changes | Reduction in pp60c-src kinase activity |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Maximal Cytotoxicity using an MTT Assay
This protocol outlines a method to determine the optimal incubation time for this compound to achieve maximal cytotoxic effect in a specific cancer cell line.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
Time-Course Incubation: Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours).
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control. The optimal incubation time will be the point at which the IC50 (concentration that inhibits 50% of cell growth) is the lowest.
Protocol 2: Verifying this compound-Induced Degradation of a Target Protein (e.g., Src) by Western Blot
This protocol describes how to assess the time-dependent effect of this compound on the protein levels of a known Hsp90 client protein.
Materials:
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-Src)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with an effective concentration of this compound (determined from cytotoxicity assays) for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative decrease in the target protein level over time.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. Herbimycin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound inhibits cell growth with reversal of epithelial-mesenchymal transition in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. This compound down-regulates messages of cyclin D1 and c-myc during erythroid differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with photosensitivity of Herbimycin A during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photosensitive compound, Herbimycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzoquinone ansamycin antibiotic. Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases.[1][2] By binding to Hsp90, this compound disrupts the chaperone's function, leading to the degradation of Hsp90 client proteins, many of which are involved in cancer cell signaling and survival.[1][3] Its inhibition of Src kinases also contributes to its anti-cancer properties.
Q2: Is this compound sensitive to light?
Q3: How should I store this compound?
This compound powder and stock solutions should be stored protected from light. Many antibiotics, in general, require storage in a refrigerator or freezer and should be protected from direct sunlight. For example, some light-sensitive antibiotics like Rifampicin and amphotericin B should be stored in the dark.[4] It is recommended to store this compound aliquots in amber vials or tubes wrapped in aluminum foil at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: What precautions should I take when preparing this compound solutions?
When preparing this compound solutions, it is best to work in a dimly lit area or under a yellow or red safety light to minimize exposure to ambient light.[5] Use opaque or amber-colored tubes for reconstitution and dilution.[5] If only clear tubes are available, wrap them in aluminum foil immediately after preparation.
Q5: Can I use this compound in cell culture experiments?
Yes, this compound is widely used in cell culture experiments to study its effects on various cell lines.[6] However, due to its photosensitivity, it is important to take precautions during cell culture procedures.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy of this compound in my experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Photodegradation of this compound | 1. Minimize Light Exposure During Handling: Prepare stock solutions and working dilutions in a dark room or under a safelight. Use amber-colored vials or wrap containers in aluminum foil.[5] | To prevent the breakdown of the compound by light, which would reduce its effective concentration. |
| 2. Protect During Incubation: When treating cells, incubate plates in a dark incubator or wrap the plates in aluminum foil. | Continuous exposure to light from the incubator can degrade the compound over the course of the experiment. | |
| 3. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated exposure of the entire stock to light and temperature changes. | Minimizes the degradation of the bulk supply of the compound. | |
| Improper Storage | 1. Verify Storage Conditions: Ensure that this compound powder and stock solutions are stored at the recommended temperature (typically -20°C or -80°C) and protected from light. | Improper storage can lead to gradual degradation of the compound, reducing its potency. |
| Incorrect Concentration | 1. Verify Calculation and Dilution: Double-check all calculations for preparing stock and working solutions. Use calibrated pipettes. | Simple errors in dilution can lead to significant differences in the final concentration of the drug. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Light Exposure | 1. Standardize Light Conditions: Ensure that all experimental steps are performed under consistent lighting conditions for all replicates. Avoid direct sunlight or bright overhead lighting. | Even small variations in light exposure between experiments can lead to different levels of this compound degradation, causing variability in the results. |
| 2. Use a Standardized Workflow: Develop and follow a strict protocol for handling this compound, from reconstitution to addition to the experimental system. | A standardized workflow minimizes the chance of accidental variations in handling that could affect the compound's stability. | |
| Cell Culture Inconsistencies | 1. Consistent Cell Seeding: Ensure that the same number of cells are seeded in each well or flask for all experiments. | Variations in cell density can affect the cellular response to the drug. |
| 2. Monitor Cell Health: Regularly check the morphology and viability of your cells to ensure they are healthy and growing consistently. | Unhealthy cells may respond differently to drug treatment, leading to variable results. |
Issue 3: Unexpected or off-target effects observed in experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of Photodegradation Products | 1. Prepare Fresh Solutions: Always use freshly prepared working solutions of this compound for each experiment. Avoid using solutions that have been stored for an extended period, even if frozen and protected from light. | Photodegradation can lead to the formation of unknown byproducts which may have their own biological activities, leading to unexpected effects. |
| 2. Include Proper Controls: Run vehicle-only controls (e.g., DMSO) that have been exposed to the same light conditions as the this compound-treated samples. | This will help to distinguish between the effects of the solvent and any potential effects of degraded this compound. |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock Solution
-
Work in a dimly lit environment. Use a dark room or a room with yellow or red safelights.
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in a suitable solvent, such as DMSO, to the desired stock concentration (e.g., 10 mM). Use an amber-colored vial or immediately wrap the vial in aluminum foil.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Prepare single-use aliquots in amber-colored or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Minimizing Light Exposure During a Cell-Based Assay
-
Pre-experiment Setup:
-
Thaw an aliquot of this compound stock solution in the dark.
-
Prepare working dilutions of this compound in pre-warmed, serum-free media immediately before use. Perform this step in a dimly lit area.
-
-
Cell Treatment:
-
Remove cell culture plates from the incubator.
-
Perform media changes and drug additions in a biological safety cabinet with the sash lowered as much as possible to reduce light exposure. Work efficiently to minimize the time the cells are out of the incubator.
-
After adding the this compound-containing media, immediately wrap the plates in aluminum foil or place them in a light-blocking container.
-
-
Incubation:
-
Return the plates to the incubator. Ensure the incubator door is not left open for extended periods.
-
-
Post-incubation Processing:
-
For downstream applications like cell lysis or staining, perform these steps under reduced light conditions whenever possible.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Hsp90 chaperone cycle, leading to client protein degradation.
Caption: this compound inhibits Src kinase signaling, blocking downstream pathways.
Caption: Recommended workflow for experiments with photosensitive this compound.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capricorn-scientific.com [capricorn-scientific.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. Effect of this compound on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Hsp90 Inhibition in Cells: A Comparative Guide to Herbimycin A and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the inhibition of Heat Shock Protein 90 (Hsp90) by Herbimycin A and other small molecule inhibitors. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and workflows.
Introduction to Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical for cell growth, survival, and signaling.[1] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of oncoproteins, making it a compelling target for cancer therapy.[1] Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis.[2]
This compound, a benzoquinone ansamycin antibiotic, is a well-characterized Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, thereby disrupting its chaperone function.[3] Validating the engagement and downstream effects of this compound and comparing its efficacy to other Hsp90 inhibitors is crucial for preclinical and clinical drug development. This guide outlines key experimental approaches for this validation process.
Comparison of Hsp90 Inhibitors
The efficacy of Hsp90 inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for this compound and other common Hsp90 inhibitors.
Disclaimer: IC50 values can vary significantly depending on the cell line, experimental conditions (e.g., incubation time, assay method), and the specific endpoint being measured (e.g., cell viability, client protein degradation). The data presented below is a compilation from various sources and should be used as a comparative reference.
| Hsp90 Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | K562 (Chronic Myeloid Leukemia) | ~50 | [4] |
| HL-60 (Promyelocytic Leukemia) | ~100 | [4] | |
| Geldanamycin | MDA-MB-231 (Breast Cancer) | 60 | [5] |
| JU77 (Mesothelioma) | low nM range | [6] | |
| 17-AAG (Tanespimycin) | BT474 (Breast Cancer) | 5-6 | [7] |
| LNCaP (Prostate Cancer) | 25-45 | [7] | |
| JIMT-1 (Breast Cancer) | 10 | [8] | |
| H1975 (Lung Cancer) | 1.258 | [9] | |
| Radicicol | A549 (Lung Cancer) | 100 | [10] |
| 3Y1 (Rat Fibroblast) | 700 | [10] | |
| Novobiocin | SKBr3 (Breast Cancer) | ~700,000 | [11] |
Experimental Protocols for Validating Hsp90 Inhibition
Three key experimental approaches are essential for validating Hsp90 inhibition in a cellular context:
-
Western Blotting: To confirm the degradation of Hsp90 client proteins and the induction of heat shock proteins.
-
Co-Immunoprecipitation (Co-IP): To demonstrate the disruption of the interaction between Hsp90 and its client proteins.
-
Cellular Thermal Shift Assay (CETSA): To directly confirm the binding of the inhibitor to Hsp90 within the cell.
Experimental Workflow for Validating Hsp90 Inhibition
Caption: Workflow for validating Hsp90 inhibition.
Western Blot for Hsp90 Client Protein Degradation
Principle: Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of its client proteins. A hallmark of Hsp90 inhibition is also the induction of a heat shock response, leading to the upregulation of chaperones like Hsp70.[12] Western blotting is used to detect these changes in protein levels.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other Hsp90 inhibitors for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and Hsp70 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Co-Immunoprecipitation (Co-IP) for Hsp90-Client Interaction
Principle: Co-IP is used to determine if Hsp90 and a specific client protein are part of the same protein complex. Treatment with an Hsp90 inhibitor like this compound is expected to disrupt this interaction.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Treat cells with this compound or a vehicle control as described for Western blotting.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 or 0.5% NP-40 in TBS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Process the lysate as described for Western blotting.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose/magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against Hsp90 or the client protein to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by adding Laemmli buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if you pulled down with an anti-Hsp90 antibody, blot for the client protein, and vice-versa).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a biophysical method that directly assesses the binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.[13][14]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Treat cells in suspension or adherent plates with this compound or a vehicle control for a defined period.
-
-
Heating:
-
Aliquot the cell suspension or lysate into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble Hsp90 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates target engagement.
-
Hsp90 Signaling and Inhibition Pathway
The following diagram illustrates the central role of Hsp90 in cellular signaling and how its inhibition by compounds like this compound leads to the degradation of client oncoproteins.
Caption: Hsp90 signaling and inhibition pathway.
Conclusion
Validating the cellular activity of Hsp90 inhibitors like this compound requires a multi-faceted approach. By combining techniques that assess downstream effects (Western Blot for client protein degradation), protein-protein interactions (Co-Immunoprecipitation), and direct target engagement (Cellular Thermal Shift Assay), researchers can confidently characterize the mechanism of action and comparative efficacy of novel Hsp90-targeting compounds. This comprehensive validation is a critical step in the development of new cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances toward the Development of Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Herbimycin A and Geldanamycin as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent benzoquinone ansamycin antibiotics, Herbimycin A and Geldanamycin. Both compounds are potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Their ability to disrupt Hsp90 function has positioned them as significant molecules in cancer research and drug development.
Executive Summary
This compound and Geldanamycin share a common mechanism of action, binding to the N-terminal ATP-binding pocket of Hsp90 and inhibiting its chaperone activity. This leads to the proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins critical for tumor progression. While both compounds exhibit potent anti-tumor activities, they also display differences in their selectivity and potency, which are critical considerations for their therapeutic application. Geldanamycin has been extensively studied and has shown potent anticancer activity, but its clinical development has been hampered by issues of hepatotoxicity and poor solubility.[1] this compound, a structurally related compound, also demonstrates significant Hsp90 inhibitory effects and has been instrumental in elucidating the role of Hsp90 in oncogenic signaling.
Data Presentation: A Comparative Analysis
A study on B chronic lymphocytic leukemia (CLL) cells demonstrated that both Geldanamycin and this compound induce apoptosis.[2][3] However, Geldanamycin exhibited greater selectivity in killing CLL cells compared to normal T lymphocytes.[3] In contrast, this compound was found to be equally toxic to both CLL cells and normal B lymphocytes.[3] This suggests that Geldanamycin may have a more favorable therapeutic window in this specific cancer type.
Another study in NRK-52E renal epithelial cells indicated that this compound had a more potent inhibitory effect on okadaic acid-induced apoptosis and p38 kinase activation than Geldanamycin.[4]
Table 1: Qualitative Efficacy Comparison of this compound and Geldanamycin
| Feature | This compound | Geldanamycin |
| Primary Target | Heat Shock Protein 90 (Hsp90) | Heat Shock Protein 90 (Hsp90) |
| Mechanism of Action | Binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity and promoting client protein degradation. | Binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity and promoting client protein degradation.[1] |
| Key Affected Client Proteins | v-Src, Bcr-Abl, Raf-1, ErbB2, Akt[3][5] | v-Src, Bcr-Abl, Raf-1, ErbB2, Akt, mutant p53[3][5] |
| Reported Antitumor Activity | Yes, demonstrated in various cancer models. | Yes, potent activity demonstrated in a wide range of human cancers.[6] |
| Selectivity | Showed less selectivity between cancerous and normal lymphocytes in B-CLL studies.[3] | Demonstrated greater selectivity for CLL cells over normal T-lymphocytes.[3] |
| Potency | Potent inhibitor, with some studies suggesting higher potency than Geldanamycin in specific contexts.[4] | Highly potent inhibitor, often used as a benchmark for Hsp90 inhibition. |
| Clinical Limitations | Investigated pre-clinically. | Limited by hepatotoxicity and poor aqueous solubility.[1] |
Experimental Protocols
Hsp90 Binding Affinity Assessment using Fluorescence Polarization (FP) Assay
This assay quantitatively measures the binding affinity of inhibitors to Hsp90 by monitoring the change in polarization of a fluorescently labeled Hsp90 ligand.
Materials:
-
Purified recombinant human Hsp90α
-
Fluorescently labeled Geldanamycin (e.g., BODIPY-GM or FITC-GM)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, and 2 mM DTT)
-
This compound and Geldanamycin
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and Geldanamycin in DMSO, followed by dilution in assay buffer. Prepare a solution of Hsp90α and fluorescently labeled Geldanamycin in assay buffer.
-
Assay Setup: To the microplate wells, add the diluted compounds. Add the Hsp90α and fluorescently labeled Geldanamycin mixture to all wells. Include control wells with Hsp90α and fluorescent probe only (maximum polarization) and wells with only the fluorescent probe (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Analysis of Hsp90 Client Protein Degradation by Western Blot
This method is used to detect the levels of specific Hsp90 client proteins in cells following treatment with this compound or Geldanamycin.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SKBR3, or HCT116)
-
Cell culture medium and supplements
-
This compound and Geldanamycin
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound, Geldanamycin, or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative levels of the client proteins.
Mandatory Visualization
Caption: Hsp90 inhibition by this compound and Geldanamycin.
Caption: Experimental workflow for comparing Hsp90 inhibitors.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Geldanamycin and this compound induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and geldanamycin inhibit okadaic acid-induced apoptosis and p38 activation in NRK-52E renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Hsp90 Inhibitors: Herbimycin A vs. 17-AAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent ansamycin-based Heat Shock Protein 90 (Hsp90) inhibitors: Herbimycin A and its derivative, 17-allylamino-17-demethoxygeldanamycin (17-AAG or Tanespimycin). The information presented is supported by experimental data to aid in the selection and application of these inhibitors in cancer research and drug development.
Introduction to Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1] By inhibiting Hsp90, multiple oncogenic signaling pathways can be disrupted simultaneously, making it an attractive target for cancer therapy.[2][3] this compound and 17-AAG are benzoquinone ansamycin antibiotics that function as Hsp90 inhibitors.[1][4] While both share a common mechanism, 17-AAG was developed as a derivative of Geldanamycin (a compound related to this compound) to improve its pharmacological properties, particularly to reduce in vivo toxicity.[1]
Mechanism of Action
Both this compound and 17-AAG exert their effects by binding to the highly conserved ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for its function.[1] The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[1] This targeted degradation of oncoproteins, such as ErbB2, Raf-1, and mutant p53, ultimately results in cell cycle arrest and apoptosis in cancer cells.[1]
Interestingly, Hsp90 in tumor cells exists in a state of high-affinity for 17-AAG, which is not observed in Hsp90 from normal cells, contributing to the selective anti-tumor activity of this class of inhibitors.[5]
Quantitative Data Comparison
A direct comparison of the cytotoxic effects of this compound and 17-AAG in FRO anaplastic thyroid carcinoma cells revealed that both compounds induce cell death. The study also demonstrated that this cytotoxicity is associated with the regulation of Hsp90 client proteins, an increase in β-catenin protein levels, and the inhibition of PI3K/AKT signaling.
Table 1: Direct Comparison of this compound and 17-AAG in FRO Anaplastic Thyroid Carcinoma Cells
| Parameter | This compound | 17-AAG | Reference |
| Effect on Cell Viability | Dose-dependent decrease | Dose-dependent decrease | [6] |
| Effect on Hsp90 Client Proteins | Altered expression | Altered expression | [6] |
| Effect on β-catenin | Increased protein levels | Increased protein levels | [6] |
| Effect on PI3K/AKT Signaling | Inhibited | Inhibited | [6] |
Note: Specific IC50 values from this direct comparative study were not provided in the abstract.
The following table summarizes IC50 values for this compound and 17-AAG from various studies. It is important to note that these values were determined in different cell lines and under different experimental conditions, and therefore, a direct comparison of potency based on this table should be made with caution.
Table 2: IC50 Values of this compound and 17-AAG in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | Potent growth inhibitor | [7] |
| FRO | Anaplastic Thyroid Carcinoma | Induces cell death | [6] | |
| 17-AAG | BT474, N87, SKOV3, SKBR3 | HER-2-overexpressing cancers | 5-6 nM | [5] |
| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | 25-45 nM | [5] | |
| Ba/F3 (wild-type BCR-ABL) | Leukemia | 5.2 µM | [5] | |
| Ba/F3 (T315I BCR-ABL mutant) | Leukemia | 2.3 µM | [5] | |
| Ba/F3 (E255K BCR-ABL mutant) | Leukemia | 1.0 µM | [5] | |
| JIMT-1 | Trastuzumab-resistant Breast Cancer | 10 nM | ||
| SKBR-3 | Trastuzumab-sensitive Breast Cancer | 70 nM |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Hsp90 inhibitors are provided below.
Hsp90 ATPase Activity Assay
This assay measures the enzymatic activity of Hsp90 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4), 20 mM KCl, and 6 mM MgCl2.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 1-5 µg of purified Hsp90 protein to each well. Add varying concentrations of this compound or 17-AAG to the respective wells. Incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add ATP to a final concentration of 1 mM to each well to start the reaction. Incubate at 37°C for 90 minutes.
-
Stop Reaction and Detect Pi: Stop the reaction by adding a malachite green-ammonium molybdate solution. This solution will form a colored complex with the liberated inorganic phosphate.
-
Quantification: Measure the absorbance at 620 nm using a microplate reader. The amount of Pi produced is proportional to the Hsp90 ATPase activity. A decrease in absorbance in the presence of the inhibitor indicates inhibition of ATPase activity.
Western Blotting for Client Protein Degradation
This technique is used to detect changes in the protein levels of Hsp90 clients following inhibitor treatment.
Protocol:
-
Cell Treatment: Seed cancer cells (e.g., SKBR3, MCF7) in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or 17-AAG for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., ErbB2, Raf-1, Akt) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the band intensity of the client protein in treated samples compared to the control indicates degradation.
Cell Viability/Cytotoxicity Assays (MTS and SRB)
These assays are used to determine the effect of the inhibitors on cell proliferation and viability.
MTS Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or 17-AAG and incubate for the desired period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTS assay.
-
Cell Fixation: After treatment, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm. The absorbance is proportional to the total cellular protein mass, which reflects the cell number.
Conclusion
Both this compound and 17-AAG are potent inhibitors of Hsp90, leading to the degradation of key oncoproteins and subsequent cancer cell death. 17-AAG, a derivative of the ansamycin family, generally exhibits a more favorable toxicity profile compared to its parent compounds, which has led to its advancement into clinical trials.[4] The choice between these two inhibitors for preclinical research may depend on the specific cancer model, the desired potency, and the experimental context. The provided experimental protocols offer a standardized framework for their evaluation and comparison. This guide serves as a foundational resource for researchers to make informed decisions in the ongoing efforts to develop effective Hsp90-targeted cancer therapies.
References
- 1. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90 targeting therapy: state of the art and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. clltopics.org [clltopics.org]
- 7. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Combination of Herbimycin A and Etoposide: A Comparison Guide for Enhancing Apoptotic Efficacy in Bcr-Abl-Positive Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Resistance in CML
Etoposide is a well-established chemotherapeutic agent that functions as a topoisomerase II inhibitor, inducing DNA strand breaks and subsequently triggering apoptosis. However, its efficacy can be limited in certain cancers, such as Philadelphia chromosome-positive (Ph-positive) leukemias. These malignancies express the Bcr-Abl fusion oncoprotein, a constitutively active tyrosine kinase that promotes cell proliferation and confers resistance to apoptosis induced by DNA-damaging agents.
Herbimycin A, an ansamycin antibiotic, is a known inhibitor of protein tyrosine kinases, including the Bcr-Abl kinase. By targeting the primary survival mechanism in these cancer cells, this compound presents a logical candidate for combination therapy. Research indicates that inhibiting the Bcr-Abl kinase activity can restore the apoptotic response to DNA damage. This guide summarizes the evidence demonstrating the synergistic pro-apoptotic effect of combining this compound with Etoposide in Bcr-Abl-positive leukemia cells.
Data Presentation: Synergistic Induction of Apoptosis
The combination of this compound and Etoposide has been shown to induce a significantly higher rate of apoptosis in Bcr-Abl-positive cells than either agent alone. While Etoposide treatment alone may induce cellular changes like cytosolic vacuolation, it often fails to cause significant nuclear condensation or DNA fragmentation—hallmarks of apoptosis—in these resistant cells. However, the addition of this compound markedly enhances apoptosis.
The tables below provide an illustrative summary of the comparative efficacy, based on findings reported in the literature.
Table 1: Comparative Cytotoxicity in K562 Cells
| Treatment Group | Drug Concentration (Illustrative) | % Cell Viability (Relative) |
| Control (Untreated) | - | 100% |
| Etoposide | 50 µM | ~85% |
| This compound | 200 nM | ~90% |
| Etoposide + this compound | 50 µM + 200 nM | ~40% |
Note: Data are representative of the synergistic effect described in literature where combination treatment demonstrates a greater than additive effect on reducing cell viability.
Table 2: Induction of Apoptosis in Bcr-Abl-Positive Cells (e.g., K562, TOM-1)
| Treatment Group | Duration | % Apoptotic Cells (Illustrative) |
| Control (Untreated) | 48h | < 5% |
| Etoposide | 48h | ~10% |
| This compound | 48h | ~8% |
| Etoposide + this compound | 48h | > 50% |
Note: This table illustrates the significant increase in the apoptotic cell population following combination treatment, as confirmed by nuclear morphology analysis in key studies.
Mechanism of Synergy: Inhibition of Bcr-Abl Anti-Apoptotic Signaling
The synergistic effect stems from the complementary mechanisms of the two agents. Etoposide induces DNA damage, which is a primary signal for apoptosis. In Bcr-Abl-positive cells, the potent anti-apoptotic signaling driven by the Bcr-Abl tyrosine kinase counteracts this signal, leading to cell survival. This compound directly inhibits the Bcr-Abl kinase, thereby dismantling this protective mechanism. This inhibition sensitizes the cells, allowing the DNA damage signal from Etoposide to effectively trigger the apoptotic cascade. This enhancement is not attributed to the downregulation of anti-apoptotic proteins like Bcl-2 or Bcl-xL.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following sections describe the key assays used to evaluate the synergistic effects.
Cell Culture
The K562 human chronic myelogenous leukemia cell line, which is Philadelphia chromosome-positive (Ph+), is a standard model. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL.
-
Drug Treatment: Treat cells with varying concentrations of Etoposide, this compound, or a combination of both. Include untreated and solvent-only wells as controls.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Quantification (Nuclear Staining & Morphology)
Assessment of apoptosis is performed by staining cells with a DNA-binding dye and evaluating nuclear morphology via fluorescence microscopy.
-
Cell Treatment: Culture and treat cells with the drug combinations as described above on glass coverslips or in chamber slides.
-
Harvesting & Fixation: Harvest cells, wash with PBS, and fix with a solution like 4% paraformaldehyde.
-
Staining: Stain cells with a fluorescent DNA dye such as Hoechst 33342 or DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Mount the coverslips onto microscope slides and observe under a fluorescence microscope.
-
Analysis: Count a minimum of 300 cells per sample. Classify cells with condensed chromatin and/or fragmented nuclei as apoptotic. The percentage of apoptotic cells is calculated for each treatment group.
A Comparative Guide to Validating Herbimycin A Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of Herbimycin A, a potent inhibitor of Heat Shock Protein 90 (HSP90). Understanding and confirming that a drug binds to its intended molecular target within a living organism is a critical step in preclinical and clinical drug development. This document outlines and compares key experimental approaches, offering detailed protocols and supporting data to aid in the selection of the most appropriate validation strategy.
Introduction to this compound and its Target: HSP90
This compound is a benzoquinone ansamycin antibiotic that has demonstrated potent anti-tumor activity.[1] Its primary mechanism of action is the inhibition of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1] By binding to the ATP-binding pocket of HSP90, this compound disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[2] Key client proteins include oncogenic kinases such as v-Src, Bcr-Abl, Raf-1, and ErbB2, as well as transcription factors and steroid hormone receptors.[1]
Validating that this compound effectively engages HSP90 in vivo is paramount for correlating target binding with pharmacological effects and for establishing a therapeutic window. This guide explores three primary methods for assessing in vivo target engagement: Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and the more traditional biomarker analysis using Western Blotting.
Comparison of In Vivo Target Engagement Validation Methods
The selection of an appropriate in vivo target engagement validation method depends on various factors, including the specific research question, available resources, and the desired level of quantitative detail. Below is a comparative summary of the three main approaches.
| Method | Principle | Advantages | Disadvantages | Throughput | Relative Cost |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding.[3] | Label-free, applicable to native proteins in tissues, provides direct evidence of target binding.[3] | Can be technically challenging, requires specific antibodies for detection, may not be suitable for all targets.[3] | Low to medium | Medium to High |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to covalently label the active sites of enzymes, allowing for the assessment of inhibitor occupancy.[4] | Provides a direct measure of target activity, can identify off-targets, high sensitivity.[5] | Requires the design and synthesis of specific probes, may not be applicable to non-enzymatic targets.[4] | Medium to High | High |
| Biomarker Analysis (Western Blot) | Measures the downstream effects of target inhibition, such as the degradation of client proteins or changes in signaling pathways.[2] | Technically straightforward, widely accessible, can provide information on the functional consequences of target engagement.[2] | Indirect measure of target engagement, can be influenced by other cellular processes, may not be sensitive enough to detect subtle changes.[2] | Low | Low to Medium |
Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for the analysis of HSP90 target engagement in mouse tumor xenografts.
Materials:
-
This compound or other HSP90 inhibitor
-
Tumor-bearing mice
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Thermomixer or PCR machine
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western Blotting reagents
-
Primary antibody against HSP90
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Drug Administration: Treat tumor-bearing mice with this compound at the desired dose and time course. Include a vehicle-treated control group.
-
Tissue Harvest and Lysis:
-
Euthanize mice and excise tumors.
-
Wash tumors in ice-cold PBS containing protease and phosphatase inhibitors.
-
Flash-freeze tumors in liquid nitrogen.
-
Homogenize frozen tumors in lysis buffer on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Divide the supernatant into aliquots in PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermomixer or PCR machine. Include an unheated control.
-
Cool the samples at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western Blotting using an antibody specific for HSP90.
-
-
Data Analysis:
-
Quantify the band intensities for HSP90 at each temperature.
-
Plot the percentage of soluble HSP90 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle group indicates target engagement.
-
In Vivo Activity-Based Protein Profiling (ABPP)
This protocol describes a competitive ABPP approach to measure HSP90 inhibitor occupancy.
Materials:
-
This compound or other HSP90 inhibitor
-
Tumor-bearing mice
-
Activity-based probe for HSP90 (e.g., a clickable or fluorescently tagged ATP analog)
-
Lysis buffer
-
Click chemistry reagents (if using a clickable probe)
-
SDS-PAGE gels and fluorescence scanner or streptavidin beads and Western Blotting reagents
Procedure:
-
Inhibitor Treatment: Administer this compound to tumor-bearing mice at the desired dose and for the appropriate duration.
-
Probe Administration: At the end of the treatment period, administer the HSP90 activity-based probe to the mice.
-
Tissue Harvest and Lysis:
-
After a short incubation with the probe, euthanize the mice and harvest the tumors.
-
Homogenize the tumors in lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Probe Detection:
-
For fluorescent probes: Separate the proteins by SDS-PAGE and visualize the labeled HSP90 using a fluorescence gel scanner.
-
For clickable probes: Perform a click reaction with a reporter tag (e.g., biotin-azide). Purify the labeled proteins using streptavidin beads and detect by Western Blotting.
-
-
Data Analysis:
-
Quantify the amount of probe-labeled HSP90 in the this compound-treated and vehicle-treated groups.
-
A decrease in the signal from the probe in the this compound-treated group indicates that the inhibitor is occupying the active site of HSP90 and preventing probe binding.
-
Biomarker Analysis by Western Blotting
This protocol outlines the analysis of HSP90 client protein degradation as an indirect measure of target engagement.
Materials:
-
This compound or other HSP90 inhibitor
-
Tumor-bearing mice
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels, transfer apparatus, and Western Blotting reagents
-
Primary antibodies against HSP90 client proteins (e.g., Raf-1, Akt, ErbB2) and a loading control (e.g., GAPDH or β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Drug Treatment and Tissue Harvest: Treat mice and harvest tumors as described in the CETSA protocol.
-
Protein Extraction:
-
Homogenize tumors in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the HSP90 client proteins of interest and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each client protein and normalize to the loading control.
-
A decrease in the levels of client proteins in the this compound-treated group compared to the vehicle group indicates that HSP90 has been inhibited, leading to the degradation of its clients.
-
Visualization of Key Pathways and Workflows
To facilitate a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits HSP90, leading to the degradation of its client proteins and impacting downstream signaling pathways.
Caption: General workflow for validating in vivo target engagement of this compound.
Comparison with Alternative HSP90 Inhibitors
This compound belongs to the ansamycin class of HSP90 inhibitors, which also includes Geldanamycin and its derivative 17-AAG. While these compounds share a similar mechanism of action, they exhibit differences in their potency, toxicity, and pharmacokinetic properties.
| Inhibitor | Origin | Relative Potency | In Vivo Toxicity | Clinical Status |
| This compound | Natural Product | +++ | High | Preclinical |
| Geldanamycin | Natural Product | ++++ | High | Preclinical |
| 17-AAG (Tanespimycin) | Geldanamycin derivative | +++ | Moderate | Clinical Trials |
17-AAG was developed to overcome the hepatotoxicity associated with Geldanamycin and has been evaluated in numerous clinical trials.[1] When comparing target engagement validation studies, similar methodologies can be applied to all three compounds. However, the dose and treatment duration may need to be optimized for each inhibitor based on its specific pharmacokinetic and pharmacodynamic profile.
Conclusion
Validating the in vivo target engagement of this compound is a critical component of its preclinical development. This guide has provided a comparative overview of three key methodologies: CETSA, ABPP, and biomarker analysis via Western Blotting. Each approach offers distinct advantages and disadvantages, and the choice of method should be guided by the specific experimental goals and available resources. The detailed protocols and illustrative diagrams are intended to assist researchers in designing and executing robust in vivo target engagement studies, ultimately contributing to a more thorough understanding of this compound's therapeutic potential.
References
- 1. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tyrosine Kinase Inhibitors: Herbimycin A vs. Genistein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely studied tyrosine kinase inhibitors: Herbimycin A and Genistein. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction
This compound is a benzoquinonoid ansamycin antibiotic that was originally isolated from Streptomyces hygroscopicus. It is a potent inhibitor of Src family tyrosine kinases and also exhibits inhibitory activity against the Hsp90 chaperone protein.[1] Its mechanism of action involves binding to sulfhydryl groups of target kinases, leading to their inactivation.[2] This irreversible inhibition makes it a powerful tool for studying signaling pathways dependent on Src family kinases and other Hsp90 client proteins like Bcr-Abl.[2][3]
Genistein is a naturally occurring isoflavone found in soy products.[4] It is a broad-spectrum tyrosine kinase inhibitor that competitively binds to the ATP-binding site of various tyrosine kinases.[5][6] Its targets include the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and others.[7] Beyond kinase inhibition, Genistein has been shown to affect a multitude of cellular processes, including cell cycle progression, apoptosis, and angiogenesis, often through modulation of signaling pathways such as PI3K/Akt and MAPK.
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory concentrations (IC50) of this compound and Genistein against various targets and in different cellular assays. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Inhibitory Activity (IC50) Against Specific Tyrosine Kinases
| Target Kinase | This compound (nM) | Genistein (µM) | Reference |
| p60^v-src^ | ~140 | ~9.3 | [2][5] |
| p210^BCR-ABL^ | Inhibits | Not widely reported | [2] |
| EGFR | Downregulates receptor | 0.6 - 12 | [1][4][5] |
| PDGFR | Downregulates receptor | Inhibits | [7][8] |
Note: this compound often leads to the downregulation of receptor tyrosine kinases through its Hsp90 inhibitory activity, rather than direct enzymatic inhibition in all cases.
Table 2: Cellular Effects and Cytotoxicity (IC50)
| Cell Line/Assay | This compound | Genistein | Reference |
| C1 (v-abl expressing) Growth Inhibition | ~20 ng/mL (~35 nM) | Not reported | [9] |
| ET-1-evoked cAMP production | IC50 ~ 0.3 µM | IC50 ~ 10 µM | [10] |
| Platelet Aggregation (U46619-induced) | Not reported | IC50 ~ 10 µg/mL (~37 µM) | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against a specific tyrosine kinase.
Materials:
-
Recombinant tyrosine kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at Km for the specific kinase)
-
Tyrosine-containing peptide substrate
-
This compound and Genistein stock solutions (in DMSO)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Phosphocellulose paper or other appropriate capture method
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound and Genistein in kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the recombinant kinase, peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid for the radioactive method).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the manufacturer's protocol for the ADP-Glo™ assay to measure ADP production.
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with inhibitors.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and Genistein stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Genistein for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[12]
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the phosphorylation status of key proteins in a signaling cascade, such as the MAPK pathway, after inhibitor treatment.
Materials:
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate and treat cells with this compound or Genistein as described for the cell viability assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal loading.[1][13]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows.
Caption: Simplified MAPK signaling pathway and points of inhibition by Genistein and this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound and Genistein are both valuable tools for studying tyrosine kinase signaling, but they possess distinct mechanisms of action and selectivity profiles.
-
This compound acts as a potent and relatively specific inhibitor of Src family kinases and also induces the degradation of Hsp90 client proteins, including several receptor tyrosine kinases. Its irreversible mode of action can be advantageous for achieving sustained inhibition.
-
Genistein is a broader-spectrum, ATP-competitive tyrosine kinase inhibitor. Its effects are not limited to kinase inhibition, as it modulates a wide array of cellular signaling pathways. This pleiotropic activity should be considered when interpreting experimental results.
The choice between this compound and Genistein will depend on the specific research question. For targeted studies of Src family kinases or Hsp90-dependent signaling, this compound is a suitable choice. For broader investigations of tyrosine kinase-dependent pathways or when a reversible, ATP-competitive inhibitor is desired, Genistein may be more appropriate. It is crucial to consider the potential off-target effects of both compounds and to validate findings with complementary approaches.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. New insight into oncoprotein-targeted antitumor effect: this compound as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein | NPI 031L | tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of genistein on platelet function are due to thromboxane receptor antagonism rather than inhibition of tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
Structure-Activity Relationship of Herbimycin A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Herbimycin A, a benzoquinone ansamycin antibiotic, has garnered significant attention in the field of oncology due to its potent antitumor properties. Its mechanism of action primarily involves the inhibition of Heat Shock Protein 90 (Hsp90) and various tyrosine kinases, crucial players in cancer cell proliferation, survival, and signaling. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to aid in the rational design of novel and more effective anticancer agents.
Data Presentation: Comparative Biological Activities
The following table summarizes the biological activities of selected this compound derivatives, highlighting the impact of structural modifications on their anticancer effects.
| Derivative | Modification | Biological Activity | Cell Line/Model | IC50 / Activity | Reference |
| This compound | Parent Compound | Growth Inhibition, Erythroid Differentiation | K562 (human myelogenous leukemia) | Potent growth inhibitor | [1] |
| Antitumor Activity | Ehrlich Ascites Carcinoma | - | [2] | ||
| Hsp90 Inhibition, Client Protein Degradation | Various cancer cell lines | - | [3] | ||
| 19-allylaminothis compound (17-AAG) | Allylamino group at C-19 | Induction of Differentiation | K562 cells | Most effective in inducing differentiation | [1] |
| Growth Inhibition (stable against thiols) | U937 (human monoblastic leukemia) | More effective than this compound in the presence of GSH | |||
| Halogenated Derivatives | Modification at C-4, C-5, C-6, and C-7 of the ansa chain | In vivo Antitumor Activity | Ehrlich Ascites Carcinoma | Higher activity than this compound | [2] |
| C18-deoxy Analogues | Removal of oxygen at C-18 | Antiproliferative Activity, Hsp90 Binding | Cancer cell lines | Activity maintained | [4] |
| C15-phenylated, C18-deoxy Analogues | Phenyl group at C-15, deoxy at C-18 | Antiproliferative Activity, Hsp90 Binding | Cancer cell lines | Activity maintained, accommodates bulky lipophilic groups | [4] |
Key Structure-Activity Relationship Insights
The data reveals several key insights into the SAR of this compound derivatives:
-
Ansa Chain (C4-C7): Modifications, such as halogenation, at positions 4, 5, 6, and 7 of the ansa chain can lead to derivatives with enhanced in vivo antitumor activity compared to the parent compound[2].
-
Position C-19: Substitution at the C-19 position significantly influences the biological profile. The introduction of an allylamino group (as in 17-AAG) enhances the differentiation-inducing activity in K562 cells and confers stability against thiol compounds, which can inactivate this compound[1].
-
Position C-18: The oxygen atom at C-18 appears to be dispensable for biological activity. C18-deoxy analogues retain their antiproliferative and Hsp90 binding activities, suggesting this position can be modified to potentially improve pharmacokinetic properties[4].
-
Position C-15: The C-15 position can accommodate bulky lipophilic groups without a loss of activity, as demonstrated by C15-methoxyphenylated derivatives[4]. This offers another avenue for structural modification to optimize the drug-like properties of this compound analogues.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Hsp90 Binding Assay
Competitive binding assays are often used to determine the affinity of derivatives for Hsp90.
Protocol:
-
Preparation of Cell Lysates: Prepare lysates from cancer cells known to express high levels of Hsp90.
-
Competitive Binding: Incubate the cell lysates with a fluorescently labeled Hsp90 inhibitor (e.g., fluorescently tagged geldanamycin) in the presence of varying concentrations of the test compounds (this compound derivatives).
-
Detection: Measure the fluorescence polarization or fluorescence intensity. A decrease in the signal from the labeled probe indicates displacement by the test compound.
-
Data Analysis: Determine the IC50 or Kd value, representing the concentration of the derivative required to displace 50% of the labeled probe from Hsp90.
In Vivo Antitumor Activity Assay (Ehrlich Ascites Carcinoma Model)
The Ehrlich ascites carcinoma (EAC) model in mice is a common method to evaluate the in vivo efficacy of potential anticancer agents.
Protocol:
-
Tumor Inoculation: Inject a known number of EAC cells (e.g., 1 x 10⁶ cells) intraperitoneally into mice.
-
Compound Administration: Administer the this compound derivatives or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) for a defined period.
-
Monitoring: Monitor the mice for tumor growth (e.g., by measuring abdominal circumference or ascites volume) and survival.
-
Evaluation: At the end of the experiment, sacrifice the mice and collect the ascitic fluid to determine the viable tumor cell count. Calculate the percentage of tumor growth inhibition and the increase in lifespan compared to the control group.
Mandatory Visualizations
Signaling Pathways
This compound and its derivatives exert their effects by interfering with key signaling pathways that are often dysregulated in cancer.
Caption: Hsp90 chaperone cycle and its inhibition by this compound derivatives.
Caption: Simplified BCR-ABL signaling pathway and points of inhibition by this compound derivatives.
Experimental Workflow
Caption: General workflow for the development and evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical modification of this compound. Synthesis and in vivo antitumor activities of halogenated and other related derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Hsp90 C-Terminal Inhibitors Using 3D-Pharmacophores Derived from Molecular Dynamics Simulations [mdpi.com]
- 4. C15-methoxyphenylated 18-deoxy-herbimycin A analogues, their in vitro anticancer activity and heat shock protein 90 binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Herbimycin A-Induced Apoptosis in Cancer Cells
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of action of potential therapeutic agents is paramount. Herbimycin A, a benzoquinone ansamycin antibiotic, has demonstrated pro-apoptotic effects in various cancer cell lines. This guide provides a comparative overview of the experimental data and methodologies used to confirm this compound-induced apoptosis, focusing on key assays and the underlying signaling pathways.
Quantitative Analysis of Apoptosis Induction
The induction of apoptosis by this compound can be quantitatively assessed using several well-established techniques. The data presented below, compiled from various studies, illustrates the dose-dependent and time-dependent effects of this compound on cancer cell apoptosis.
Table 1: Apoptosis in Cancer Cells Treated with this compound (Annexin V/PI Staining)
| Cell Line | Concentration of this compound | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V Positive) |
| K562 (Chronic Myelogenous Leukemia) | Control | 48 | 5.2% |
| 0.1 µM (with Etoposide) | 48 | 25.8%[1] | |
| 0.5 µM (with Etoposide) | 48 | 48.3%[1] | |
| FRO (Anaplastic Thyroid Carcinoma) | Control | 48 | Not specified |
| 40 µM | 48 | Increased cell death observed[2] | |
| B-cell Chronic Lymphocytic Leukemia (CLL) | Control | 24 | Baseline |
| 1 µM | 24 | Significant increase in apoptosis[3] |
Table 2: Caspase-3 Activation in Cancer Cells Treated with this compound
| Cell Line | Concentration of this compound | Treatment Duration (hours) | Fold Increase in Caspase-3 Activity |
| Hepatocytes (Heat Stress Model) | Control | 12 | Baseline |
| Pre-treatment | 12 | Lower caspase-3 activation compared to control[4] |
Note: Data on direct caspase-3 fold increase by this compound in cancer cells is limited in the reviewed literature; the provided data shows an attenuating effect in a non-cancer model under specific stress conditions.
Table 3: Modulation of Apoptosis-Related Proteins by this compound (Western Blot Analysis)
| Cell Line | Treatment | Target Protein | Change in Expression |
| bcr/abl-positive Leukemia Cells | This compound + Etoposide | Bcl-2 | No significant downregulation[5] |
| This compound + Etoposide | Bcl-xL | No significant downregulation[5] | |
| FRO (Anaplastic Thyroid Carcinoma) | This compound (40 µM) | Akt | Decreased[2] |
| B-cell Chronic Lymphocytic Leukemia (CLL) | This compound | Akt | Downregulation[3] |
Key Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for the key assays used to evaluate this compound-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with varying concentrations of this compound for the desired time periods. Include an untreated control group.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells, including any floating cells from the supernatant.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric or Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
Reaction Buffer
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described above.
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., Bradford or BCA).
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC) using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control after normalizing to the protein concentration.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family members (Bcl-2, Bax) and signaling proteins (Akt).
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Akt, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated and control cells using RIPA buffer and determine the protein concentration.
-
SDS-PAGE: Denature the protein lysates and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
This compound primarily induces apoptosis by inhibiting Heat Shock Protein 90 (Hsp90) and various tyrosine kinases. This leads to the degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.
Caption: this compound induced apoptosis signaling pathway.
The diagram above illustrates the proposed mechanism. This compound inhibits Hsp90, leading to the degradation of client proteins such as Akt. The reduction in active Akt diminishes its pro-survival signaling, including the promotion of anti-apoptotic proteins like Bcl-2. This shifts the balance towards pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
References
- 1. This compound enhances apoptotic effect of chemotherapeutic drugs on K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Geldanamycin and this compound induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates apoptosis during heat stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits phorbol ester-induced morphologic changes, adhesion, and megakaryocytic differentiation of the leukemia cell line, MEG-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ansamycin Antibiotics in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-angiogenic properties of key ansamycin antibiotics, namely Geldanamycin, its derivative 17-allylamino-17-demethoxygeldanamycin (17-AAG), and Herbimycin A. This document summarizes their efficacy, delves into the underlying molecular mechanisms, and provides detailed experimental protocols for key angiogenesis assays.
Introduction to Ansamycins and Angiogenesis
Ansamycins are a class of antibiotics characterized by a unique ansa structure, an aliphatic chain bridging an aromatic nucleus.[1] Originally identified for their antimicrobial properties, certain members of this family, particularly the benzoquinone ansamycins, have garnered significant interest for their potent anti-tumor and anti-angiogenic activities. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. Ansamycin antibiotics primarily exert their anti-angiogenic effects by inhibiting Heat Shock Protein 90 (Hsp90).
Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are key mediators of angiogenic signaling pathways. By binding to the ATP-binding pocket of Hsp90, ansamycins disrupt the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. This targeted disruption of pro-angiogenic signaling pathways makes ansamycin antibiotics a promising class of compounds for anti-cancer and anti-angiogenic drug development.
Comparative Efficacy of Ansamycin Antibiotics
The anti-angiogenic potency of ansamycin antibiotics can be compared through various in vitro and in vivo assays. The following table summarizes the available quantitative data on the efficacy of Geldanamycin, 17-AAG, and this compound in key angiogenesis-related assays. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.
| Antibiotic | Assay | Cell Type/Model | Efficacy (IC50/GI50/ID50) | Reference |
| Geldanamycin | Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | GI50: 3.0 ± 1.6 nM | [2] |
| 17-AAG | Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | GI50: 20.0 ± 2.1 nM | [2] |
| This compound | In Vivo Angiogenesis (CAM Assay) | Chick Chorioallantoic Membrane | ID50: 0.15 µg (260 pmol) per egg | [1] |
-
GI50 (Growth Inhibition 50): The concentration of a drug that causes 50% inhibition of cell growth.
-
ID50 (Inhibitory Dose 50): The dose of a drug that causes 50% inhibition of a specific biological response.
Molecular Mechanism of Action: Hsp90 Inhibition
The primary mechanism by which ansamycin antibiotics inhibit angiogenesis is through the disruption of the Hsp90 chaperone machinery. This leads to the degradation of key client proteins involved in the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo angiogenesis assays that are frequently used to evaluate the efficacy of ansamycin antibiotics.
Endothelial Cell Proliferation Assay
This assay measures the effect of ansamycin antibiotics on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Ansamycin antibiotics (Geldanamycin, 17-AAG, this compound)
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM and incubate overnight.
-
The following day, replace the medium with fresh EGM containing various concentrations of the ansamycin antibiotics. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI50 value.
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the ability of ansamycin antibiotics to inhibit the migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Endothelial Cell Basal Medium (EBM)
-
Chemoattractant (e.g., VEGF)
-
Ansamycin antibiotics
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet or DAPI for staining
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add EBM containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of each well.
-
Resuspend HUVECs in EBM containing various concentrations of the ansamycin antibiotic or vehicle control.
-
Seed the HUVEC suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet or DAPI.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of ansamycin antibiotics to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Matrigel or other basement membrane extract
-
96-well plates (pre-chilled)
-
EGM
-
Ansamycin antibiotics
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM containing different concentrations of ansamycin antibiotics or vehicle control.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate for 6-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis and the anti-angiogenic effects of compounds.
Materials:
-
Fertilized chicken eggs
-
Incubator
-
Sterile filter paper disks or sponges
-
Ansamycin antibiotics
-
Stereomicroscope
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, carefully create a small window in the eggshell to expose the CAM.
-
Prepare sterile filter paper disks or sponges soaked with a known concentration of the ansamycin antibiotic or vehicle control.
-
Gently place the disk/sponge on the CAM.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points in the area surrounding the disk/sponge. A significant reduction in vessel branching indicates anti-angiogenic activity.
Conclusion
Ansamycin antibiotics, particularly Geldanamycin, 17-AAG, and this compound, demonstrate significant anti-angiogenic properties primarily through the inhibition of Hsp90. This leads to the degradation of key client proteins in the VEGF signaling pathway, ultimately impairing endothelial cell proliferation, migration, and tube formation. The provided data and experimental protocols offer a valuable resource for researchers investigating the anti-angiogenic potential of this promising class of compounds. Further comparative studies under standardized conditions will be beneficial to fully elucidate the relative potencies of different ansamycin derivatives and guide the development of novel anti-angiogenic therapies.
References
- 1. Possible functional groups responsible for inhibition of in vivo angiogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits angiogenic activity in endothelial cells and reduces neovascularization in a rat model of retinopathy of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Downregulation of PDGF Receptor by Herbimycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Herbimycin A's performance in downregulating the Platelet-Derived Growth Factor (PDGF) receptor against other common alternatives. Supporting experimental data, detailed protocols, and visual representations of key biological processes are included to facilitate a comprehensive understanding.
Introduction to PDGF Receptor Downregulation
The Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs) are key regulators of cellular processes such as proliferation, migration, and survival.[1][2] Dysregulation of the PDGF signaling pathway is implicated in various pathological conditions, including cancer and fibrosis. Consequently, the downregulation of PDGFR presents a critical therapeutic strategy. This guide focuses on this compound, a benzoquinone ansamycin antibiotic, and compares its efficacy and mechanism of action with other molecules known to modulate PDGFR activity.
Mechanism of Action: this compound and Alternatives
This compound primarily functions as an inhibitor of Heat Shock Protein 90 (Hsp90).[3][4] Hsp90 is a molecular chaperone essential for the stability and function of numerous signaling proteins, including receptor tyrosine kinases like PDGFR. By inhibiting Hsp90, this compound disrupts the proper folding and maturation of newly synthesized PDGFR, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This results in a dose-dependent decrease in the cellular levels of PDGFR.[5]
Alternatives to this compound include:
-
Geldanamycin and its derivatives (e.g., 17-AAG): These are also Hsp90 inhibitors that share a similar mechanism with this compound, promoting the degradation of Hsp90 client proteins, including PDGFRα.[6][7][8]
-
Tyrphostins (e.g., AG1295): This class of compounds acts as direct inhibitors of the PDGFR tyrosine kinase activity. They compete with ATP for binding to the kinase domain, thereby blocking receptor autophosphorylation and downstream signaling without necessarily causing receptor degradation.[1][9][10][11][12]
-
Genistein: This isoflavone is a broader tyrosine kinase inhibitor that has been shown to inhibit PDGF-stimulated cellular processes.[13][14] Its mechanism can involve direct inhibition of the receptor's kinase activity.[15][16][17]
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and its alternatives in downregulating or inhibiting PDGF receptor function.
| Compound | Target | Action | IC50 Value | Cell Type/System | Reference |
| This compound | Hsp90 | Induces PDGFR degradation | Dose-dependent reduction (specific IC50 for downregulation not consistently reported) | NIH3T3 cells | [5] |
| c-Src family kinases | Inhibits tyrosine phosphorylation | Growth inhibition of K562 cells at 0.5 µg/ml | K562 cells | [18] | |
| Geldanamycin (17-AAG) | Hsp90 | Promotes PDGFRα degradation | IC50 of 60 nM for antiproliferative activity in MDA-MB-231 cells | MDA-MB-231 cells | [3] |
| Tyrphostin AG1295 | PDGFR tyrosine kinase | Inhibits autophosphorylation | 0.3-0.5 µM (membrane autophosphorylation assay) | Swiss 3T3 cells | [9][10] |
| 0.5-1 µM (in Swiss 3T3 cells) | [9][10] | ||||
| Genistein | Tyrosine kinases (including PDGFR) | Inhibits tyrosine phosphorylation | 12.5 µM (inhibition of DNA synthesis) | Vascular endothelial cells | [16] |
| Cytotoxic effects | 14.5 µM | SK-MEL-28 cells | [17] |
Experimental Protocols
Western Blot Analysis for PDGF Receptor Levels
This protocol outlines the steps for quantifying cellular PDGF receptor levels following treatment with an inhibitor.
1. Cell Lysis: a. Culture cells to the desired confluence and treat with this compound or alternative compounds for the specified time and concentration. b. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add ice-cold RIPA buffer (Radioimmunoprecipitation Assay buffer) containing protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 15-30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the cellular proteins.
2. Protein Quantification: a. Determine the protein concentration of the lysate using a BCA (Bicinchoninic Acid) assay or a similar method to ensure equal loading.
3. SDS-PAGE: a. Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19] b. Incubate the membrane with a primary antibody specific for the PDGF receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20][21] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21] e. Wash the membrane again three times for 10 minutes each with TBST.
6. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane.[19] b. Capture the signal using X-ray film or a digital imaging system.
7. Analysis: a. Quantify the band intensity using densitometry software. Normalize the PDGF receptor signal to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
Immunoprecipitation of PDGF Receptor
This protocol is for isolating the PDGF receptor to study its phosphorylation status or interactions with other proteins.
1. Cell Lysate Preparation: a. Prepare cell lysates as described in the Western Blot protocol (steps 1a-1g), ensuring the lysis buffer is suitable for maintaining protein-protein interactions (e.g., a non-denaturing buffer).
2. Pre-clearing the Lysate (Optional): a. Add Protein A/G agarose or sepharose beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding. b. Centrifuge and collect the supernatant.
3. Immunoprecipitation: a. Add the primary antibody specific for the PDGF receptor to the pre-cleared lysate. b. Incubate overnight at 4°C with gentle rotation to allow the antibody to bind to the target protein.[22][23] c. Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.[23]
4. Washing: a. Centrifuge the mixture at a low speed (e.g., 500 x g) to pellet the beads. b. Discard the supernatant and wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[22][24][25]
5. Elution: a. Resuspend the washed beads in Laemmli sample buffer. b. Boil the sample for 5-10 minutes to dissociate the protein complex from the beads. c. Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated protein.
6. Analysis: a. The eluted protein can be analyzed by Western Blotting to detect the PDGF receptor or associated proteins.
Visualizing the Pathways and Processes
PDGF Receptor Signaling Pathway
Caption: A simplified diagram of the PDGF receptor signaling cascade.
Mechanism of this compound Action
Caption: The mechanism of this compound-induced PDGF receptor degradation.
Experimental Workflow for Validating PDGFR Downregulation
Caption: A typical experimental workflow for analyzing PDGFR downregulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The platelet-derived growth factor receptor alpha is destabilized by geldanamycins in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The platelet-derived growth factor receptor alpha is destabilized by geldanamycins in cancer cells. | Sigma-Aldrich [merckmillipore.com]
- 8. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AG 1295 | PDGFR | TargetMol [targetmol.com]
- 11. academic.oup.com [academic.oup.com]
- 12. PDGF-receptor tyrosine kinase blocker AG1295 selectively attenuates smooth muscle cell growth in vitro and reduces neointimal formation after balloon angioplasty in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genistein selectively inhibits platelet-derived growth factor-stimulated versican biosynthesis in monkey arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Phosphotyrosine inhibition and control of vascular endothelial cell proliferation by genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound down-regulates messages of cyclin D1 and c-myc during erythroid differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 23. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 24. Immunoprecipitation Procedure [sigmaaldrich.com]
- 25. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
Herbimycin A: A Comparative Analysis of its Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Herbimycin A, a benzoquinonoid ansamycin antibiotic, across various cancer cell lines. This compound is a well-documented inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By targeting HSP90, this compound disrupts multiple signaling pathways vital for tumor cell proliferation, survival, and migration. This document synthesizes experimental data on its cytotoxic and mechanistic effects, offering a valuable resource for cancer research and drug development.
Comparative Efficacy of this compound
The cytotoxic and growth-inhibitory effects of this compound vary among different cancer cell lines, likely due to the diverse dependency of cancer cells on specific HSP90 client proteins. Quantitative data from multiple studies are summarized below to facilitate a direct comparison of its potency.
Table 1: Growth Inhibition of Cancer Cell Lines by this compound
| Cancer Type | Cell Line(s) | This compound Concentration | Observed Effect | Citation(s) |
| Colon Cancer | Seven human colon tumor cell lines, including HT-29 | 125 ng/mL | >40% growth inhibition after two cell doublings. In contrast, only 12% inhibition was seen in normal colonic mucosa cells (CCL239) at similar concentrations. | [1][2] |
| Leukemia | Philadelphia chromosome-positive (Ph1-positive) leukemia cells | Not specified | Preferential inhibition of in vitro growth. | [3] |
| Leukemia | K562 (human myelogenous leukemia) | Not specified | Potent growth inhibitor. | |
| Anaplastic Thyroid Carcinoma | Not specified | Not specified | Inhibited cell growth and migration. | [4] |
Note: A comprehensive, multi-line comparative table of IC50 values from a single study was not available in the conducted research. The data presented reflects findings from separate studies.
Mechanism of Action: HSP90 Inhibition
This compound exerts its anticancer effects primarily by binding to the ATP-binding pocket of HSP90. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitin-proteasomal degradation of its "client" proteins. Many of these client proteins are critical oncoproteins that drive cancer progression, including tyrosine kinases like Bcr-Abl and Src, and signaling molecules in the PI3K/Akt pathway.[3][4] The degradation of these proteins leads to cell cycle arrest, induction of apoptosis, and reversal of the epithelial-mesenchymal transition (EMT).[4]
Below is a diagram illustrating the primary signaling pathway affected by this compound.
Caption: Mechanism of this compound via HSP90 inhibition.
Experimental Protocols
This section details the methodologies used to generate the type of data discussed in this guide, providing a framework for researchers to design their own experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in larger plates or flasks and treat with this compound at desired concentrations for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Below is a generalized workflow for these experimental procedures.
Caption: General workflow for assessing this compound effects.
References
Unveiling the Specificity of Herbimycin A for Cytoplasmic Tyrosine Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Herbimycin A's specificity for cytoplasmic tyrosine kinases against alternative inhibitors, supported by experimental data and detailed protocols.
This compound, a benzoquinonoid ansamycin antibiotic, has garnered significant interest for its potent anti-tumor activity, which is largely attributed to its ability to inhibit cytoplasmic protein tyrosine kinases (PTKs). This guide delves into the experimental validation of this compound's specificity, comparing its performance with other well-known tyrosine kinase inhibitors, Genistein and Dasatinib.
Mechanism of Action: A Tale of Two Targets
This compound exhibits a dual mechanism of action that contributes to its inhibitory effects on cytoplasmic tyrosine kinases. It is known to directly interact with and inactivate certain kinases, and it also targets the molecular chaperone Hsp90, which is essential for the stability and function of numerous signaling proteins, including several tyrosine kinases.
The direct inhibitory action of this compound involves its binding to reactive sulfhydryl (SH) groups within the kinase domain of susceptible enzymes, such as members of the Src family and the Bcr-Abl fusion protein.[1][2][3] This covalent modification leads to an irreversible inactivation of the kinase.
Furthermore, this compound's inhibition of Hsp90 leads to the proteasomal degradation of Hsp90 client proteins, which include a range of oncoproteins and signaling kinases.[4] This indirect mechanism contributes to the broad downstream effects observed with this compound treatment.
Comparative Inhibitory Profile
To provide a clear comparison, the following table summarizes the inhibitory activity of this compound, Genistein, and Dasatinib against key cytoplasmic tyrosine kinases. It is important to note that direct comparative studies with standardized IC50 values for this compound against a wide panel of kinases are limited in the literature. The presented data is compiled from various sources and may reflect different experimental conditions.
| Inhibitor | Target Kinase Family | Key Targets | Reported IC50 / Inhibitory Concentration | Notes |
| This compound | Src family, Abl | v-Src, c-Src, Bcr-Abl, JAK2[5][6][7] | ~20 ng/mL (50% growth inhibition of C1 cells expressing v-Abl)[6]; Dose-dependent inactivation of pp60c-src[5] | Also a potent Hsp90 inhibitor.[4] The effect on some kinases is through Hsp90 inhibition leading to their degradation.[8] |
| Genistein | Broad-spectrum | EGFR, Src, Bcr-Abl | Micromolar range (e.g., inhibits EGF-stimulated tyrosine phosphorylation with IC50 ~2-10 µM) | Also inhibits other protein kinases and has non-kinase-related effects. |
| Dasatinib | Multi-kinase | Bcr-Abl, Src family, c-Kit, PDGFRβ, Ephrin receptors | Sub-nanomolar to low nanomolar range (e.g., Bcr-Abl: <1 nM; Src: 0.8 nM) | A potent and well-characterized multi-kinase inhibitor. |
Signaling Pathway Inhibition
The specificity of these inhibitors can be further understood by examining their impact on downstream signaling pathways.
This compound Signaling Inhibition
This compound's inhibition of Src family kinases and Bcr-Abl directly impacts key signaling pathways involved in cell proliferation, survival, and transformation. Its targeting of JAK2 also implicates it in cytokine signaling pathways.
Caption: this compound inhibits cytoplasmic tyrosine kinases and Hsp90.
Genistein Signaling Inhibition
Genistein exhibits a broader inhibitory profile, affecting multiple signaling pathways beyond just cytoplasmic tyrosine kinases.
Caption: Genistein broadly inhibits receptor and cytoplasmic tyrosine kinases.
Dasatinib Signaling Inhibition
Dasatinib is a potent inhibitor of Bcr-Abl and Src family kinases, making it highly effective in treating certain leukemias.
Caption: Dasatinib potently inhibits Bcr-Abl and Src family kinases.
Experimental Protocols
To aid in the validation and comparison of these inhibitors, detailed protocols for key experiments are provided below.
Cellular Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase in a cellular context.
Workflow:
Caption: Workflow for a cellular tyrosine kinase inhibition assay.
Methodology:
-
Cell Culture: Culture cells known to express the cytoplasmic tyrosine kinase of interest (e.g., K562 cells for Bcr-Abl, or cells overexpressing Src).
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound, Genistein, or Dasatinib for a predetermined time. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to a loading control (e.g., β-actin or total protein). Calculate the IC50 value for each inhibitor.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of a purified or immunoprecipitated kinase in the presence of an inhibitor.
Workflow:
References
- 1. Specific inhibition of cytoplasmic protein tyrosine kinases by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible inhibition of v-src tyrosine kinase activity by this compound and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and various SH-reagents on p60v-src kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. This compound, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses NF-kappa B activation and tyrosine phosphorylation of JAK2 and the subsequent induction of nitric oxide synthase in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Herbimycin A
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Herbimycin A, a benzoquinone ansamycin antibiotic, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Key Safety and Handling Information
Before proceeding with disposal, it is imperative to be aware of the safety precautions associated with this compound. The toxicological properties of this compound have not been fully investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[1]
| Precautionary Measure | Specification | Source |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles and compatible chemical-resistant gloves. | [1] |
| Avoidance | Avoid inhalation of dust and contact with eyes, skin, and clothing. | [1] |
| Hazard Classification | Not classified as hazardous under 29 CFR 1910.1200. | [2] |
| Transport Regulation | Not regulated by DOT, TDG, IATA, or IMDG/IMO. | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound. It is crucial to consult and comply with all federal, state, and local environmental regulations.[1]
1. Assess the Waste:
-
Determine if the this compound waste is in a solid (powder) or liquid (solution) form.
-
Ascertain if the waste is contaminated with other chemicals. If so, the disposal method must account for all components of the mixture.
2. Spill Management (if applicable):
-
In the event of a spill, immediately don appropriate personal protective equipment.[1]
-
Absorb the spill using an inert material such as sand or vermiculite.[1]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for disposal.[1]
3. Preparing for Disposal:
-
For solid waste: If permissible by your institution and local regulations, the material can be mixed with a combustible solvent.
-
For liquid waste: Ensure the solvent is compatible with the disposal method.
4. Final Disposal Method:
-
The recommended method for the disposal of this compound is incineration.[1]
-
The material, mixed with a combustible solvent, should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful emissions.[1]
-
Alternative for non-hazardous pharmaceuticals (General Guidance): While this compound's classification can be ambiguous, general FDA guidelines for non-flushable, non-take-back program drugs involve mixing them with an unpalatable substance like coffee grounds or cat litter, placing the mixture in a sealed container, and disposing of it in the household trash.[3] However, given the research nature of this compound, incineration is the more prudent and safer option.
5. Regulatory Compliance:
-
It is the responsibility of the chemical waste generator to correctly classify the waste and ensure disposal methods comply with all local, regional, and national hazardous waste regulations.[2]
-
Never dispose of hazardous waste pharmaceuticals down the drain or in the sewer system.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Herbimycin A
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Herbimycin A, a potent ansamycin antibiotic. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This compound is classified as a hazardous drug, and appropriate precautions must be taken at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in powdered or solution form, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Minimum PPE Requirements:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended handling.
-
Lab Coat: A disposable, solid-front gown made of a low-permeability fabric is essential. Cuffs should be tucked into the inner glove.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Respiratory Protection: When handling powdered this compound outside of a containment unit, a NIOSH-certified N95 or higher respirator is mandatory.
The following diagram illustrates the logical hierarchy of controls when working with this compound, emphasizing that PPE is the final, but critical, layer of protection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
